molecular formula C7H4ClN B7737361 2-Chlorobenzonitrile CAS No. 61593-47-3

2-Chlorobenzonitrile

Cat. No.: B7737361
CAS No.: 61593-47-3
M. Wt: 137.56 g/mol
InChI Key: NHWQMJMIYICNBP-UHFFFAOYSA-N
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Description

2-Chlorobenzonitrile is a useful research compound. Its molecular formula is C7H4ClN and its molecular weight is 137.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzonitrile
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InChI

InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H
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InChI Key

NHWQMJMIYICNBP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H4ClN
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DSSTOX Substance ID

DTXSID5052593
Record name 2-Chlorobenzonitrile
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Molecular Weight

137.56 g/mol
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Physical Description

White crystalline powder; Slightly soluble in water; [MSDSonline]
Record name 2-Chlorobenzonitrile
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CAS No.

873-32-5, 61593-47-3
Record name 2-Chlorobenzonitrile
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Record name Benzonitrile, 2-chloro-
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Record name Benzonitrile, chloro-
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Record name 2-Chlorobenzonitrile
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Foundational & Exploratory

2-Chlorobenzonitrile chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (OCBN), a seemingly unassuming crystalline solid, is a cornerstone intermediate in the fine chemical industry. Its strategic placement of a chlorine atom and a nitrile group on a benzene ring bestows upon it a unique and versatile reactivity profile. This guide offers an in-depth exploration of the chemical properties and reactivity of this compound, providing not just protocols, but the underlying chemical principles that govern its transformations. Understanding the nuances of this molecule is paramount for its effective application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] From its role as a precursor to antimalarial drugs to its use in creating vibrant dyes, this compound is a testament to the power of functional group interplay in organic synthesis.[3][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the foundation of its application in research and development. These properties dictate its handling, purification, and analytical characterization.

Physicochemical Properties

This compound is a white to light yellow crystalline powder that is sparingly soluble in water but readily soluble in many organic solvents.[6][7] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 873-32-5[2][7]
Molecular Formula C₇H₄ClN[7][8][9]
Molecular Weight 137.57 g/mol [7][8][9]
Appearance White to pale yellow crystalline powder/solid[6][7][10]
Melting Point 43-46 °C[9][11]
Boiling Point 232 °C[9][11]
Density 1.18 g/cm³[9][11]
Flash Point 227 °F (108.3 °C)[11]
Solubility Sparingly soluble in water (1 g/L); soluble in organic solvents[6][10]
LogP 2.21[9]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Key spectral features are summarized below.

Spectroscopic TechniqueKey FeaturesSource
¹H NMR Aromatic protons appear as multiplets in the aromatic region.[9][12]
¹³C NMR Distinct signals for the nitrile carbon, the carbon bearing the chlorine, and the other aromatic carbons.[9]
IR Spectroscopy Characteristic strong absorption for the C≡N stretch, along with bands for C-Cl and aromatic C-H and C=C stretching.[9][13]
Mass Spectrometry Molecular ion peak (M⁺) and isotopic peak (M+2) characteristic of a monochlorinated compound.[7][9][13]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the scale and available starting materials.

Common Synthetic Routes
  • Ammoxidation of 2-Chlorotoluene : This is a key industrial method that involves the vapor-phase reaction of 2-chlorotoluene with ammonia and oxygen over a solid catalyst, typically a mixed metal oxide such as V₂O₅/Al₂O₃.[14][15][16] This one-step process is efficient for large-scale production.[14][15]

  • From 2-Chlorobenzoic Acid : A common laboratory and industrial preparation involves the reaction of 2-chlorobenzoic acid with urea at elevated temperatures (around 140-230°C).[6][8][17] This method is robust and provides good yields.[8]

  • From 2-Chlorobenzaldehyde : 2-Chlorobenzaldehyde can be converted to this compound in a one-pot reaction using reagents such as ammonium hydroxide, sodium persulfate, and an iron(II) chloride catalyst.[8]

Generalized Laboratory Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a laboratory setting.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Reactants (e.g., 2-Chlorobenzoic Acid, Urea) reaction Reaction (Heating, Stirring) start->reaction 1. Mix & Heat quench Quenching (Cooling, Addition of Water/Base) reaction->quench 2. Reaction Completion filtration Filtration quench->filtration 3. Isolate Crude Solid washing Washing (e.g., with dilute ammonia, water) filtration->washing 4. Remove Impurities drying Drying (e.g., in vacuum oven) washing->drying 5. Remove Solvents purification Purification (e.g., Recrystallization, Sublimation) drying->purification 6. Enhance Purity analysis Analysis (e.g., NMR, IR, MP) purification->analysis 7. Characterize final_product Pure this compound analysis->final_product

Caption: Generalized workflow for the laboratory synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the interplay between the electron-withdrawing nitrile group and the chloro substituent on the aromatic ring. The nitrile group strongly activates the ring towards nucleophilic attack, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.[6][18]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles. This is a cornerstone of its utility in synthesis.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group, which stabilizes the intermediate and facilitates the reaction. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Caption: SNAr mechanism of this compound.

Experimental Protocol: Synthesis of 2-Cyano-4-nitroaniline

This protocol details the synthesis of a key dye intermediate from this compound.[3][6]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Nucleophile : Add an excess of the nucleophile, in this case, a source of ammonia (e.g., aqueous ammonia), and 4-nitrophenol.

  • Heating : Heat the reaction mixture to a temperature sufficient to promote the substitution reaction, typically in the range of 100-150 °C, and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Isolation and Purification : Collect the solid product by filtration, wash it with water to remove any remaining salts and DMF, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[18]

Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Chlorobenzoic Acid
  • Reaction Setup : Place this compound and an aqueous solution of a strong base (e.g., sodium hydroxide) in a round-bottom flask equipped with a reflux condenser.

  • Heating : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the evolution of ammonia gas (which can be tested with moist pH paper).[19]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the sodium salt of 2-chlorobenzoic acid.

  • Acidification : Carefully acidify the cooled reaction mixture with a strong acid (e.g., hydrochloric acid) until the solution is acidic. This will precipitate the 2-chlorobenzoic acid.[19]

  • Isolation : Collect the precipitated solid by filtration, wash with cold water, and dry.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, providing a route to 2-chlorobenzylamine.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)
  • Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Addition of Substrate : Dissolve this compound in the same anhydrous solvent and add it dropwise to the LAH suspension at a controlled temperature (typically 0 °C).

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.

  • Quenching : Carefully quench the reaction by the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).

  • Isolation : Filter the resulting mixture to remove the aluminum salts. The organic layer is then separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[6][18] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[18]

Mechanistic Overview: Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition 1. Transmetalation Transmetalation Oxidative Addition->Transmetalation Forms Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Forms Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst 3. Regenerates Catalyst Ar-Ar' (Coupled Product) Ar-Ar' (Coupled Product) Reductive Elimination->Ar-Ar' (Coupled Product) 2. Forms Product Ar-X (this compound) Ar-X (this compound) Ar-X (this compound)->Oxidative Addition Ar'-B(OR)₂ Ar'-B(OR)₂ Ar'-B(OR)₂->Transmetalation

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup : To a reaction vessel, add this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent : Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Inert Atmosphere : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

  • Heating : Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up : After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable building block in several areas of chemical research and industry.

  • Pharmaceuticals : It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][4] Notably, it is used in the production of antimalarial drugs like nitroquine and in the development of compounds with potential anti-inflammatory and analgesic properties.[5][6][11][20]

  • Agrochemicals : this compound is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1][2][4][20]

  • Dyes and Pigments : It serves as a precursor for important dye intermediates, such as 2-cyano-4-nitroaniline, which are used in the textile and printing industries.[1][3][4]

  • Material Science : This compound is employed in the synthesis of specialty polymers and resins, contributing to the development of advanced materials.[2][20]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards : It is harmful if swallowed or in contact with skin and causes serious eye irritation.[7][21] It may also be harmful if inhaled.[10] Upon combustion, it can produce toxic fumes of hydrogen chloride, nitrogen oxides, and cyanides.[21]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[21][22][23] Work in a well-ventilated area or a fume hood.[21][22]

  • Handling : Avoid contact with skin, eyes, and clothing.[21][22] Avoid formation of dust and aerosols.[21] Keep away from incompatible materials such as strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[21][23]

  • First Aid :

    • Eye Contact : Immediately flush with plenty of water for at least 15 minutes.[21]

    • Skin Contact : Wash off with soap and plenty of water.[22]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[21][22]

    • Inhalation : Move the person into fresh air.[22] In all cases of exposure, seek immediate medical attention.[21][22]

  • Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[21][22]

References

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  • Semantic Scholar. (2018). [PDF] One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation. [Link]

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  • ResearchGate. (2018). One-step selective synthesis of this compound from 2-chlorotoluene: Via ammoxidation | Request PDF. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-chloro- (CAS 873-32-5). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. [Link]

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  • Preprints.org. (2023). Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. International Journal of Molecular Sciences, 24(15), 12443. [Link]

  • Journal of the Chemical Society (Resumed). (1965). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. 257-261. [Link]

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Sources

A Comprehensive Spectroscopic Guide to 2-Chlorobenzonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chlorobenzonitrile

This compound (C₇H₄ClN, CAS No. 873-32-5) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions, imparts specific chemical reactivity that is leveraged in complex molecular construction. For researchers and drug development professionals, an unambiguous structural confirmation and purity assessment of this building block is not merely a procedural step but a foundational requirement for ensuring the validity, reproducibility, and safety of subsequent synthetic transformations and final products.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document elucidates the causality behind the observed spectral features, offering field-proven insights into data interpretation and application. Each section is designed to be a self-validating system, grounding instrumental data in the fundamental principles of chemical structure and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic environments. For this compound, NMR definitively confirms the substitution pattern and the electronic influence of the chloro and nitrile groups on the aromatic ring.

¹H NMR Spectroscopy: A Map of Aromatic Protons

In the ¹H NMR spectrum of this compound, the four protons on the benzene ring exhibit distinct chemical shifts due to their unique electronic environments, which are modulated by the electron-withdrawing effects of the adjacent nitrile (-CN) and chlorine (-Cl) substituents. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals a complex multiplet pattern in the aromatic region.[1][3]

Causality Behind the Shifts: The electronegative chlorine atom and the anisotropic effect of the nitrile group deshield the nearby protons, shifting their resonance signals downfield. The proton ortho to the nitrile group (H6) and the proton ortho to the chlorine atom (H3) are expected to be the most deshielded. The relative positions lead to a predictable, albeit complex, set of overlapping multiplets resulting from spin-spin coupling between adjacent protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Range Multiplicity

| Aromatic Protons (H3, H4, H5, H6) | 7.25 - 7.65 | Multiplet (m) |

Note: Specific assignments within the multiplet can be challenging without advanced 2D NMR techniques, but the overall pattern is characteristic.

Caption: ¹H NMR proton environments in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

The ¹³C NMR spectrum provides an unambiguous count of the unique carbon atoms and insight into their chemical nature. This compound has seven carbon atoms, six in the aromatic ring and one in the nitrile group, all of which are chemically inequivalent and thus produce distinct signals.[1][4]

Causality Behind the Shifts:

  • Nitrile Carbon (C≡N): The sp-hybridized carbon of the nitrile group is significantly deshielded and appears downfield, a highly characteristic signal.

  • Substituted Carbons (C1 & C2): The carbons directly attached to the nitrile (C1) and chlorine (C2) are quaternary and their shifts are strongly influenced by these substituents.

  • Aromatic CH Carbons (C3-C6): These carbons appear in the typical aromatic region, with their specific shifts determined by their proximity to the electron-withdrawing groups.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1][4]

Carbon Assignment Chemical Shift (δ, ppm)
C1 (-C-CN) ~111.8
C2 (-C-Cl) ~140.0
C3 ~127.8
C4 ~130.2
C5 ~134.5
C6 ~137.7

| C≡N | ~115.2 |

Caption: ¹³C NMR carbon environments in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound provides clear, diagnostic evidence for its key structural features.[5]

Table 3: Key IR Absorption Bands for this compound [1][5][6]

Wavenumber (cm⁻¹) Vibration Type Intensity
~2225 C≡N stretch (nitrile) Strong, Sharp
3050 - 3100 C-H stretch (aromatic) Medium
1570 - 1600 C=C stretch (aromatic ring) Medium-Strong
~750 C-Cl stretch Strong

| 700 - 900 | C-H bend (ortho-disubstituted) | Strong |

Interpretation of Key Peaks:

  • The Nitrile Stretch (C≡N): The most diagnostic peak is the sharp, strong absorption around 2225 cm⁻¹. Its presence is a definitive marker for the nitrile functional group. The position is characteristic of a nitrile conjugated with an aromatic system.

  • Aromatic Region: Absorptions for aromatic C-H and C=C stretching confirm the presence of the benzene ring.

  • Carbon-Halogen Bond: The strong absorption around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node_sample Place Solid Sample on ATR Crystal node_sample_scan Acquire Sample Scan node_sample->node_sample_scan node_scan Acquire Background Scan (Clean Crystal) node_scan->node_sample_scan Apply Pressure node_process FTIR Analysis (Ratio Sample/Background) node_spectrum Generate IR Spectrum (%T vs. Wavenumber) node_process->node_spectrum

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. For this compound, with a molecular formula of C₇H₄ClN, the nominal molecular weight is 137 g/mol .[7]

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 137.[6][7]

  • Isotopic Peak (M+2): A hallmark of chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of the ³⁷Cl isotope (approximately 24.5%) relative to the ³⁵Cl isotope (75.5%), a peak will appear at m/z 139 with an intensity that is roughly one-third that of the M⁺ peak at m/z 137.[8] This 3:1 ratio is a definitive indicator of a single chlorine atom.

  • Key Fragments: Electron ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The major observed fragment is typically due to the loss of the chlorine atom, resulting in a prominent peak at m/z 102 (C₇H₄N⁺).[6][7] Another potential fragmentation is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 110.

Table 4: Major Mass Spectrometry Peaks for this compound (EI-MS) [6][7]

m/z Proposed Fragment Significance
139 [C₇H₄³⁷ClN]⁺ M+2 Isotope Peak
137 [C₇H₄³⁵ClN]⁺ Molecular Ion (M⁺)

| 102 | [C₇H₄N]⁺ | [M - Cl]⁺ |

MS_Fragmentation M [C₇H₄ClN]⁺˙ m/z = 137/139 F1 [C₇H₄N]⁺ m/z = 102 M->F1 - •Cl

Sources

2-Chlorobenzonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₇H₄ClN), a chlorinated aromatic nitrile, is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye manufacturing industries.[1][2] Its utility as a precursor in the synthesis of a variety of compounds, including antimalarial drugs and dye intermediates, makes it a valuable tool in research and development.[2] However, its chemical reactivity and toxicological profile necessitate a thorough understanding of its properties and strict adherence to safety protocols to mitigate potential risks to laboratory personnel and the environment. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and regulatory guidelines.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in ensuring its safe use. It is a white to pale yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[3]

PropertyValueSource
CAS Number 873-32-5[4][5]
Molecular Formula C₇H₄ClN[4]
Molecular Weight 137.57 g/mol [4][5]
Appearance White to pale yellow crystalline powder[3]
Melting Point 43-46 °C[3][5]
Boiling Point 232 °C[3][5]
Solubility Sparingly soluble in water; soluble in alcohol and ether[3]

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance and requires careful handling.[5] The primary routes of exposure are inhalation, ingestion, and skin contact.

Acute Effects:

  • Oral: Harmful if swallowed.[6][7] Animal studies indicate that ingestion of less than 150 grams may be fatal or cause serious harm.

  • Dermal: Harmful in contact with skin.[6][7] Toxic effects may result from skin absorption.

  • Inhalation: May cause respiratory tract irritation.[8] Inhalation of dust should be avoided.[6]

  • Eye: Causes serious eye irritation.[6][7] Repeated or prolonged eye contact may lead to conjunctivitis.

Chronic Effects: Chronic exposure to nitriles, including this compound, may lead to a range of health issues. These can include loss of appetite, headache, weakness, nausea, and irritation of the upper respiratory tract and eyes. There are also concerns that long-term, low-level exposure could potentially damage the optic nerves.

Carcinogenicity: Currently, this compound is not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4][8] However, a study on the related compound 2,6-dichlorobenzonitrile showed an increase in malignant tumors in mice, suggesting that caution is warranted.[9]

Reproductive and Developmental Toxicity: There is limited specific data available for the reproductive and developmental toxicity of this compound.[4][7] However, studies on a related compound, 2-chloronitrobenzene, have shown evidence of reproductive effects in animal models.[10] Given the potential for harm, it is prudent to handle this compound as a potential reproductive toxin and take appropriate precautions, especially for individuals of reproductive age.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through engineering controls that isolate or remove the hazard at its source.

  • Chemical Fume Hoods: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of dust and vapors.

  • Ventilation: The laboratory should have a general ventilation system that provides a sufficient number of air changes per hour to prevent the accumulation of hazardous vapors in the ambient air.[11]

  • Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_eye Requirements cluster_skin Requirements cluster_resp Requirements Eye_Face Eye and Face Protection Goggles Chemical Splash Goggles (ANSI Z87.1) Eye_Face->Goggles Minimum Skin_Body Skin and Body Protection Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Skin_Body->Gloves Mandatory Lab_Coat Lab Coat (fully fastened) Skin_Body->Lab_Coat Mandatory Respiratory Respiratory Protection Respirator NIOSH-Approved Respirator (if engineering controls are insufficient) Respiratory->Respirator Risk-based Face_Shield Face Shield (in addition to goggles) Goggles->Face_Shield For splash risk Apron Chemical-Resistant Apron Lab_Coat->Apron For large quantities

Caption: PPE selection guide for handling this compound.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling nitriles.[12][13] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected.[6]

    • Lab Coat: A flame-resistant lab coat, fully fastened, should be worn at all times.

    • Apron: For handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[6]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring a safe laboratory environment.

General Handling Practices
  • Avoid Contact: Avoid all direct contact with this compound. Do not breathe dust or vapors.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[14] Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Housekeeping: Maintain a clean and organized work area. Clean up spills promptly and decontaminate surfaces after use.[11]

Weighing and Dispensing
  • Designated Area: Whenever possible, designate a specific area within a fume hood for weighing and dispensing this compound.

  • Dust Control: Use a spatula to handle the solid material to minimize dust generation. Avoid pouring the powder.

  • Static Electricity: Be aware of the potential for dust explosions with fine powders. While this compound is not highly flammable, grounding equipment can be a good practice when handling large quantities of any powder.

Storage Requirements
  • Container: Store this compound in a tightly closed, properly labeled container.[8]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[8] A locked cabinet or a designated poisons cabinet is recommended.[7][15]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5]

Emergency Procedures: Preparedness and Response

A well-defined emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures

Emergency_Response cluster_emergency Emergency Response for this compound Exposure cluster_inhalation_steps Response Steps cluster_skin_steps Response Steps cluster_eye_steps Response Steps cluster_ingestion_steps Response Steps Inhalation Inhalation Move_Fresh_Air Move to fresh air immediately. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Artificial_Respiration If not breathing, give artificial respiration. Move_Fresh_Air->Artificial_Respiration Seek_Medical_Attention_Inhalation Seek immediate medical attention. Artificial_Respiration->Seek_Medical_Attention_Inhalation Wash_Skin Wash skin with soap and plenty of water for at least 15 minutes. Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Seek immediate medical attention. Wash_Skin->Seek_Medical_Attention_Skin Remove_Lenses Remove contact lenses, if present and easy to do. Rinse_Eyes->Remove_Lenses Seek_Medical_Attention_Eye Seek immediate medical attention. Remove_Lenses->Seek_Medical_Attention_Eye Do_Not_Induce_Vomiting Do NOT induce vomiting. Rinse_Mouth->Do_Not_Induce_Vomiting Seek_Medical_Attention_Ingestion Seek immediate medical attention. Do_Not_Induce_Vomiting->Seek_Medical_Attention_Ingestion

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical physical properties of 2-Chlorobenzonitrile, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure accurate and reproducible results in the laboratory.

Introduction to this compound

This compound, with the chemical formula C₇H₄ClN, is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its chemical structure, featuring a nitrile group and a chlorine atom on a benzene ring, imparts unique reactivity that is leveraged in various synthetic pathways.[3] Accurate characterization of its physical properties is paramount for its effective use in research and manufacturing, ensuring process safety, and achieving desired product purity. This guide will focus on two of its most fundamental physical constants: the melting point and the boiling point.

Core Physical Properties of this compound

The melting and boiling points are intrinsic properties of a pure substance and are critical indicators of its identity and purity.[4] For this compound, these values are well-established and serve as a benchmark for quality control in its production and application.

Physical PropertyValueSource(s)
Melting Point 43-46 °C[3][5][6]
44.6 °C[2]
43-48 °C[1]
41.0-47.0 °C[7]
Boiling Point 232 °C[3][5][6][8]

Note: The slight variations in the reported melting point range can be attributed to differences in experimental methods and the purity of the sample being tested. A broader melting range typically indicates the presence of impurities.[4]

Experimental Determination of Physical Properties

The precise determination of melting and boiling points is a foundational skill in organic chemistry. The methodologies described below are designed to be self-validating, providing a clear indication of sample purity through the sharpness of the phase transition.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range.[4]

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.[9] A capillary tube, sealed at one end, is then packed with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[10]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer. Modern apparatuses often use a heated metal block for uniform heat distribution.

  • Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as the melting point is approached.[10]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This provides the melting point range.

The sharpness of the melting point range is a direct indicator of purity. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.[4] A narrow range (typically ≤ 1°C) is indicative of a high-purity sample. This intrinsic feature makes the protocol self-validating.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] Similar to the melting point, a constant boiling point during distillation is a key indicator of a pure substance.[12]

  • Apparatus Setup: A small quantity of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.[11]

  • Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[11][13] The heating should be gradual and uniform.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[11]

  • Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

This method, often referred to as the Siwoloboff method, relies on the principle of vapor pressure equilibrium. The constant stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary precisely marks the temperature where the vapor pressure equals the atmospheric pressure. The consistency of this temperature upon repeated measurements validates the purity of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination mp_prep Sample Preparation: Finely powder this compound and pack into a capillary tube. mp_setup Apparatus Setup: Place capillary tube in melting point apparatus. mp_prep->mp_setup mp_heat Heating: Heat at a controlled rate (1-2°C/min near melting point). mp_setup->mp_heat mp_record Data Recording: Record the temperature range from onset to completion of melting. mp_heat->mp_record mp_analyze Purity Analysis: A narrow melting range indicates high purity. mp_record->mp_analyze bp_prep Sample & Apparatus Setup: Place this compound and an inverted capillary tube in a test tube. bp_setup Heating Assembly: Attach to a thermometer and place in a heating bath. bp_prep->bp_setup bp_heat Heating & Observation: Heat until a rapid stream of bubbles emerges. bp_setup->bp_heat bp_cool Cooling & Measurement: Remove heat and record the temperature when liquid enters the capillary. bp_heat->bp_cool bp_analyze Purity Analysis: A consistent boiling point indicates high purity. bp_cool->bp_analyze start Start: Characterization of this compound cluster_melting cluster_melting start->cluster_melting cluster_boiling cluster_boiling start->cluster_boiling end End: Verified Physical Properties cluster_melting->end cluster_boiling->end

Caption: Experimental workflow for determining the melting and boiling points of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17] All procedures should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[15][16] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[8][17]

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its quality control and effective application in scientific research and industrial synthesis. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for obtaining accurate and reproducible data. By understanding the causality behind these experimental choices, researchers can ensure the integrity of their materials and the success of their subsequent work.

References

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  • How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 31). Retrieved from [Link]

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  • This compound - 873-32-5, C7H4ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to 2-Chlorobenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chlorobenzonitrile (OCBN), a crystalline solid with the chemical formula C₇H₄ClN, is a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its unique molecular architecture, featuring a nitrile group and a chlorine atom ortho to each other on a benzene ring, provides a dual-handle for a wide array of chemical transformations.[3][4] This guide offers an in-depth exploration of OCBN's reactivity and its application as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[5][6][7] We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and present data-driven insights to empower researchers and drug development professionals in leveraging this versatile synthon.

Physicochemical Properties and Strategic Importance

This compound is a white to light yellow crystalline powder, soluble in common organic solvents like ether and ethanol but sparingly soluble in water.[1] Its strategic value in synthesis stems from the electronically activated nature of the C-Cl bond and the chemical versatility of the nitrile (-CN) group. The electron-withdrawing nature of the nitrile group renders the ortho-carbon electrophilic and susceptible to nucleophilic attack, a feature that defines much of its utility.

PropertyValueReference
CAS Number 873-32-5[5]
Molecular Formula C₇H₄ClN[1]
Molecular Weight 137.57 g/mol [5]
Melting Point 43-46 °C[1]
Boiling Point 232 °C[1]
Appearance White to off-white crystalline powder[2][5]

Industrially, OCBN is a key intermediate for a range of high-value products. It is a precursor to antimalarial drugs like nitroquine, various anti-inflammatory and analgesic agents, and non-peptide angiotensin receptor antagonists.[1][8][9] Furthermore, it serves as a raw material for specialty dyes, pigments, and agrochemicals such as herbicides and fungicides.[2][4][6]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The paramount reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitrile group activates the aryl chloride for substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[10][11] This reaction is significantly more facile than for unactivated aryl chlorides like chlorobenzene. The reaction proceeds via an addition-elimination mechanism.[12]

Mechanism of SNAr

The SNAr mechanism involves two key steps:

  • Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, and critically, onto the nitrogen atom of the nitrile group, which provides substantial stabilization.[10][11]

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group.[12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-Cyanophenol

This protocol describes the substitution of the chloro group with a hydroxyl group, a common transformation.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an aqueous solution of NaOH (2.0 eq, e.g., 20% w/v).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-cyanophenol.[13]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.[3][14] Reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the efficient attachment of various molecular fragments.[3][15]

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, pairing an organoboron compound with an organic halide.[15][16] It is fundamental in the synthesis of many pharmaceutical agents.[14]

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (ligand, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor progress by LC-MS.[17]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Arylboronic AcidCatalyst/LigandBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane~85-95%
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O~90-98%
3-Thienylboronic acidPdCl₂(dppf)K₂CO₃DMF/H₂O~80-92%

Note: Yields are representative and highly dependent on specific reaction conditions and scale.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities, primarily amines and carboxylic acids.

Reduction to 2-Chlorobenzylamine

The reduction of the nitrile to a primary amine provides 2-chlorobenzylamine, another crucial synthetic intermediate.[18] This transformation can be achieved using various reducing agents.

Common Reducing Agents:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred for its clean work-up.[18]

  • Chemical Reductants: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with a catalyst can also be effective.[18]

Experimental Protocol: Synthesis of 2-Chlorobenzylamine via Catalytic Hydrogenation

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel (e.g., Parr shaker), charge a solution of this compound in methanol.

  • Carefully add a catalytic amount of Raney Nickel slurry.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

  • Heat the mixture gently (e.g., 40-50 °C) and agitate until hydrogen uptake ceases (typically 4-8 hours).

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-chlorobenzylamine, which can be purified by distillation.[19]

Advanced Applications: Synthesis of 2-Cyanophenylboronic Acid

A more advanced application showcasing the utility of OCBN's chloro-substituent is its conversion into 2-cyanophenylboronic acid. This valuable reagent is widely used in medicinal chemistry for Suzuki couplings.[16][20][21] The synthesis typically involves a metal-halogen exchange followed by trapping with a borate ester.

Workflow Workflow: Synthesis of 2-Cyanophenylboronic Acid cluster_reaction Reaction Setup cluster_workup Work-up & Isolation Start Start with This compound in THF Lithiation Cool to -78 °C Add n-BuLi for Metal-Halogen Exchange Start->Lithiation Borylation Add Triisopropyl borate (trapping agent) Lithiation->Borylation Warm Warm to Room Temp. Borylation->Warm Quench Acidic Quench (e.g., aq. HCl) Warm->Quench Proceed to Work-up Extract Extract with Organic Solvent Quench->Extract Purify Purification (e.g., Recrystallization) Extract->Purify End Final Product: 2-Cyanophenylboronic Acid Purify->End

Caption: Experimental workflow for synthesizing 2-cyanophenylboronic acid.

Experimental Protocol: Synthesis of 2-Cyanophenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (aq.)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, maintaining the low temperature. Stir for 1 hour.

  • Borylation: Add triisopropyl borate dropwise, again keeping the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[20]

  • Quench: Cool the mixture in an ice bath and slowly quench by adding aqueous HCl (e.g., 2 M) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to afford 2-cyanophenylboronic acid.[22]

Conclusion

This compound is a cornerstone intermediate whose value is defined by the synergistic reactivity of its chloro and nitrile functionalities. Through well-established transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and functional group interconversions of the nitrile, it provides access to a vast chemical space. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and process chemists to confidently and efficiently utilize this compound as a strategic building block in the pursuit of novel molecules and materials.

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Reactivity of the nitrile group in 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Chlorobenzonitrile

Abstract

This compound (OCBN) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its synthetic versatility arises from the dual reactivity of its two functional groups: the nitrile (-C≡N) and the ortho-disposed chlorine atom. This guide provides an in-depth exploration of the chemical transformations of the nitrile group within this molecule. We will dissect the mechanistic underpinnings of its primary reactions—including hydrolysis, reduction, cycloaddition, and reactions with organometallics—and provide field-proven experimental protocols for these key transformations. The electronic interplay between the electron-withdrawing nitrile and the inductively withdrawing, yet lone-pair-donating, chlorine atom modulates the reactivity of both the nitrile moiety and the aromatic ring, creating a unique chemical profile for advanced synthetic applications.

Introduction: The Molecular Architecture of this compound

This compound is a white solid organic compound with the chemical formula C₇H₄ClN.[4][5] The molecule's reactivity is dictated by the electronic properties of the nitrile group and the chlorine substituent on the benzene ring.

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, with the electronegative nitrogen atom withdrawing electron density. This renders the nitrile carbon atom electrophilic and susceptible to attack by nucleophiles.[6][7][8] The sp-hybridized carbon results in a linear geometry for the C-C≡N fragment.

  • The Chlorine Substituent (-Cl): Positioned at the ortho position, the chlorine atom exerts a strong electron-withdrawing inductive effect, which further enhances the electrophilicity of the nitrile carbon. It also serves as a competent leaving group in nucleophilic aromatic substitution reactions, a reactivity profile that is activated by the presence of the nitrile group.[1][9][10][11]

This unique electronic arrangement makes this compound a versatile scaffold for accessing a wide range of more complex molecular architectures.

Core Reactions of the Nitrile Group

The electrophilic nature of the nitrile carbon is the focal point for a host of synthetically valuable transformations.

Hydrolysis: Access to Amides and Carboxylic Acids

The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.[7][8][12]

Mechanistic Insight: Under basic conditions, the reaction initiates with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide intermediate (2-chlorobenzamide).[12] Under harsher conditions (e.g., elevated temperature), the amide can undergo further hydrolysis to yield the carboxylate salt (2-chlorobenzoate), which upon acidic workup gives 2-chlorobenzoic acid.[7] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which activates the carbon for attack by a weak nucleophile like water.[12]

Diagram: Base-Catalyzed Hydrolysis of this compound

G cluster_step2 Step 2: Protonation & Tautomerization cluster_step3 Step 3: Amide Hydrolysis (Optional) OCBN This compound ImineAnion Imine Anion Intermediate OCBN->ImineAnion OH OH⁻ ImidicAcid Imidic Acid ImineAnion->ImidicAcid + H₂O H2O H₂O Amide 2-Chlorobenzamide ImidicAcid->Amide Tautomerization Carboxylate 2-Chlorobenzoate Amide->Carboxylate + OH⁻, Δ - NH₃

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 2-Chlorobenzoic Acid

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (13.8 g, 0.1 mol).

  • Reaction: Carefully add a 20% aqueous sodium hydroxide solution (100 mL).

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist litmus paper). This typically requires 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The white precipitate of 2-chlorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in pharmaceutical synthesis. The most common and effective method utilizes a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[6][8][12][13]

Mechanistic Insight: The reaction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄. The first addition to the electrophilic carbon breaks one of the π-bonds, forming an intermediate imine anion, which is stabilized by complexation with the aluminum species.[7][8] A second hydride addition to the imine carbon results in a dianion intermediate.[7] Aqueous workup then protonates the nitrogen to yield the primary amine, 2-chlorobenzylamine.

Diagram: Reduction of this compound with LiAlH₄

G cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Aqueous Workup OCBN This compound ImineAnion Imine Anion Complex OCBN->ImineAnion 1. LiAlH₄ Dianion Dianion Complex ImineAnion->Dianion Amine 2-Chlorobenzylamine Dianion->Amine 2. H₂O G cluster_workflow Tetrazole Synthesis Workflow Start This compound + Sodium Azide (NaN₃) + Ammonium Chloride (NH₄Cl) Reaction Heat in DMF Start->Reaction Intermediate Activated Nitrile-Azide Adduct Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-(2-chlorophenyl)-1H-tetrazole Cyclization->Product

Caption: Workflow for the [3+2] cycloaddition to form a tetrazole.

Experimental Protocol: Synthesis of 5-(2-chlorophenyl)-1H-tetrazole

  • Setup: In a 100 mL round-bottom flask, combine this compound (6.9 g, 0.05 mol), sodium azide (3.6 g, 0.055 mol), and ammonium chloride (3.0 g, 0.056 mol).

  • Solvent: Add N,N-dimethylformamide (DMF, 50 mL).

  • Reaction: Heat the stirred mixture to 120-130 °C for 18-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and acidify with 6M HCl to pH ~2.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude tetrazole product. Recrystallization from an appropriate solvent like ethanol/water may be required for further purification.

Reaction with Organometallic Reagents: Ketone Synthesis

The addition of Grignard or organolithium reagents to nitriles, followed by acidic hydrolysis, provides a reliable method for the synthesis of ketones. [6][8] Mechanistic Insight: The carbanionic portion of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic nitrile carbon. This forms a magnesium or lithium salt of an imine (an iminate). [12]This intermediate is stable and does not react further with another equivalent of the organometallic reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen and then hydrolyzes the C=N bond to yield the corresponding ketone.

Diagram: Grignard Reaction with this compound

G cluster_step2 Step 2: Hydrolysis OCBN This compound Iminate Iminate Salt Intermediate OCBN->Iminate Grignard R-MgBr Ketone 2-Chloro-Substituted Ketone Iminate->Ketone + H₃O⁺ Acid H₃O⁺

Caption: Synthesis of ketones via Grignard addition to nitriles.

The Role of the Chlorine Atom: Nucleophilic Aromatic Substitution

While this guide focuses on the nitrile group, its reactivity is inseparable from the molecule as a whole. The electron-withdrawing nitrile group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the ortho-chlorine an excellent leaving group. [1][9][10][11]This allows for the introduction of various nucleophiles (e.g., alkoxides, amines) at the C2 position, a reaction that is synthetically powerful and complementary to the nitrile transformations.

Summary of Reactions and Data

The versatility of the nitrile group in this compound is summarized below, highlighting the key transformations and resulting products that are valuable to drug development and materials science.

Reaction TypeReagentsProduct Functional GroupTypical Product Example
Hydrolysis H₂O, H⁺ or OH⁻Carboxylic Acid2-Chlorobenzoic Acid
Reduction LiAlH₄, then H₂OPrimary Amine2-Chlorobenzylamine
[3+2] Cycloaddition NaN₃, NH₄ClTetrazole5-(2-chlorophenyl)-1H-tetrazole
Grignard Addition 1. R-MgBr, 2. H₃O⁺Ketone(2-Chlorophenyl)(R)ketone
SNAr Nu⁻ (e.g., RO⁻)Ether, Amine, etc.2-Alkoxybenzonitrile

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a rich array of chemical structures. Through well-established reactions such as hydrolysis, reduction, cycloaddition, and organometallic addition, chemists can readily synthesize key building blocks like carboxylic acids, primary amines, tetrazoles, and ketones. The electronic interplay with the ortho-chlorine substituent not only modulates the nitrile's reactivity but also enables a parallel set of transformations via nucleophilic aromatic substitution. This dual reactivity solidifies the position of this compound as a cornerstone intermediate for researchers and scientists in the development of novel pharmaceuticals and functional materials.

References

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Methodological & Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Surface Plasmon Resonance (SPR) in Drug Discovery: From Foundational Principles to Advanced Applications

Abstract

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique that has become indispensable in drug discovery and development. It provides high-quality kinetic and affinity data, offering deep insights into molecular interactions that are critical for decision-making at nearly every stage of the therapeutic development pipeline. This guide, written from the perspective of a senior application scientist, moves beyond basic protocols to explain the causality behind experimental choices. It offers a framework for designing robust, self-validating assays and interpreting complex data to accelerate the journey from initial hit identification to clinical candidate selection. We will delve into the core principles of SPR, explore strategic assay design, detail key applications, and provide expert guidance on data interpretation and troubleshooting.

Part 1: Foundational Principles of Surface Plasmon Resonance (SPR)

The Physics Behind SPR: An Intuitive Explanation

At its core, SPR is an optical phenomenon that occurs when polarized light strikes a conductive film at the interface between two media with different refractive indices. In a typical drug discovery experiment, this interface is a sensor chip, often coated with a thin layer of gold.

Under specific conditions of wavelength and angle, the photons from the light source excite electrons in the gold film, creating a wave of surface plasmons. This excitation causes a measurable reduction in the intensity of the reflected light at a specific angle, known as the resonance angle. The key to SPR's utility is that this resonance angle is exquisitely sensitive to changes in the refractive index of the medium immediately adjacent to the gold surface.

When a molecule (the "analyte" in solution) binds to another molecule (the "ligand") that has been immobilized on the sensor surface, the accumulation of mass on the surface changes the local refractive index. This change, in turn, shifts the resonance angle. The instrument's detector tracks this shift in real-time, generating a signal that is directly proportional to the mass of analyte bound to the surface. The output is a plot of this signal (measured in Resonance Units, or RU) versus time, known as a sensorgram. One RU corresponds to a change in the refractive index that is caused by a surface protein concentration change of approximately 1 pg/mm².

The SPR Instrument: Key Components and Their Functions

A modern SPR instrument, often referred to as a biosensor, integrates fluidics, optics, and a sensor surface. Understanding the interplay of these components is crucial for designing effective experiments.

  • Fluidic System: A precision microfluidic system delivers the analyte in a continuous flow over the sensor surface where the ligand is immobilized. This ensures a constant supply of analyte to the interaction surface and removes unbound molecules. The quality of the fluidics is paramount for acquiring high-quality kinetic data.

  • Optical System: This system, comprising a light source (typically a light-emitting diode), a prism, and a detector (like a CCD), is responsible for generating and detecting the SPR signal.

  • Sensor Chip: This is the heart of the experiment. It is a glass slide coated with a thin layer of gold and typically a carboxymethylated dextran matrix or a similar hydrogel. This matrix allows for the covalent immobilization of the ligand and extends into the solution to create a three-dimensional environment for the interaction to occur.

The Sensorgram: Decoding the Real-Time Data Output

The sensorgram provides a real-time window into the binding event. A typical kinetic experiment has distinct phases:

  • Baseline: Buffer flows over the sensor surface to establish a stable signal.

  • Association: The analyte is injected and flows over the surface. The RU signal increases as the analyte binds to the immobilized ligand. The shape of this curve is determined by the association rate constant (ka).

  • Steady State: If the injection is long enough, the rate of association equals the rate of dissociation, and the signal plateaus. This is the equilibrium phase.

  • Dissociation: The analyte injection is stopped, and buffer flows over the surface again. The RU signal decreases as the analyte dissociates from the ligand. The shape of this curve is governed by the dissociation rate constant (kd).

  • Regeneration: A specific solution is injected to remove all bound analyte from the ligand, returning the signal to the baseline and preparing the surface for the next cycle.

The kinetic rate constants, ka (in M-1s-1) and kd (in s-1), are calculated by fitting the association and dissociation curves to a suitable binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as the ratio of the rate constants (kd/ka). A lower KD value indicates a higher binding affinity.

Part 2: Strategic Experimental Design in SPR-Based Drug Discovery

Ligand Immobilization: Choosing the Right Strategy

The first and often most critical step in an SPR experiment is the immobilization of the ligand onto the sensor surface. The goal is to create a stable, active, and accessible surface. The choice of immobilization chemistry is not trivial; it directly impacts the quality and biological relevance of the data. The most common method is amine coupling, but its non-specific nature can sometimes lead to random orientation and reduced ligand activity.

Immobilization ChemistryPrincipleAdvantagesDisadvantagesBest For
Amine Coupling Covalent bond formation between primary amines on the ligand and an activated carboxylated sensor surface.Robust, widely applicable, high capacity.Random orientation can lead to heterogeneous or inactive surfaces.Proteins with accessible lysine residues.
Thiol Coupling Covalent bond formation between a thiol group on the ligand and a maleimide-activated surface.Site-specific, results in a more homogenous surface.Requires accessible cysteine residues or protein engineering.Proteins with free cysteines, engineered antibodies.
Capture-Based (e.g., His-tag) A capture molecule (e.g., anti-His antibody) is first immobilized, which then captures the His-tagged ligand.Oriented capture, surface can be regenerated easily.Capture molecule can interfere; potential for ligand leaching.Recombinant proteins with affinity tags.
Biotin-Streptavidin High-affinity interaction between biotinylated ligand and a streptavidin-coated surface.Very stable, oriented immobilization.Biotinylation step required; streptavidin is a large protein.Biotinylated molecules, nucleic acids.
Assay Development and Optimization: A Step-by-Step Protocol

The following protocol outlines a typical kinetic and affinity analysis for a protein-small molecule interaction.

Objective: To determine the ka, kd, and KD of a small molecule analyte binding to an immobilized protein ligand.

Materials:

  • SPR instrument and sensor chip (e.g., CM5 dextran chip).

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine).

  • Purified ligand protein and small molecule analyte.

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Surface Preparation & Ligand Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the ligand (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM acetate, pH 4.5) to achieve the desired immobilization level (typically low for high-affinity interactions to avoid mass transport limitation).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Analyte Titration (Kinetic Analysis):

    • Prepare a serial dilution of the analyte in running buffer. A good starting point is a 5- to 10-fold concentration range around the expected KD (e.g., 0.1x to 10x KD). Include a zero-concentration (buffer only) sample for double referencing.

    • Inject each analyte concentration for a defined period (the "association time," e.g., 120 seconds), immediately followed by a buffer-only flow for a longer period (the "dissociation time," e.g., 600 seconds) to monitor the dissociation phase.

    • Between each analyte injection cycle, perform a regeneration step by injecting a harsh solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove all bound analyte. The regeneration solution must be carefully chosen to ensure it does not denature the immobilized ligand.

  • Data Processing and Analysis:

    • Subtract the signal from the reference flow cell (an activated/deactivated surface without ligand) from the active flow cell signal.

    • Subtract the signal from the buffer-only injection (the "double reference") to correct for any systematic drift or bulk refractive index effects.

    • Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine ka, kd, and KD.

Data Quality Control: A Self-Validating System

Trustworthiness in SPR data comes from building a self-validating experimental design.

  • Mass Transport Limitation (MTL): This occurs when the rate of analyte binding to the ligand is faster than the rate of its diffusion from the bulk solution to the sensor surface. It can artificially lower the apparent association rate. MTL can be tested by varying the flow rate; if the binding rate changes, MTL is present. To mitigate it, use a lower ligand density or a higher flow rate.

  • Reproducibility: At least one analyte concentration should be repeated during the experiment to ensure the ligand's activity remains consistent.

  • Model Fitting: The chosen binding model must accurately describe the experimental data. The residuals (the difference between the fitted curve and the raw data) should be random and close to zero. A systematic deviation in the residuals indicates a poor fit and that a different model (e.g., two-state binding) may be more appropriate.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Run cluster_analysis Phase 3: Analysis Immobilize Ligand Immobilization (e.g., Amine Coupling) Optimize Assay Optimization (Buffer, Regeneration) Immobilize->Optimize Establish Surface Inject Inject Analyte Series (Concentration Titration) Optimize->Inject Start Experiment Regen Regeneration Step Inject->Regen Binding Cycle Regen->Inject Prepare for Next Cycle Ref_Subtract Data Processing (Double Referencing) Regen->Ref_Subtract Export Data Model_Fit Global Model Fitting (e.g., 1:1 Langmuir) Ref_Subtract->Model_Fit QC Quality Control (Residuals, MTL Check) Model_Fit->QC Results Final Results (ka, kd, KD) QC->Results

Caption: A typical experimental workflow for kinetic analysis using SPR.

Part 3: Core Applications in the Drug Development Pipeline

Fragment-Based Screening

Fragment-Based Drug Discovery (FBDD) involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target. SPR is a primary screening technology in FBDD because of its high sensitivity and ability to detect weak, transient interactions (KD in the µM to mM range) that are often missed by other assays. The real-time nature of SPR allows for the rapid screening of hundreds or thousands of fragments, providing not only hit identification but also preliminary affinity ranking.

Lead Optimization: Affinity and Kinetics

Once initial hits are identified, the lead optimization phase involves chemically modifying these hits to improve their potency and drug-like properties. SPR is mission-critical in this phase. It allows researchers to dissect the structure-activity relationship (SAR) by quantifying how chemical modifications affect both binding affinity (KD) and the kinetic profile (ka and kd).

For example, two compounds might have the same affinity (KD), but one may have a fast association and fast dissociation rate (fast-on, fast-off), while the other has a slow association and very slow dissociation rate (slow-on, slow-off). The latter, with a longer residence time on the target, may exhibit a more durable pharmacological effect in vivo. SPR is one of the few techniques that can provide this critical kinetic information.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (Ligand) Downstream Downstream Signaling (e.g., MAPK Pathway) RTK->Downstream Signal Blocked Drug Therapeutic Antibody (Analyte) Drug->RTK Binding (k_a, k_d) Measured by SPR

Caption: SPR measures the binding kinetics of a therapeutic antibody to its receptor.

Biologic Drug Characterization

For biologic drugs like monoclonal antibodies, SPR is used extensively for characterization. Key applications include:

  • Affinity Measurement: Quantifying the binding affinity of an antibody to its target antigen.

  • Epitope Binning: Determining if different antibodies bind to the same or overlapping regions (epitopes) on an antigen. This is crucial for patent protection and for developing antibody cocktails.

  • Cross-Reactivity: Assessing the binding of the antibody to orthologs of the target protein (e.g., human, mouse, cynomolgus monkey) to support the selection of relevant species for preclinical toxicology studies.

Part 4: Advanced Data Interpretation and Troubleshooting

Fitting Models to Data: Beyond a Simple 1:1 Interaction

While the 1:1 Langmuir model is the simplest and most common, real-world biological interactions can be more complex. Applying an incorrect model will lead to erroneous kinetic constants.

  • Mass Transport Limitation: As discussed, this is not a binding model but an experimental artifact. If present, the data may fit a "Mass Transport Limited" model, but the correct approach is to re-run the experiment under conditions that eliminate the artifact.

  • Two-State Binding: Some interactions involve an initial binding event followed by a conformational change in the complex. This will show up in the sensorgram and can be fitted to a "Conformational Change" model.

  • Heterogeneous Ligand/Analyte: If the immobilized ligand is not uniform, or if the analyte exists in multiple states, this can lead to complex binding curves that may require more advanced models.

Common Artifacts and Troubleshooting
Artifact/IssueAppearance in SensorgramProbable Cause(s)Solution(s)
Bulk Refractive Index Mismatch Sharp, vertical shifts at the start and end of injections.Mismatch between running buffer and analyte sample buffer (e.g., from DMSO).Ensure precise buffer matching. For small molecules, include a DMSO calibration series.
Nonspecific Binding (NSB) High signal in the reference flow cell; incomplete return to baseline.Analyte is binding to the sensor matrix itself, not the ligand.Add a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer; increase buffer salt concentration.
Ligand Instability/Leaching Baseline drifts downwards over the course of multiple cycles.Ligand is not covalently attached or is being stripped by the regeneration solution.Use a more robust immobilization chemistry; screen for a milder regeneration solution.
Analyte Aggregation Jagged, irregular binding curves that are not reproducible.Analyte is forming aggregates in solution, leading to complex binding.Use size-exclusion chromatography (SEC) to purify the analyte immediately before the run; add detergent.

Part 5: References

  • An introduction to surface plasmon resonance . Cytiva. [Link]

  • SPR pages: Introduction to Surface Plasmon Resonance . SPRpages. [Link]

  • Biacore Sensor Chip overview . Cytiva. [Link]

  • The importance of high-quality data . Nicoya. [Link]

  • Mass Transport Limitation in Surface Plasmon Resonance . Biosensing Instrument. [Link]

  • Fragment-based drug discovery . Nature Reviews Drug Discovery. [Link]

  • Drug-target residence time: a key factor for pharmacodynamics . Nature Reviews Drug Discovery. [Link]

  • Epitope Binning in Antibody Development . Sartorius. [Link]

  • Biacore troubleshooting: Unwanted effects in your Biacore data . Cytiva. [Link]

The Strategic deployment of 2-Chlorobenzonitrile in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the multifaceted role of 2-chlorobenzonitrile as a pivotal starting material in the synthesis of a diverse array of pharmaceutical intermediates. We will delve into the key chemical transformations that leverage the unique reactivity of this versatile building block, providing not only detailed procedural insights but also a thorough examination of the underlying reaction mechanisms. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who are looking to harness the synthetic potential of this compound.

Introduction: The Versatility of a Chlorinated Nitrile

This compound (2-CBN) is a readily available and cost-effective aromatic compound that serves as a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its structure, featuring a reactive chlorine atom and a nitrile group on a benzene ring, offers a dual handle for a variety of chemical modifications. The electron-withdrawing nature of the nitrile group activates the chlorine atom for nucleophilic aromatic substitution, while the chlorine itself provides a site for powerful cross-coupling reactions. This unique combination of reactivity makes 2-CBN an indispensable component in the medicinal chemist's toolbox for constructing complex molecular architectures found in modern therapeutics, including antimalarials, anti-inflammatory agents, and antipsychotic drugs.[1][2]

This guide will focus on three principal classes of reactions that exemplify the synthetic utility of this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to create biaryl structures.

  • Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, leading to a wide range of aniline derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the activated chlorine atom for displacement by various nucleophiles.

For each of these transformations, we will provide a detailed mechanistic overview, a practical experimental protocol for a relevant pharmaceutical intermediate, and a discussion of the critical parameters that govern the success of the reaction.

I. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds, a common motif in many pharmaceuticals.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[3] In the context of this compound, the Suzuki coupling provides a direct route to 2-cyanobiaryl structures, which are key intermediates in the synthesis of various drugs, including angiotensin II receptor blockers and kinase inhibitors.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that involves a series of key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[4][5]

Suzuki_Miyaura_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArPd(II)XL_n Aryl-Pd(II) Complex Oxidative_Addition->ArPd(II)XL_n Transmetalation Transmetalation ArPd(II)XL_n->Transmetalation ArPd(II)R_L_n Diaryl-Pd(II) Complex Transmetalation->ArPd(II)R_L_n Reductive_Elimination Reductive Elimination ArPd(II)R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Biaryl Product Reductive_Elimination->Ar-R Ar-X This compound Ar-X->Oxidative_Addition R-B(OR')_2 Boronic Acid/Ester R-B(OR')_2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a suitable phosphine ligand is crucial to facilitate this step by increasing the electron density on the palladium center. Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically promoted by a base, which activates the boronic acid. The final step is reductive elimination, where the two organic groups are coupled to form the biaryl product, and the palladium(0) catalyst is regenerated, completing the catalytic cycle.[5]

Experimental Protocol: Synthesis of 2'-Methyl-[2,4'-bipyridine]-6-carbonitrile

This protocol describes the synthesis of a substituted bipyridine, a common scaffold in medicinal chemistry, via a Suzuki-Miyaura coupling of this compound with a pyridineboronic acid.

Table 1: Reagents and Materials

Reagent/MaterialMolecular WeightAmountMoles
This compound137.57 g/mol 1.0 g7.27 mmol
(2-Methylpyridin-4-yl)boronic acid136.94 g/mol 1.2 g8.76 mmol
Bis(triphenylphosphine)palladium(II) chloride701.90 g/mol 255 mg0.36 mmol
Sodium Carbonate105.99 g/mol 2.3 g21.8 mmol
Toluene-20 mL-
Water-5 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.27 mmol), (2-methylpyridin-4-yl)boronic acid (1.2 g, 8.76 mmol), bis(triphenylphosphine)palladium(II) chloride (255 mg, 0.36 mmol), and sodium carbonate (2.3 g, 21.8 mmol).

  • Add toluene (20 mL) and water (5 mL) to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 2'-methyl-[2,4'-bipyridine]-6-carbonitrile.

II. Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia equivalents.[8] For this compound, this reaction opens up a direct pathway to a vast array of substituted 2-aminobenzonitriles, which are precursors to quinazolines, benzodiazepines, and other heterocyclic systems prevalent in drug molecules.[9]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The choice of ligand is paramount for the success of this reaction, particularly with less reactive aryl chlorides like this compound. Bulky, electron-rich phosphine ligands are typically employed to promote both the oxidative addition and the reductive elimination steps.[10]

Buchwald_Hartwig_Mechanism Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition ArPd(II)XL_n Aryl-Pd(II) Complex Oxidative_Addition->ArPd(II)XL_n Amine_Coordination Amine Coordination & Deprotonation ArPd(II)XL_n->Amine_Coordination ArPd(II)(NR'R'')L_n Amido-Pd(II) Complex Amine_Coordination->ArPd(II)(NR'R'')L_n Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-NR'R'' Aryl Amine Product Reductive_Elimination->Ar-NR'R'' Ar-X This compound Ar-X->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base Base->Amine_Coordination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) catalyst. The resulting aryl-Pd(II) complex then undergoes coordination with the amine nucleophile. A base is required to deprotonate the coordinated amine, forming an amido-Pd(II) complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[11]

Experimental Protocol: Synthesis of 2-(Morpholino)benzonitrile

This protocol details the synthesis of 2-(morpholino)benzonitrile, a versatile intermediate for the preparation of various biologically active compounds.

Table 2: Reagents and Materials

Reagent/MaterialMolecular WeightAmountMoles
This compound137.57 g/mol 1.0 g7.27 mmol
Morpholine87.12 g/mol 0.76 mL8.72 mmol
Tris(dibenzylideneacetone)dipalladium(0)915.72 g/mol 66 mg0.072 mmol
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)476.66 g/mol 138 mg0.29 mmol
Sodium tert-butoxide96.10 g/mol 1.05 g10.9 mmol
Toluene-15 mL-

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (66 mg, 0.072 mmol), XPhos (138 mg, 0.29 mmol), and sodium tert-butoxide (1.05 g, 10.9 mmol).

  • Add this compound (1.0 g, 7.27 mmol) and toluene (15 mL).

  • Add morpholine (0.76 mL, 8.72 mmol) to the mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(morpholino)benzonitrile.

III. Nucleophilic Aromatic Substitution (SNAr): Direct Displacement of Chlorine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. The presence of the electron-withdrawing nitrile group in this compound activates the chlorine atom towards nucleophilic attack, making SNAr a viable and often preferred synthetic strategy.[3] This reaction is particularly useful for the introduction of heteroatom nucleophiles, such as amines and thiols, and is a key step in the synthesis of several important drugs, including the atypical antipsychotic Quetiapine.

Mechanistic Rationale

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12]

SNAr_Mechanism Start This compound + Nucleophile Addition Nucleophilic Addition (rate-determining) Start->Addition Meisenheimer Meisenheimer Complex (intermediate) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Substituted Benzonitrile Elimination->Product

Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The reaction is initiated by the attack of the nucleophile on the carbon atom bearing the chlorine. This is usually the rate-determining step. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group. In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.[12]

Experimental Protocol: Synthesis of Dibenzo[b,f][10][13]thiazepin-11-amine (Intermediate for Quetiapine)

This protocol describes a key step in the synthesis of the antipsychotic drug Quetiapine, where this compound undergoes an SNAr reaction with 2-aminothiophenol.[13]

Table 3: Reagents and Materials

Reagent/MaterialMolecular WeightAmountMoles
This compound137.57 g/mol 1.0 g7.27 mmol
2-Aminothiophenol125.19 g/mol 0.91 g7.27 mmol
Potassium Carbonate105.99 g/mol 1.5 g14.1 mmol
Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a 100 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, add this compound (1.0 g, 7.27 mmol), 2-aminothiophenol (0.91 g, 7.27 mmol), and potassium carbonate (1.5 g, 14.1 mmol).

  • Add dimethylformamide (DMF) (20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL) with stirring.

  • Collect the precipitated solid by filtration and wash with water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C.

  • The crude product can be further purified by recrystallization from ethanol to give dibenzo[b,f][10][14]thiazepin-11-amine.

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and indispensable building block in the synthesis of pharmaceutical intermediates. The three major reaction classes discussed in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—highlight the strategic importance of this simple yet powerful molecule. The ability to selectively functionalize either the carbon-chlorine bond or the nitrile group, or to leverage the electronic properties of the nitrile to activate the chlorine for substitution, provides chemists with a remarkable degree of control and flexibility in the design of complex drug molecules.

As the demand for novel therapeutics with intricate molecular architectures continues to grow, the development of even more efficient and selective methods for the transformation of this compound will undoubtedly remain an active area of research. Advances in catalysis, including the use of more sustainable and earth-abundant metals, as well as the development of novel ligand systems, will further expand the synthetic utility of this valuable intermediate. Furthermore, the application of flow chemistry and other process intensification technologies to reactions involving this compound holds the promise of safer, more efficient, and scalable manufacturing processes for the next generation of life-saving medicines.

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An In-depth Technical Guide to the Application of 2-Chlorobenzonitrile in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chlorobenzonitrile (2-CBN) is a pivotal organic intermediate renowned for its versatile reactivity and broad industrial impact.[1] While it serves as a building block in pharmaceuticals and agrochemicals, its most significant contribution to the colorant industry is as a key precursor for a specific class of high-performance disperse azo dyes.[2] This technical guide provides an in-depth exploration of the synthesis, mechanisms, and protocols involved in the utilization of 2-CBN for dye manufacturing. We will elucidate the critical transformation of 2-CBN into the essential gateway intermediate, 2-cyano-4-nitroaniline, and its subsequent conversion into vibrant azo dyes. This document is intended for researchers, chemists, and process development scientists seeking to understand the fundamental chemistry and practical application of 2-CBN in modern dye synthesis.

This compound: A Core Intermediate for Colorant Synthesis

This compound, an aromatic nitrile with the chemical formula C₇H₄ClN, is a white to light-yellow crystalline solid at room temperature.[3][4] Its utility in chemical synthesis stems from the distinct reactivity of its two functional groups: the cyano (-CN) group and the chlorine (-Cl) atom, positioned ortho to each other on the benzene ring.

Physicochemical Properties

The physical and chemical properties of 2-CBN are critical to its handling, storage, and reaction conditions.

PropertyValueSource(s)
CAS Number 873-32-5[2]
Molecular Formula C₇H₄ClN[3]
Molecular Weight 137.57 g/mol [3]
Appearance White to light yellow crystalline powder/solid[3][4]
Melting Point 43-46 °C[4]
Boiling Point 232 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chlorobenzene.[3]
Core Reactivity & Rationale for Use

The strategic placement of the electron-withdrawing cyano group and the chloro substituent makes 2-CBN an ideal precursor for dye intermediates.

  • Activation for Nitration: The benzene ring is activated for electrophilic aromatic substitution. The cyano and chloro groups are deactivating but direct incoming electrophiles (like the nitronium ion, NO₂⁺) to specific positions, enabling the regioselective synthesis of key intermediates.

  • Facilitation of Nucleophilic Substitution: The strong electron-withdrawing nature of the cyano group, further enhanced by the addition of a nitro group, activates the chlorine atom for nucleophilic aromatic substitution. This allows for the efficient replacement of chlorine with an amino group (ammonolysis), a crucial step in forming the primary amine required for diazotization.[5][6]

Industrial Synthesis of this compound

Two primary routes dominate the industrial production of 2-CBN, each offering distinct advantages in terms of raw materials and process conditions.[2][7][8]

  • Ammoxidation of 2-Chlorotoluene: This is a highly efficient, single-step gas-phase catalytic process where 2-chlorotoluene reacts with ammonia and oxygen over a vanadium-based catalyst.[2][8][9]

  • Dehydration of o-Chlorobenzoic Acid: This method involves the reaction of o-chlorobenzoic acid with urea at elevated temperatures, leading to the formation of the nitrile through dehydration.[2][7]

G cluster_0 Industrial Synthesis Routes for 2-CBN cluster_1 cluster_2 A Route 1: Ammoxidation B Route 2: Dehydration A_1 2-Chlorotoluene A_3 V2O5/Al2O3 Catalyst ~400-500°C A_1->A_3 A_2 Ammonia (NH3) + Oxygen (O2) A_2->A_3 A_4 This compound A_3->A_4 B_1 o-Chlorobenzoic Acid B_3 Heat ~220-230°C B_1->B_3 B_2 Urea (CO(NH2)2) B_2->B_3 B_4 This compound B_3->B_4

Industrial production pathways for this compound (2-CBN).

The Primary Application: Synthesis of Disperse Azo Dyes

The most prominent use of 2-CBN in the colorant industry is as the starting material for 2-cyano-4-nitroaniline.[1] This intermediate is a vital diazo component for a range of yellow, orange, and red disperse dyes used primarily for coloring polyester fibers.

The Gateway Intermediate: Synthesis of 2-Cyano-4-nitroaniline

The conversion of 2-CBN to 2-cyano-4-nitroaniline is a robust two-step process. The causality behind this sequence is critical: the nitration step must precede the ammonolysis step. Attempting ammonolysis first would be inefficient as the chlorine atom is not sufficiently activated for nucleophilic substitution without the presence of the strongly electron-withdrawing nitro group.

Step 1: Nitration of this compound This is an electrophilic aromatic substitution where 2-CBN is treated with mixed acid (a combination of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring, yielding primarily 2-chloro-5-nitrobenzonitrile.[5][6]

Step 2: Ammonolysis of 2-Chloro-5-nitrobenzonitrile The resulting nitrated intermediate undergoes nucleophilic aromatic substitution. The chlorine atom, now activated by two electron-withdrawing groups (cyano and nitro), is readily displaced by ammonia to form the final product, 2-cyano-4-nitroaniline.[4][5]

G Start This compound Step1 Step 1: Nitration Start->Step1 Intermediate 2-Chloro-5-nitrobenzonitrile Step1->Intermediate HNO3 / H2SO4 5-10°C Step2 Step 2: Ammonolysis Intermediate->Step2 End 2-Cyano-4-nitroaniline Step2->End High Conc. NH3(aq) Pressure, Heat (75-95°C)

Workflow for the synthesis of 2-cyano-4-nitroaniline from 2-CBN.

This protocol is a consolidated representation based on established industrial processes.[5][6][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Nitration

  • Reaction Setup: Charge a suitable reactor with a sulfuric acid medium (e.g., 280-330g per 100g of 2-CBN).[6][10] Begin agitation and cool the medium to 5-10°C.

  • Substrate Addition: Slowly add 100g of this compound to the sulfuric acid, ensuring it dissolves completely.

  • Nitration: Prepare a mixed acid solution (e.g., nitric acid and sulfuric acid in a 1:1 mass ratio).[6] Add the mixed acid dropwise to the reactor, maintaining the temperature strictly between 5-10°C. The addition rate should be controlled to prevent exothermic runaway.

  • Reaction & Quenching: After the addition is complete, hold the reaction mixture at 5-10°C for a specified period (e.g., 2 hours) to ensure complete nitration.[5] Subsequently, the reaction is quenched by slowly adding water, which precipitates the nitrated product, 2-chloro-5-nitrobenzonitrile.

  • Isolation: The precipitated solid is isolated by filtration and washed to remove residual acid.

Part B: Ammonolysis

  • Solvent & Reactant Setup: The isolated nitrated material is dissolved in a suitable solvent like 1,2-dichloroethane.[5] This organic phase is transferred to a pressure reactor.

  • Ammonia Addition: High-concentration aqueous ammonia or gaseous ammonia is introduced into the reactor.[4][5] The reactor is sealed.

  • Reaction: The mixture is heated to a temperature between 75-95°C.[4] The reaction is maintained under pressure (e.g., 9-14 kgf/cm²) for 2-7 hours until the conversion is complete.[4]

  • Workup & Isolation: After cooling, the pressure is released. The product, 2-cyano-4-nitroaniline, often precipitates from the solution. The solvent may be recovered by distillation.[6] The solid product is isolated by filtration, washed with water until neutral, and dried.

From Intermediate to Color: Synthesis of a Representative Azo Dye

2-Cyano-4-nitroaniline serves as the "diazo component." It is converted into a highly reactive diazonium salt, which then couples with an electron-rich "coupling component" to form the final azo dye.

Step 1: Diazotization The primary aromatic amine of 2-cyano-4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt.[11]

Step 2: Azo Coupling The cold diazonium salt solution is slowly added to a solution of a coupling component (e.g., an N,N-dialkylated aniline derivative or a naphthol derivative). The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming the stable azo (-N=N-) linkage and generating the colored dye molecule.[11]

G Start 2-Cyano-4-nitroaniline Step1 Step 1: Diazotization Start->Step1 NaNO2 / HCl 0-5°C Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Step 2: Azo Coupling Intermediate->Step2 End Disperse Azo Dye Step2->End Electrophilic Aromatic Substitution Coupling Coupling Component (e.g., N,N-diethyl-m-toluidine) Coupling->Step2

General workflow for the synthesis of an azo dye from 2-cyano-4-nitroaniline.

This protocol is a representative example. The specific coupling component determines the final shade.

Part A: Diazotization

  • Amine Slurry: In a beaker, create a slurry of 2-cyano-4-nitroaniline (10 mmol) in a mixture of water and 3M hydrochloric acid.[11]

  • Cooling: Cool the slurry to 0-5°C in an ice-salt bath with constant stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (10.5 mmol) in cold water. Add this solution dropwise to the cold amine slurry, ensuring the temperature does not exceed 5°C. Stir for 15-20 minutes after addition to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve the coupling component (e.g., 10 mmol of N,N-diethyl-m-toluidine) in an appropriate acidic or basic solution and cool to 0-5°C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately.

  • Completion & Isolation: Continue stirring in the ice bath for 30 minutes. Isolate the dye by vacuum filtration, wash thoroughly with cold water to remove salts and excess acid, and dry.

A Note on Phthalocyanine Pigments

While 2-CBN's primary role is in azo dyes, it is relevant to discuss its relationship to other major pigment classes like phthalocyanines. High-performance phthalocyanine pigments, such as Phthalo Blue (Pigment Blue 15), are synthesized via the cyclotetramerization of phthalonitrile or its derivatives.[3][12][13] The most common industrial route to phthalonitrile is the ammoxidation of o-xylene.[3][14]

A key intermediate in some phthalocyanine syntheses is 1,3-diiminoisoindoline, which is formed from phthalonitrile.[15][16] While there is no established, large-scale industrial process that uses this compound as a direct precursor for common phthalocyanine pigments, the fundamental chemistry allows for the synthesis of novel, substituted phthalocyanines from substituted phthalonitriles.[17][18] Therefore, the potential exists for 2-CBN to serve as a starting point in a research context for creating functionally substituted phthalocyanine dyes, but this is distinct from its established role in the azo dye sector.

Technical & Safety Considerations

  • Advantages of the 2-CBN Route: The synthesis pathway via 2-CBN is well-established and produces intermediates like 2-cyano-4-nitroaniline with high purity and stability, which is crucial for achieving consistent and bright dye shades.[1]

  • Safety: this compound is a toxic and hazardous chemical. All handling must be done with appropriate engineering controls and personal protective equipment.

Hazard InformationPrecaution
Toxicity Harmful if swallowed or in contact with skin.[3]
Irritation Causes serious eye irritation; may cause skin and respiratory irritation.[3]
Handling Use in a well-ventilated area or fume hood. Wear gloves, safety glasses, and protective clothing. Avoid generating dust.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a specific but important range of disperse azo dyes. Its well-defined reactivity allows for a reliable and high-yielding two-step conversion to 2-cyano-4-nitroaniline, a critical diazo component. Understanding the causality of the reaction sequence—nitration followed by ammonolysis—is key to appreciating the efficiency of this industrial process. While its direct application in other high-performance pigments like phthalocyanines and quinacridones is not established in large-scale manufacturing, its fundamental chemical properties make it an indispensable tool for the modern dye chemist.

References

  • Zhejiang Runtu, et al. (2022). Synthesis method of 2-cyano-4-nitroaniline. CN114216010A.
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  • Zhejiang Runtu Co Ltd. (2015). Synthesis process of 2-cyano-4-nitro-6-bromaniline. CN104341319A.
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An In-Depth Technical Guide to the Selective Reduction of 2-Chlorobenzonitrile to 2-Chlorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Chlorobenzylamine

2-Chlorobenzylamine is a pivotal intermediate in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive primary amine and a chlorinated aromatic ring, makes it a versatile building block for constructing complex molecular architectures. The primary synthetic route to this amine involves the reduction of the nitrile group of 2-chlorobenzonitrile. However, this transformation is not trivial. The core challenge lies in achieving high chemoselectivity : the reduction of the nitrile group to a primary amine while preserving the integrity of the carbon-chlorine bond on the aromatic ring. Dehalogenation is a common and undesirable side reaction, particularly under harsh reductive conditions.

This guide provides a comprehensive overview of the principal methodologies for this reduction, grounded in mechanistic understanding and practical application. It is intended for researchers, chemists, and process development professionals seeking to optimize this critical synthetic step. We will explore the causality behind procedural choices, offering insights into why certain methods are favored for their efficiency, selectivity, and scalability.

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation is a cornerstone of industrial amine synthesis due to its high atom economy and the use of recoverable catalysts.[3] The process involves the reaction of the nitrile with molecular hydrogen (H₂) under pressure in the presence of a metal catalyst.

Mechanism and Rationale

The reaction proceeds via the adsorption of both the nitrile and hydrogen onto the surface of the catalyst. The C≡N triple bond is sequentially reduced, first to an imine intermediate (R-CH=NH) and then to the primary amine (R-CH₂-NH₂).[4]

The primary challenge in the context of this compound is preventing hydrodechlorination. The choice of catalyst and reaction conditions is therefore paramount. Group 10 metals like Palladium (Pd) and Platinum (Pt) are highly active but can also readily catalyze the cleavage of the C-Cl bond.[3] Raney® Nickel is often the catalyst of choice as it offers a more favorable balance between nitrile reduction and dehalogenation, though it is not immune to causing this side reaction.[5]

G Start This compound + H₂ Gas RCN RCN Start->RCN Product 2-Chlorobenzylamine Amine Amine Amine->Product

Key Considerations for Selectivity
  • Catalyst Choice : Raney Nickel is generally preferred over Palladium or Platinum for reducing chlorinated nitriles to minimize dehalogenation.[3]

  • Solvent and pH : The reaction is often performed in alcoholic solvents. The addition of a base, such as ammonia or sodium hydroxide, can suppress the formation of secondary and tertiary amines by inhibiting the reaction between the primary amine product and the imine intermediate.[4]

  • Temperature and Pressure : Milder conditions (lower temperature and pressure) are favored to enhance selectivity. High temperatures and pressures increase the rate of reduction but also significantly increase the risk of hydrodechlorination.[3][6]

Catalytic Transfer Hydrogenation (CTH): A Safer, Selective Alternative

Transfer hydrogenation circumvents the need for high-pressure gaseous hydrogen, making it an operationally simpler and safer alternative.[7] This method utilizes a hydrogen donor molecule, which transfers hydrogen to the substrate in the presence of a catalyst.

Hydrogen Donors and Catalysts

Common hydrogen donors include ammonium formate, formic acid, and alcohols like 2-propanol.[4][5][7] The choice of catalyst is often a transition metal complex or a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel.

  • Raney Nickel / 2-Propanol : This system is effective for reducing nitriles. The reaction is typically run at reflux in 2-propanol, which serves as both the solvent and the hydrogen donor. The addition of a base like KOH is often necessary to achieve high yields of the primary amine.[5]

  • Palladium / Ammonium Formate : This combination is a very mild and efficient system for reducing aromatic nitriles to primary amines, often at room temperature.[4] The ammonium formate decomposes in situ to provide hydrogen for the reduction.

G Donor Hydrogen Donor (e.g., (NH₄)HCO₂) Catalyst Catalyst (e.g., Pd/C) Donor->Catalyst Amine 2-Chlorobenzylamine Catalyst->Amine H₂ Transfer Byproducts Spent Donor (e.g., CO₂, NH₃) Catalyst->Byproducts Nitrile This compound Nitrile->Catalyst

Chemical Reduction with Hydride Reagents

Stoichiometric reduction using powerful hydride donors is a common laboratory-scale method for nitrile reduction. These reagents offer high reactivity but require careful handling and precise control to maintain chemoselectivity.

Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of reducing nitriles, esters, carboxylic acids, and amides.[8][9][10] It readily reduces this compound to the corresponding amine.

Mechanism: The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.

  • The first hydride attacks the electrophilic carbon of the nitrile, forming an imine-metal complex.

  • A second hydride attacks the imine carbon, leading to a diamido-aluminate complex.

  • Aqueous workup then hydrolyzes this complex to liberate the primary amine.[11]

Causality and Control: LiAlH₄ is highly reactive and non-selective.[12] It reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF).[8] While generally effective for this transformation, over-reduction or dehalogenation can occur under harsh conditions or with prolonged reaction times. Its primary advantage is its high reactivity, making it suitable for stubborn substrates.

Boranes (BH₃·THF or BH₃·SMe₂)

Borane complexes are milder alternatives to LiAlH₄. They exhibit excellent selectivity for nitrile reduction in the presence of many other functional groups.[13] The reaction involves the coordination of the Lewis acidic boron to the nitrile nitrogen, followed by intramolecular hydride delivery. The resulting aminoborane intermediates are hydrolyzed during workup to yield the primary amine.[14][15] The use of borane complexes offers a good balance of reactivity and selectivity, often preserving the C-Cl bond.

Sodium Borohydride (NaBH₄) with Transition Metal Catalysts

Sodium borohydride on its own is generally not powerful enough to reduce nitriles.[9][16] However, its reducing power is dramatically enhanced by the addition of transition metal salts, such as Nickel(II) chloride (NiCl₂) or Cobalt(II) chloride (CoCl₂).[16][17]

Mechanism of Action: It is believed that the reaction between NaBH₄ and the metal salt generates finely divided metal borides or metal hydrides in situ. These species are the true catalytic agents for the reduction.[16][18] This method is exceptionally valuable because it combines the operational simplicity and safety of NaBH₄ with high efficiency and excellent chemoselectivity under mild conditions (often at room temperature in alcoholic solvents).[19][20] This system is highly effective at reducing the nitrile group while leaving the aryl chloride untouched.

G NaBH4 NaBH₄ (Hydride Source) Active_cat Active Cobalt Hydride / Cobalt Boride Species NaBH4->Active_cat CoCl2 CoCl₂ (Catalyst Precursor) CoCl2->Active_cat Nitrile This compound Active_cat->Nitrile Amine 2-Chlorobenzylamine Nitrile->Amine Reduction by Active Catalyst

Comparative Summary and Data

The selection of a reduction method depends on factors such as scale, available equipment, cost, and desired selectivity. The following table provides a comparative overview.

MethodReagents/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation Raney® Ni, H₂5 bar H₂, 85°C, Isopropyl alcohol[4]High atom economy, scalable, cost-effective catalystRequires high-pressure equipment, risk of dehalogenation
Transfer Hydrogenation Raney® Ni, 2-propanol, KOHRefluxing 2-propanol[5]Safer (no H₂ gas), good selectivityRequires stoichiometric hydrogen donor, catalyst can be pyrophoric
Transfer Hydrogenation Pd/C, (NH₄)HCO₂25-40°C, Methanol[4]Very mild conditions, excellent selectivityPd catalyst can be expensive, donor adds to cost
Hydride Reduction LiAlH₄0°C to RT, Anhydrous THFHigh reactivity, fast reactionsHighly reactive (moisture-sensitive), lower selectivity, hazardous
Borane Reduction BH₃·THFRT to 65°C, THFHigh chemoselectivity, mildReagents can be expensive and require careful handling
Activated NaBH₄ NaBH₄, NiCl₂ or CoCl₂0°C to RT, Methanol/Ethanol[18][19][20]Mild, operationally simple, excellent selectivity, safeRequires stoichiometric borohydride

Experimental Protocols

The following protocols are illustrative examples based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 5.1: Reduction using Raney® Nickel and Potassium Borohydride[19][20]
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Raney® Nickel (moist weight ~0.64 g, ~10 mmol).

  • Reagents: Add 25 mL of dry ethanol, followed by potassium borohydride (KBH₄, 2.16 g, 40 mmol).

  • Substrate Addition: While stirring, add this compound (1.38 g, 10 mmol).

  • Reaction: Stir the suspension vigorously at 50°C. Monitor the reaction progress by TLC or GC-MS. Note: Aromatic nitriles may require gentle heating compared to aliphatic nitriles which can proceed at room temperature.[19][20]

  • Workup: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the nickel catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-chlorobenzylamine. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Protocol 5.2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add LiAlH₄ (0.76 g, 20 mmol) and 50 mL of anhydrous THF.

  • Cooling: Cool the stirred suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (2.75 g, 20 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching (Caution: Exothermic): Cool the flask back to 0°C. Slowly and carefully add 0.8 mL of water dropwise, followed by 0.8 mL of 15% aqueous NaOH, and then 2.4 mL of water.

  • Workup: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chlorobenzylamine.

Conclusion

The reduction of this compound to 2-chlorobenzylamine is a critical transformation that demands a careful balance of reactivity and chemoselectivity. While classical catalytic hydrogenation with Raney® Nickel remains a viable, scalable option, the significant risk of hydrodechlorination necessitates stringent control of reaction parameters. For laboratory-scale synthesis and processes where safety and selectivity are paramount, modern methods offer superior control. Catalytic transfer hydrogenation provides a safer alternative to high-pressure H₂, and reductions using boranes or, most notably, NaBH₄ activated by transition metal salts like NiCl₂ or CoCl₂, offer an excellent combination of mild conditions, operational simplicity, and high selectivity. The choice of method should be guided by a thorough analysis of the specific project goals, including scale, cost, safety protocols, and the purity requirements of the final product.

References

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A Senior Application Scientist's Guide to the Hydrolysis of 2-Chlorobenzonitrile to 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Intermediate to Essential Product

In the landscape of synthetic chemistry, the transformation of functional groups is a cornerstone of molecular design and manufacturing. The conversion of a nitrile to a carboxylic acid is a classic, yet fundamentally important, reaction. This guide focuses specifically on the hydrolysis of 2-chlorobenzonitrile, a versatile intermediate, into 2-chlorobenzoic acid, a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1]

This document moves beyond a simple recitation of methods. As researchers, scientists, and drug development professionals, our objective is not merely to perform a reaction but to understand it. We will explore the causal chemical principles behind various hydrolysis methodologies, from traditional brute-force acidic and basic conditions to more refined enzymatic and microwave-assisted techniques. Each protocol is presented as a self-validating system, grounded in established chemical literature, to ensure both scientific rigor and practical applicability in a laboratory setting.

The Core Transformation: An Overview

The hydrolysis of this compound involves the cleavage of the carbon-nitrogen triple bond and the addition of two molecules of water. The overall reaction is as follows:

G cluster_reactants cluster_products r1 This compound p1 2-Chlorobenzoic Acid r1->p1 Hydrolysis r2 + 2H2O p2 + NH3 G start This compound + Strong Acid (H+) step1 Protonate Nitrile Nitrogen start->step1 step2 Nucleophilic Attack by H2O step1->step2 step3 Deprotonation & Tautomerization step2->step3 amide Amide Intermediate step3->amide step4 Protonate Carbonyl amide->step4 step5 Nucleophilic Attack by H2O step4->step5 step6 Proton Transfer & Elimination of NH3 step5->step6 finish 2-Chlorobenzoic Acid step6->finish G start This compound + Strong Base (OH-) step1 Nucleophilic Attack by OH- start->step1 step2 Protonation & Tautomerization step1->step2 amide Amide Intermediate step2->amide step3 Nucleophilic Attack by OH- on Amide Carbonyl amide->step3 step4 Formation of Carboxylate Salt + NH3 step3->step4 carboxylate Carboxylate Salt step4->carboxylate step5 Acidic Work-up (H+) carboxylate->step5 finish 2-Chlorobenzoic Acid step5->finish G cluster_nitrilase Pathway 1: Nitrilase cluster_hydratase Pathway 2: Nitrile Hydratase / Amidase A This compound B 2-Chlorobenzoic Acid A->B Nitrilase (+2 H2O) C This compound D 2-Chlorobenzamide C->D Nitrile Hydratase (+H2O) E 2-Chlorobenzoic Acid D->E Amidase (+H2O)

References

Mastering the Challenge: Advanced Suzuki-Miyaura Coupling Protocols for 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the Suzuki-Miyaura cross-coupling of 2-chlorobenzonitrile, a notoriously challenging yet synthetically valuable substrate. Moving beyond simple procedural lists, we will explore the mechanistic rationale behind critical parameter choices, offering field-proven insights to empower researchers in synthesizing complex biaryl nitrile scaffolds. These structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a paramount objective.[1][2]

Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][3] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition : The catalytically active Pd(0) species inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This is often the rate-determining step, particularly for robust C-Cl bonds.[5][6]

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)(X)L₂ pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)(Ar')L₂ pdiia->pdiib Transmetalation (+ Ar'-B(OH)₂ + Base) pdiib->pd0 Reductive Elimination (- Ar-Ar') arx Aryl Halide (this compound) boronic Organoboron Reagent product Product (2-Cyanobiphenyl Derivative) Workflow_Thermal start Start reagents 1. Combine this compound, boronic acid, and K₃PO₄ in a Schlenk flask. start->reagents catalyst 2. Add Pd₂(dba)₃ and SPhos. reagents->catalyst atmosphere 3. Seal, evacuate, and backfill with Argon (3x cycles). catalyst->atmosphere solvent 4. Add degassed toluene. atmosphere->solvent reaction 5. Heat at 100-110 °C with vigorous stirring. solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool, dilute with ethyl acetate, and wash with water/brine. monitor->workup purify 8. Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for a standard thermal Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the biaryl phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%). [8]3. Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [9]4. Solvent Addition : Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring : Track the consumption of the starting material using an appropriate analytical technique like TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted High-Speed Synthesis

Microwave irradiation can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture, often leading to improved yields and fewer side products. [10][11][12] Step-by-Step Methodology:

  • Reaction Setup : In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%). [9]2. Solvent Addition : Add a solvent mixture, such as 3 mL of dioxane and 1 mL of water.

  • Sealing : Securely cap the vial.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate with a set temperature of 120-150 °C for 10-30 minutes. Use initial power settings of around 75-100 W. [10][13]5. Workup and Purification : After cooling to room temperature, perform the same workup and purification steps as described in the thermal protocol.

ParameterProtocol 1 (Thermal)Protocol 2 (Microwave-Assisted)Rationale for Difference
Catalyst System Pd₂(dba)₃ / SPhos (1 mol% Pd)Pd(PPh₃)₄ (5 mol%)Thermal protocol uses a highly active, specialized ligand system allowing lower loading. Microwave protocol uses a more standard catalyst, relying on high energy input.
Base K₃PO₄K₂CO₃The stronger base (K₃PO₄) is often paired with the more advanced ligand system for maximum efficiency.
Solvent Toluene (anhydrous)Dioxane/WaterAqueous mixture is common in microwave protocols to aid heating and dissolve the base.
Temperature 100-110 °C120-150 °CMicrowave allows for superheating of the solvent above its boiling point in a sealed vessel.
Time 12-24 hours10-30 minutesMicrowave energy transfer is far more efficient, drastically reducing reaction time. [10]

Section 5: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd precursor or ligand degraded). 2. Insufficiently inert atmosphere (oxygen poisoning). 3. Incorrect ligand choice for aryl chloride.1. Use fresh, high-quality reagents. Consider a more robust precatalyst. 2. Ensure thorough degassing of the solvent and flask. Maintain a positive pressure of inert gas. 3. Switch to a bulky, electron-rich ligand like SPhos, XPhos, or an NHC-based system. [14][8]
Protodeboronation Boronic acid is sensitive to water/protons, especially at high temperatures, leading to Ar-H instead of Ar-Ar'. [3]1. Use rigorously dried solvents and reagents. 2. Use a non-aqueous base if possible. 3. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Homocoupling (Ar-Ar) Presence of oxygen can lead to oxidative homocoupling of the boronic acid. [3]1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent). 2. Ensure the palladium precursor is fully reduced to Pd(0) before the main reaction begins.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a readily achievable transformation with a rational and informed approach. Success is not merely procedural but is rooted in a mechanistic understanding of the reaction. By selecting highly active catalyst systems featuring bulky, electron-rich ligands, and by carefully optimizing the base and solvent conditions, researchers can efficiently access valuable 2-cyanobiaryl scaffolds. The protocols and troubleshooting guide provided herein serve as a robust framework for navigating the complexities of this reaction, enabling scientists in drug discovery and materials science to advance their synthetic programs.

References

  • Benchchem. A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • -ORCA - Cardiff University. The iron-catalysed Suzuki coupling of aryl chlorides.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES.
  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Benchchem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Benchchem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Green Chemistry (RSC Publishing). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst.
  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • SciSpace. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions (1999) | Carsten G. Blettner | 191 Citations.

Sources

A-Technical-Guide-to-the-Heck-Reaction-of-2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the Heck-Mizoroki reaction, with a specific focus on the challenging yet crucial coupling of 2-chlorobenzonitrile. We will delve into the mechanistic nuances of activating aryl chlorides, explore state-of-the-art catalyst systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. This document aims to bridge the gap between theoretical understanding and practical application, offering causal explanations for experimental choices to ensure reproducible and high-yielding outcomes. By synthesizing academic literature with practical insights, this guide serves as an authoritative resource for leveraging the Heck reaction in the synthesis of complex molecules.

Introduction: The Heck Reaction and the Aryl Chloride Challenge

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination steps.[2][4][6][7]

While aryl iodides and bromides are highly reactive substrates in the Heck reaction, the use of aryl chlorides presents a significant challenge. The high bond dissociation energy of the C-Cl bond makes the initial oxidative addition step, which is often rate-determining, kinetically demanding.[6] However, the economic and environmental advantages of using readily available and less expensive aryl chlorides have driven extensive research into developing highly active catalyst systems capable of overcoming this hurdle.[8][9]

This compound, an important building block in medicinal chemistry and material science, exemplifies a deactivated aryl chloride. The electron-withdrawing nature of the nitrile group further complicates the oxidative addition step. This guide will specifically address the conditions necessary to effectively couple this challenging substrate.

The Catalytic Heart: Palladium Source and Ligand Selection

The success of a Heck reaction with an aryl chloride like this compound hinges on the judicious selection of the palladium precatalyst and, most critically, the supporting ligand.

Palladium Precatalysts

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂.[2][3][6] While Pd(0) sources like Pd₂(dba)₃ can directly enter the catalytic cycle, Pd(II) sources such as Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. This reduction is often facilitated by phosphine ligands or amine bases present in the reaction mixture.[10] For practical purposes, air-stable Pd(II) salts are often preferred for their ease of handling.

The Decisive Role of Ligands

The ligand is arguably the most critical component in activating aryl chlorides. Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the C-Cl bond to the palladium center.[11][12] These ligands increase the electron density on the palladium atom, making it more nucleophilic and thus more reactive towards the aryl chloride. Furthermore, their steric bulk promotes the reductive elimination of the product and stabilizes the active monoligated palladium species.

  • Bulky Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and its derivatives are highly effective due to their large cone angles and strong electron-donating ability.[8][12]

  • Buchwald-type Biarylphosphines: Ligands such as DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) have proven to be exceptionally versatile and efficient for the coupling of a wide range of aryl chlorides.[13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity and thermal stability, making them excellent alternatives to phosphine ligands.[11]

The choice of ligand can significantly influence reaction rates, yields, and even selectivity. For this compound, a sterically demanding and electron-rich ligand is paramount to achieving efficient coupling.

Reaction Parameters: The Supporting Cast

Beyond the catalyst system, several other parameters must be carefully optimized for a successful Heck reaction.

The Base: More Than a Proton Scavenger

The base plays a crucial role in the Heck reaction. Its primary function is to neutralize the hydrogen halide (HX) generated during the β-hydride elimination step, regenerating the active Pd(0) catalyst.[7] Common inorganic bases include K₂CO₃, Cs₂CO₃, and NaOAc.[2][6] Organic bases, such as triethylamine (Et₃N) and N,N-dicyclohexylmethylamine (Cy₂NMe), are also widely used.[12][14]

For challenging substrates like aryl chlorides, the choice of base can be critical. Organic ionic bases, such as tetrabutylammonium acetate (TBAA or n-Bu₄NOAc), have been shown to significantly promote the Heck reaction of aryl chlorides, even at lower temperatures.[13][15][16] These bases often offer improved solubility in organic solvents compared to their inorganic counterparts.

Solvent Selection: A Balancing Act

The solvent must be able to dissolve the reactants and the catalyst system while remaining inert under the reaction conditions. High-boiling polar aprotic solvents like DMF, DMAc, and NMP are commonly employed due to their ability to solubilize the palladium salts and promote the reaction.[6] Toluene and 1,4-dioxane are also frequently used.[13] The choice of solvent can influence the reaction rate and, in some cases, the product selectivity.

Temperature and Reaction Time

Due to the inertness of the C-Cl bond, Heck reactions involving aryl chlorides typically require elevated temperatures, often in the range of 100-150 °C. However, the development of highly active catalyst systems has enabled some transformations to be carried out at temperatures as low as 80 °C.[13][15] Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst.

Experimental Protocols and Data

This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with a model alkene, butyl acrylate. This protocol is based on established literature procedures and is designed to be a reliable starting point for further optimization.

General Procedure for the Heck Reaction of this compound

Materials:

  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos (or other suitable ligand)

  • Tetrabutylammonium acetate (n-Bu₄NOAc)

  • 1,4-Dioxane (anhydrous)

  • Magnetic stir bar

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add n-Bu₄NOAc (1.2 mmol, 1.2 equiv).

  • Add anhydrous 1,4-dioxane (e.g., 2 mL).

  • Add butyl acrylate (1.5 mmol, 1.5 equiv).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Tabulated Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of this compound, highlighting the key parameters that can be varied for optimization.

ParameterTypical RangeNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%
Ligand DavePhos, P(t-Bu)₃, cataCXium® A1 - 10 mol%
Base n-Bu₄NOAc, K₂CO₃, Cs₂CO₃1.1 - 2.0 equiv
Solvent 1,4-Dioxane, Toluene, DMF, DMAcAnhydrous conditions are recommended
Temperature 80 - 140 °CHigher temperatures may be needed for less active catalysts
Alkene Styrenes, acrylates, acrylonitriles1.1 - 2.0 equiv

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the Heck reaction. The following diagrams illustrate the key steps involved.

The Heck Catalytic Cycle

Heck_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L)_n Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion (Carbopalladation) Alkene_Coordination->Migratory_Insertion Intermediate R-CH2-CH(Ar)-Pd(II)-X(L)_n Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product-Pd(II) Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Product Substituted Alkene Product_Complex->Product Reductive_Elimination->Pd(0)L_n H-Base-X Ar-X This compound Alkene Alkene Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, This compound, Base, Solvent setup->reagents alkene Add Alkene reagents->alkene reaction Heat and Stir alkene->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Heck reaction.

Conclusion

The Heck reaction of this compound, while challenging, is a highly achievable and valuable transformation with the appropriate selection of catalyst and reaction conditions. The use of bulky, electron-rich ligands is non-negotiable for the efficient activation of the C-Cl bond. Modern advancements, including the use of organic ionic bases, have further expanded the scope and utility of this reaction, allowing for milder conditions and improved yields. This guide has provided a comprehensive framework for approaching this reaction, from the fundamental principles to practical, actionable protocols. By understanding the interplay of the various reaction components, researchers can confidently employ the Heck reaction as a powerful tool in their synthetic endeavors.

References

  • A New Efficient Palladium Catalyst for Heck Reactions of Deactiv
  • A new efficient palladium catalyst for Heck reactions of deactiv
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Heck Reaction Mechanism - BYJU'S. (URL: [Link])

  • Heck Reaction: easy Mechanism, applications - Chemistry Notes. (URL: [Link])

  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (URL: [Link])

  • Heck Reaction: Mechanism, Applications, Limitations - Science Info. (URL: [Link])

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. (URL: [Link])

  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Heck Reaction—State of the Art - MDPI. (URL: [Link])

  • ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. (URL: [Link])

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])

  • A Waste‐Minimized Approach to Cassar‐Heck Reaction Based on POLITAG‐Pd0 Heterogeneous Catalyst and Recoverable Acetonitrile Azeotrope - NIH. (URL: [Link])

  • Heck Reactions of Aryl Chlorides Catalyzed by Palladium/Tri-tert-butylphosphine: (E)-2-Methyl-3-Phenylacrylic Acid Butyl Ester and (E)-4-(2-Phenylethenyl)benzonitrile - ResearchGate. (URL: [Link])

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv. (URL: [Link])

  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (URL: [Link])

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of - DOI. (URL: [Link])

Sources

Leveraging 2-Chlorobenzonitrile in Modern Heterocyclic Synthesis: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2-Chlorobenzonitrile (2-CBN) stands as a cornerstone precursor in the synthesis of a diverse array of heterocyclic compounds, which are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its strategic placement of a nitrile group and a chlorine atom on an aromatic ring provides two distinct and versatile reactive centers. The electron-withdrawing nature of the nitrile group activates the ortho-positioned chlorine atom for nucleophilic aromatic substitution, while the nitrile itself serves as a key electrophilic site for cyclization reactions.[1] This guide offers an in-depth exploration of the synthetic pathways originating from 2-CBN, detailing the synthesis of critical heterocyclic systems including quinazolines, benzodiazepines, benzimidazoles, and thiazoles. We will dissect the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss modern catalytic and microwave-assisted techniques that enhance efficiency and yield.

The Strategic Importance of this compound in Synthesis

The utility of this compound (CAS 873-32-5) is rooted in its bifunctional reactivity. The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and a handle for transition-metal-catalyzed cross-coupling reactions. The nitrile group is a versatile functional group that can be transformed into amines or carboxylic acids or, more importantly, act as an electrophile in intramolecular cyclization events to form nitrogen-containing heterocycles. This dual reactivity allows for a modular and convergent approach to complex molecular architectures.

Synthesis of Fused Nitrogen Heterocycles

The construction of fused bicyclic systems is a major application of 2-CBN, particularly for generating scaffolds of high medicinal value.

Pathway to Quinazolines and Quinazolinones

Quinazolines and their corresponding ketones, quinazolinones, are a privileged class of heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. A highly effective strategy for their synthesis involves the initial conversion of 2-CBN to 2-aminobenzonitrile, a pivotal intermediate.

Causality of the Synthetic Design: The conversion of the ortho-chloro group to an amino group transforms the molecule's reactivity profile. The resulting 2-aminobenzonitrile possesses a nucleophilic amine and an electrophilic nitrile in a 1,2-relationship, perfectly poised for cyclization with a suitable C1 synthon.

A robust method involves reacting 2-aminobenzonitrile with acyl chlorides or aldehydes.[4][5] The reaction with an acyl chloride, for instance, forms an N-acyl intermediate which then undergoes an intramolecular cyclization, often promoted by heat or microwave irradiation, to furnish the quinazoline core.

Workflow: Synthesis of 4(3H)-Quinazolinones from 2-Aminobenzonitrile

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2_aminobenzonitrile 2-Aminobenzonitrile N_acyl N-Acyl Intermediate 2_aminobenzonitrile->N_acyl Acyl Chloride, Base acyl_chloride R-COCl quinazoline 4(3H)-Quinazolinone N_acyl->quinazoline Heat or Microwave

Caption: General workflow for quinazolinone synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenyl-4(3H)-quinazolinone

This protocol is adapted from methodologies employing microwave assistance to accelerate the Niementowski reaction.[4][6]

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2-aminobenzonitrile (1 mmol, 118 mg), benzoyl chloride (1.2 mmol, 169 mg), and Yb(OTf)₃ (10 mol%, 62 mg).

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the solvent-free mixture at 120°C for 10 minutes.

  • Work-up and Purification: After cooling, dissolve the resulting solid in dichloromethane (20 mL) and wash with a saturated NaHCO₃ solution (2 x 10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 2-phenyl-4(3H)-quinazolinone.

Table 1: Representative Quinazolinone Synthesis Data

EntryR-Group (in R-COCl)ConditionsTime (min)Yield (%)
1PhenylMicrowave, 120°C, Yb(OTf)₃1092
24-ChlorophenylMicrowave, 120°C, Yb(OTf)₃1289
3MethylMicrowave, 120°C, Yb(OTf)₃885
Pathway to Benzodiazepines

Benzodiazepines are seven-membered heterocyclic compounds renowned for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants.[7] The synthesis of the 1,4-benzodiazepine scaffold often begins with a 2-aminobenzophenone derivative. While not a direct cyclization of 2-CBN, its derivatives are crucial for accessing the necessary precursors. For example, 2-amino-5-chlorobenzonitrile can be converted to 2-amino-5-chlorobenzophenone, a key starting material.

Causality of the Synthetic Design: The core strategy involves acylating the amino group of a 2-aminobenzophenone with a haloacetyl chloride. This introduces a reactive electrophilic site (the C-Cl bond) which, after conversion of the amide to an imine or related species, undergoes intramolecular cyclization to form the seven-membered diazepine ring.

Mechanism: Benzodiazepine Ring Formation

G aminobenzophenone 2-Amino-5-chlorobenzophenone acylation Acylation with Cl-CO-CH2-Cl aminobenzophenone->acylation intermediate 2-(Chloroacetamido)- 5-chlorobenzophenone acylation->intermediate cyclization Ammonia (NH3) Intramolecular Cyclization intermediate->cyclization benzodiazepine 7-Chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one cyclization->benzodiazepine

Caption: Key steps in a classic benzodiazepine synthesis.

Experimental Protocol: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

This protocol is a generalized procedure based on established methods.[8][9]

  • Acylation: Dissolve 2-amino-5-chlorobenzophenone (10 mmol, 2.32 g) in toluene (50 mL). Add chloroacetyl chloride (11 mmol, 1.24 g) dropwise at room temperature and stir for 2 hours.

  • Intermediate Isolation: Evaporate the solvent under reduced pressure to obtain crude 2-chloroacetamido-5-chlorobenzophenone. Recrystallize from ethanol.

  • Cyclization: Suspend the isolated intermediate (5 mmol, 1.54 g) in methanol (30 mL) saturated with ammonia.

  • Reaction Execution: Heat the mixture to reflux while bubbling a steady stream of ammonia through the solution for 5-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the resulting crystalline slurry, wash with cold methanol and then with hot water.

  • Drying: Dry the solid product under vacuum to yield the target benzodiazepine.

Pathway to Benzimidazoles

Benzimidazoles are another vital heterocyclic scaffold found in numerous pharmaceuticals.[10][11] A common and efficient route to functionalized benzimidazoles does not start from 2-CBN directly but from 2-chlorobenzimidazole, which can be prepared in two steps from o-phenylenediamine. This intermediate is then readily functionalized.

Causality of the Synthetic Design: The synthesis of 2-chlorobenzimidazole creates a stable yet reactive intermediate. The chlorine at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various N-, O-, and S-based functional groups.

The synthesis begins with the condensation of o-phenylenediamine with urea to form benzimidazol-2-one, which is subsequently chlorinated using phosphoryl chloride (POCl₃).[10][12]

Workflow: Synthesis and Functionalization of 2-Chlorobenzimidazole

G start o-Phenylenediamine + Urea step1 Condensation (Heat) start->step1 BMZ Benzimidazol-2-one step1->BMZ step2 Chlorination (POCl3) BMZ->step2 2CBZ 2-Chlorobenzimidazole step2->2CBZ step3 N-Alkylation (R-X, Base) 2CBZ->step3 product N-Alkyl-2-chlorobenzimidazole step3->product

Caption: Synthesis of 2-chlorobenzimidazole and subsequent alkylation.

Experimental Protocol: Synthesis of 2-Chlorobenzimidazole

This procedure is based on the established chlorination of benzimidazol-2-one.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place benzimidazol-2-one (10 g, 0.075 mol) and a catalytic amount of phenol (~50 mg).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 20 mL, 0.22 mol).

  • Reaction: Heat the mixture at reflux (approx. 105-110°C) for 10-12 hours. The solid will gradually dissolve.

  • Quenching: After cooling the reaction mixture in an ice bath, slowly and carefully pour it onto crushed ice (200 g).

  • Neutralization: Neutralize the acidic solution by the slow addition of a 40% NaOH solution until the pH is approximately 10. This must be done in an ice bath as the reaction is highly exothermic.

  • Isolation: The product will precipitate as a solid. Filter the crude material, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent like ethanol/water to obtain pure 2-chlorobenzimidazole.

Table 2: Comparison of N-Alkylation Conditions for 2-Chlorobenzimidazole [10]

Alkylating AgentConditionsTimeYield (%)
Dimethyl SulfateGrinding, K₂CO₃, RT15 min85
Dimethyl SulfatePEG-600, 100°C2 hr90
Dimethyl SulfateMicrowave, RT5 min92
Benzyl ChlorideMicrowave, RT7 min90

Synthesis of Sulfur-Containing Heterocycles: Thiazoles

The synthesis of thiazoles from 2-CBN is less direct but can be achieved by first transforming 2-CBN into a suitable precursor for a classical cyclization like the Hantzsch thiazole synthesis.[13][14][15]

Causality of the Synthetic Design: The Hantzsch synthesis is a powerful method that constructs the thiazole ring by reacting an α-halocarbonyl compound with a thioamide. To employ a 2-CBN-derived fragment, one could either convert 2-CBN into a 2-chlorothiobenzamide (to react with an α-haloketone) or into a 2-chloro-substituted phenacyl halide (to react with a thioamide).

The mechanism involves an initial S-alkylation (SN2 reaction) of the thioamide sulfur with the α-halocarbonyl, followed by intramolecular cyclization of the enol tautomer's nitrogen onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.[13][14]

G Thioamide Thioamide (R1-CS-NH2) SN2 SN2 Attack Thioamide->SN2 Haloketone α-Haloketone (R2-CO-CH2X) Haloketone->SN2 Intermediate1 Iminothioether Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Thiazole 2,4-Disubstituted Thiazole Dehydration->Thiazole

Sources

Foreword: From Reactive Problem-Solving to Proactive Quality by Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Troubleshooting & Optimization in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with high attrition rates often stemming from unforeseen issues in stability, bioavailability, and manufacturability.[1][2] Traditionally, troubleshooting has been a reactive process—a series of ad-hoc experiments to fix problems as they arise. However, modern drug development demands a more rigorous, proactive, and systematic approach. This guide, intended for researchers, scientists, and drug development professionals, moves beyond simple procedural lists to instill a foundational understanding of why certain strategies are employed. We will explore the integration of proactive optimization through the Quality by Design (QbD) framework and provide systematic, field-proven methodologies for troubleshooting the inevitable hurdles. The core principle is that a well-understood and optimized process is inherently a self-validating system, ensuring robustness, regulatory compliance, and ultimately, a safer and more effective therapeutic product.

Section 1: The Foundational Pillar: Proactive Optimization via Quality by Design (QbD)

Quality by Design (QbD) is a systematic approach that builds quality into a product from the outset, rather than relying on end-product testing.[3][4][5] This philosophy, encouraged by regulatory bodies and outlined in ICH guidelines Q8, Q9, and Q10, transforms development from a series of isolated steps into an integrated, science-driven process.[4]

The primary objective of QbD is to create a "design space"—a multidimensional combination of input variables (e.g., material attributes) and process parameters that have been demonstrated to ensure quality.[3][4] Operating within this space guarantees that the final product will meet its predefined quality standards.

The QbD workflow is a logical progression:

  • Define the Quality Target Product Profile (QTPP) : This is a prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy.[6]

  • Identify Critical Quality Attributes (CQAs) : These are physical, chemical, biological, or microbiological attributes that must be controlled within a specific limit or range to ensure the product meets its QTPP.[5][6]

  • Link Material Attributes and Process Parameters to CQAs : Through risk assessment and experimentation, the team identifies Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) that have a significant impact on the CQAs.[6]

  • Develop a Control Strategy : This includes specifications for raw materials and the final product, as well as controls for each manufacturing step, ensuring the process remains within the validated design space.[6]

A high-level overview of the Quality by Design (QbD) workflow.
The Power of Design of Experiments (DoE)

Instead of the inefficient "one-factor-at-a-time" approach, Design of Experiments (DoE) allows for the simultaneous study of multiple factors.[7][8] Statistical methodologies like Factorial or Response Surface designs (e.g., Box-Behnken) are powerful tools to efficiently map the design space, revealing not just the impact of individual parameters but also their interactions.[9][10] This systematic approach is crucial for true optimization.[11][12]

Section 2: The Reactive Framework: Systematic Troubleshooting

Despite the best proactive planning, challenges are inevitable. A systematic approach to troubleshooting is essential to identify and resolve issues efficiently without resorting to random experimentation.

Common challenges in drug development often fall into several key areas:

  • Poor Drug Solubility & Dissolution : A primary hurdle affecting bioavailability and efficacy.

  • Chemical and Physical Instability : Degradation of the active pharmaceutical ingredient (API) or changes in the drug product's physical form.

  • Inconsistent Assay Performance : Variability in in vitro and in vivo assays can lead to misleading data and poor translation from preclinical to clinical stages.[2][13]

  • Manufacturing & Scale-Up Issues : Problems like tablet capping, sticking, or inconsistent powder flow can halt production.[14]

  • Protein Aggregation : A major concern for biologic drugs, affecting stability, efficacy, and immunogenicity.[15][16]

Root Cause Analysis (RCA)

The first step in troubleshooting is a thorough root cause analysis. A Fishbone (or Ishikawa) diagram is an excellent tool for brainstorming potential causes by categorizing them. This ensures a comprehensive investigation before any experimental work begins.

G main effect Problem: Inconsistent Dissolution Profile main->effect materials Materials materials->main method Method method->main equipment Equipment equipment->main personnel Personnel personnel->main environment Environment environment->main sub_materials API Particle Size Excipient Variability Raw Material Moisture sub_materials->materials sub_method Mixing Time Compression Force Granulation Process sub_method->method sub_equipment Worn Tooling Improper Calibration Press Speed sub_equipment->equipment sub_personnel Inadequate Training Procedural Deviation sub_personnel->personnel sub_environment Humidity Fluctuations Temperature Variation sub_environment->environment

Fishbone diagram for troubleshooting inconsistent tablet dissolution.

Section 3: Protocols for Optimization & Troubleshooting

This section provides actionable, step-by-step protocols for common scenarios, grounding the theoretical concepts in practical application.

Protocol 1: Optimizing Formulation with Response Surface Methodology

Objective: To optimize the concentration of a superdisintegrant and a lubricant in a tablet formulation to minimize disintegration time (DT) and maximize hardness, using a Box-Behnken Design (a type of Response Surface Methodology).

Methodology:

  • Define Factors and Ranges:

    • Factor A: Superdisintegrant (% w/w), Ranges: 1% (Low), 3% (Mid), 5% (High).

    • Factor B: Lubricant (% w/w), Ranges: 0.5% (Low), 1.0% (Mid), 1.5% (High).

  • Define Responses (CQAs):

    • Response 1: Disintegration Time (seconds). Goal: Minimize.

    • Response 2: Tablet Hardness (N). Goal: Maximize.

  • Generate Experimental Design: Use statistical software to generate a Box-Behnken design. This will result in a series of experimental runs with different combinations of the factors.

  • Execute Experiments: Prepare the tablet formulations for each run precisely as dictated by the design.

  • Measure Responses: Carefully measure the DT and hardness for each batch.

  • Analyze Data & Model Fitting: Input the response data into the software. Fit the data to a polynomial model (e.g., quadratic). The software will generate equations that describe the relationship between the factors and responses.

  • Graphical Optimization: Use contour plots or overlay plots to visualize the design space. This allows for the identification of an "optimal" operating region that satisfies both response criteria (e.g., DT < 60s and Hardness > 80N).[12]

  • Validation: Prepare a new batch of tablets using the predicted optimal factor settings. Measure the responses to confirm the model's predictive accuracy.

Example Data Summary:

RunFactor A: Superdisintegrant (%)Factor B: Lubricant (%)Response 1: DT (s)Response 2: Hardness (N)
11.01.011595
25.01.04575
33.00.55892
43.01.56580
...............
133.01.06285
Protocol 2: Troubleshooting an Analytical HPLC Method

Objective: To troubleshoot an HPLC assay that is failing system suitability for peak tailing and inconsistent retention times, following ICH Q2(R2) principles for analytical method validation.[17][18]

Methodology: A Stepwise Investigation

  • Confirm the Obvious:

    • System Suitability: Re-inject a freshly prepared standard. Confirm that the failure is reproducible.

    • Visual Inspection: Check for leaks in the system, from the pump to the detector. Ensure mobile phase reservoirs are sufficiently full and lines are not crimped.

  • Isolate the Column:

    • Causality: The column is the most common source of chromatographic problems.

    • Action: Replace the current column with a new, validated column of the same type. If the problem resolves, the original column has degraded and should be discarded. If not, the issue lies elsewhere.

  • Investigate the Mobile Phase:

    • Causality (Tailing): Poor peak shape can result from secondary interactions between the analyte and the stationary phase. This is often pH-dependent.

    • Action (Tailing): Prepare a fresh batch of mobile phase. Verify the pH is correct. A small adjustment (± 0.1-0.2 units) can sometimes resolve tailing without significantly altering retention.

    • Causality (Retention Time Drift): Inconsistent mobile phase composition is a primary cause of drifting retention times.

    • Action (Retention Time Drift): Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check that the pump's proportioning valves are functioning correctly.

  • Scrutinize the Sample & Diluent:

    • Causality: The sample diluent should ideally match the mobile phase in strength to prevent peak distortion. Analyte degradation in the diluent can also be a cause.

    • Action: Prepare a new sample in a diluent that matches the initial mobile phase composition. Analyze immediately to rule out degradation.

  • Hardware & System Checks:

    • Causality: Worn pump seals, faulty check valves, or a partially blocked injector can introduce variability.

    • Action: Perform system diagnostic tests as per the manufacturer's instructions. Check pump pressure ripple; excessive fluctuation can indicate a pump issue.

This systematic process ensures that potential causes are eliminated logically, saving significant time and resources. Each step is a self-validating check of a specific component of the analytical system.[19][20]

Protocol 3: Investigating and Mitigating Protein Aggregation

Objective: To identify the cause of aggregation for a purified therapeutic protein and screen for stabilizing buffer conditions.

Methodology:

  • Characterize the Aggregate:

    • Techniques: Use Size-Exclusion Chromatography (SEC) to quantify soluble aggregates and Dynamic Light Scattering (DLS) to detect the presence of larger particles.[21] Visual inspection for turbidity is a simple first step.

    • Causality: Understanding if the aggregates are soluble oligomers or insoluble particulates helps guide the mitigation strategy.

  • Stress Studies (Forced Degradation):

    • Purpose: To identify the conditions that trigger aggregation.

    • Procedure: Expose the protein to various stresses in parallel:

      • Thermal: Incubate at a range of temperatures (e.g., 4°C, 25°C, 40°C).[15]

      • Mechanical: Agitate or vortex samples.

      • Freeze-Thaw: Subject samples to multiple freeze-thaw cycles.[15]

    • Analysis: Analyze samples from each stress condition using SEC and DLS to determine which stressor is the primary cause.

  • Buffer Condition Screening:

    • Causality: Protein stability is highly dependent on environmental factors like pH and ionic strength.[16] Aggregation often occurs when the protein's native conformation is compromised.[22]

    • Procedure: Prepare the protein in a matrix of different buffer conditions. A common approach is to screen:

      • pH: Test a range of pH values around the protein's isoelectric point (pI), as proteins are often least soluble at their pI.[15]

      • Salt Concentration: Evaluate different concentrations of NaCl or other salts to modulate electrostatic interactions.[21]

      • Excipients/Additives: Screen a panel of common stabilizing excipients (e.g., sucrose, trehalose, arginine, polysorbate 80) that can prevent aggregation through various mechanisms like preferential exclusion or by preventing surface adsorption.[15][23]

  • Identify Optimal Conditions:

    • Analyze the samples from the buffer screen after a period of incubation or after a stress event (e.g., one freeze-thaw cycle). The condition that shows the lowest increase in aggregate formation is the lead candidate for the final formulation.

cluster_0 Aggregation Pathways cluster_1 Mitigation Strategies Native Native Monomer Unfolded Unfolded / Misfolded Monomer Native->Unfolded < Stress > (Heat, pH, Shear) Aggregate Aggregate (Oligomer / Fibril) Native->Aggregate Native State Aggregation Unfolded->Native Refolding Unfolded->Aggregate Irreversible Self-Association pH_Opt pH Optimization pH_Opt->Native Stabilizes Native State Excipients Stabilizing Excipients (e.g., Sugars, Amino Acids) Excipients->Unfolded Inhibits Unfolding Surfactants Surfactants (e.g., Polysorbate) Surfactants->Aggregate Prevents Surface- Induced Aggregation

Pathways of protein aggregation and points of therapeutic intervention.

Conclusion

The successful development of a pharmaceutical product is not achieved by chance, but through a deliberate and scientific process. By embedding the principles of Quality by Design into the core of a development program, teams can proactively build robustness and minimize future complications. When challenges do arise, a systematic, evidence-based troubleshooting framework allows for rapid and effective resolution. The integration of these dual strategies—proactive optimization and systematic troubleshooting—provides a powerful paradigm for navigating the complexities of drug development, ultimately increasing the probability of success and accelerating the delivery of high-quality medicines to patients.

References

  • Optimization techniques in pharmaceutical formulation and processing. (n.d.). Slideshare.
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  • Optimization techniques in designing pharmaceutical formulations. (n.d.). SciSpace.
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  • Venumadhav, K., Haritha, P. N., Deepika, B., Jyothi, B., & Rana, W. (2025). Optimization of Drug Delivery Systems using Computational Modeling and Simulation. In Recent Developments in Microbiology, Biotechnology and Pharmaceutical Sciences. CRC Press. Retrieved from [Link]

  • A REVIEW ON OPTIMIZATION TECHNIQUES IN PHARMACEUTICAL FORMULATION. (n.d.). IJCRT.org.
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  • What are the biggest issues in drug discovery and development?. (2020, November 9). The Institute of Cancer Research. Retrieved from [Link]

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  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. Retrieved from [Link]

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An In-Depth Technical Guide to Side Reactions in the Nitration of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of 2-chlorobenzonitrile is a critical transformation in synthetic organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and dye industries. The resulting nitro-substituted 2-chlorobenzonitriles are valuable precursors for a wide range of functionalized aromatic compounds. However, the inherent electronic and steric complexities of the starting material present significant challenges in achieving high yields and regioselectivity. This technical guide provides a comprehensive overview of the side reactions encountered during the nitration of this compound, offering field-proven insights and detailed protocols for their minimization.

Core Reaction and Mechanistic Considerations

The desired reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich aromatic ring of this compound. The directing effects of the two substituents—the ortho,para-directing chloro group and the meta-directing cyano group—are in opposition, leading to a complex product mixture if the reaction is not carefully controlled.

The chloro group, being an ortho,para-director, activates the positions ortho and para to it through resonance, while the strongly electron-withdrawing cyano group deactivates the ring and directs incoming electrophiles to the meta position. This interplay of electronic effects is further complicated by steric hindrance from the ortho-chloro group.

Key Side Reactions and Their Mitigation

Formation of Undesired Regioisomers

The most significant side reactions involve the formation of undesired isomers of nitro-2-chlorobenzonitrile. The primary products of the nitration of this compound are 2-chloro-5-nitrobenzonitrile (the desired product in many applications), 2-chloro-3-nitrobenzonitrile, and 2-chloro-6-nitrobenzonitrile.

  • 2-chloro-3-nitrobenzonitrile: The formation of this isomer is a prevalent side reaction.[1] Its synthesis is often achieved under conditions that can occur during the nitration of this compound if not properly controlled.[1]

  • 2-chloro-6-nitrobenzonitrile: This isomer is also a common byproduct.

Causality and Mitigation:

The distribution of these isomers is highly dependent on reaction conditions, particularly temperature. Lower temperatures generally favor the formation of the thermodynamically more stable products and can enhance regioselectivity.

  • Temperature Control: Maintaining a low reaction temperature is crucial for minimizing the formation of the 2-chloro-3-nitrobenzonitrile isomer.[1] Industrial processes often utilize low-temperature nitration to improve product quality.[2]

  • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While mixed acid (HNO₃/H₂SO₄) is common, other reagents like acetyl nitrate may offer different selectivity profiles.

  • Addition Rate: Slow, controlled addition of the nitrating agent helps to maintain a low localized concentration of the electrophile and better manage the reaction exotherm, reducing the likelihood of side reactions.[1]

Over-Nitration (Dinitration)

Under harsh reaction conditions, such as elevated temperatures, prolonged reaction times, or the use of fuming nitric/sulfuric acid, dinitration of the aromatic ring can occur. A potential product of dinitration is 2-chloro-3,5-dinitrobenzonitrile. The synthesis of 2-chloro-3,5-dinitrobenzoic acid from 2-chlorobenzoic acid requires vigorous conditions, including fuming nitric and sulfuric acids and elevated temperatures, suggesting that the benzonitrile analogue would require similarly forcing conditions to form.[3]

Causality and Mitigation:

  • Reaction Time and Temperature: Strict monitoring of the reaction to ensure full consumption of the starting material without proceeding to dinitration is essential. Adhering to established protocols with defined reaction times and temperatures is critical.

  • Stoichiometry of Nitrating Agent: Using a minimal excess of the nitrating agent can help prevent over-nitration.

Hydrolysis of the Nitrile Group

The nitrile group is susceptible to hydrolysis to a carboxylic acid under strongly acidic conditions, especially at elevated temperatures.[4] This can lead to the formation of 2-chloro-nitrobenzoic acids as byproducts.

Causality and Mitigation:

  • Temperature and Water Content: Keeping the reaction temperature low and minimizing the water content in the reaction mixture can suppress the rate of nitrile hydrolysis. The use of concentrated or fuming sulfuric acid helps to sequester water formed during the reaction.

  • Reaction Time: Shorter reaction times reduce the exposure of the nitrile group to the harsh acidic medium.

Experimental Protocols

Protocol 1: Selective Mononitration of this compound

This protocol is designed to maximize the yield of the desired mononitrated products while minimizing side reactions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Dichloroethane (optional solvent)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

  • Chlorobenzene (for extraction)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add a calculated amount of concentrated nitric acid to a stirred and cooled (0-5 °C) volume of concentrated sulfuric acid. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: Charge the three-necked flask with this compound and, if desired, an inert solvent like dichloroethane.[5] Cool the flask to 0-10 °C using an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of this compound, ensuring the internal temperature does not exceed 10-15 °C.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-20 °C) for a specified time (e.g., 2-4 hours).[2] Monitor the reaction progress by a suitable analytical technique (TLC, GC, or HPLC) to ensure the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Workup:

    • If a solid precipitates, filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

    • If the product remains oily or dissolved, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like chlorobenzene.[5]

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent system or by column chromatography.

Protocol 2: Analysis of Isomer Distribution

A quantitative analysis of the product mixture is essential for optimizing the reaction conditions.

Method: Gas Chromatography (GC)

  • Sample Preparation: Dissolve a small, accurately weighed amount of the crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for 5-10 minutes.

  • Analysis: The different isomers will have distinct retention times. The relative peak areas can be used to determine the percentage of each isomer in the mixture. For accurate quantification, calibration with authentic standards of each isomer is recommended.

Data Presentation

The following table summarizes typical product distributions from industrial processes, highlighting the effect of temperature on the formation of side products.

Nitration Condition2-chloro-4-nitrobenzonitrile (%)2-chloro-6-nitrobenzonitrile (%)Other Isomers/Impurities (%)Reference
Middle Temperature Nitrification97.651.560.79[6]
Low Temperature Nitrification97.221.980.8[6]

Note: The patent refers to the desired product as 2-cyano-4-nitro chlorobenzene, which is 4-chloro-2-cyanobenzonitrile. For consistency with the IUPAC name of the starting material, the table uses the corresponding isomer names.

Visualizations

Reaction Pathway Diagram

Nitration_of_2_Chlorobenzonitrile cluster_products Reaction Products This compound This compound Desired_Product 2-Chloro-5-nitrobenzonitrile (Desired Product) This compound->Desired_Product Main Pathway Side_Product_1 2-Chloro-3-nitrobenzonitrile This compound->Side_Product_1 Side Reaction Side_Product_2 2-Chloro-6-nitrobenzonitrile This compound->Side_Product_2 Side Reaction Hydrolysis_Product Hydrolysis Products This compound->Hydrolysis_Product Elevated Temp. HNO3_H2SO4 HNO₃ / H₂SO₄ Dinitration_Product Dinitrated Products Desired_Product->Dinitration_Product Harsh Conditions

Caption: Reaction pathways in the nitration of this compound.

Logical Flow for Minimizing Side Reactions

Side_Reaction_Minimization start Start: Nitration of This compound condition_temp Control Temperature (0-15 °C) start->condition_temp condition_addition Slow Reagent Addition condition_temp->condition_addition Yes condition_time Monitor Reaction Time condition_addition->condition_time Yes outcome_isomer Minimize Undesired Isomers condition_time->outcome_isomer Controlled outcome_dinitration Prevent Dinitration condition_time->outcome_dinitration Controlled outcome_hydrolysis Prevent Hydrolysis condition_time->outcome_hydrolysis Controlled final_product High Yield of Desired Product outcome_isomer->final_product outcome_dinitration->final_product outcome_hydrolysis->final_product

Caption: Decision workflow for minimizing side reactions.

Conclusion

The successful nitration of this compound hinges on a thorough understanding and precise control of the reaction parameters to navigate the complex landscape of potential side reactions. The formation of undesired regioisomers is the most significant challenge, which can be effectively mitigated by stringent temperature control and careful addition of the nitrating agent. Over-nitration and hydrolysis of the nitrile group are secondary concerns that can be managed by controlling reaction time and the stoichiometry of the reagents. By implementing the robust protocols and analytical methods detailed in this guide, researchers and drug development professionals can achieve higher yields and purity of the desired nitrated this compound intermediates, thereby streamlining their synthetic endeavors.

References

  • PrepChem. (2023). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

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  • CN105859581A - New nitration technology used in production of 2-cyano-4-nitro chlorobenzene - Google Patents. (n.d.).
  • H. T. D. Chem. (2024, February 2). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Retrieved from [Link]

  • CN110041228A - A kind of o-chloro benzonitrile nitration processes - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Quantitative investigation of the nitration of benzonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • ResearchGate. (n.d.). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Retrieved from [Link]

  • CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents. (n.d.).
  • Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]

  • CN105859581A - New nitration technology used in production of 2-cyano-4-nitro chlorobenzene - Google Patents. (n.d.).

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Introduction: The Imperative for Purity in 2-Chlorobenzonitrile Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of Crude 2-Chlorobenzonitrile

This compound (o-Chlorobenzonitrile, OCBN) is a pivotal intermediate in the synthesis of a wide array of high-value chemical products, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a chlorinated benzene ring and a nitrile group, offers a versatile platform for further chemical transformations. The compound is typically produced industrially via the ammoxidation of 2-chlorotoluene or through the reaction of o-chlorobenzoic acid with urea.[4][5]

However, like most industrial chemical syntheses, the initial crude product contains a profile of impurities directly related to the synthetic route employed. These impurities can include unreacted starting materials, by-products from side reactions, and residual catalysts or solvents. For researchers and drug development professionals, the presence of such impurities is unacceptable as they can lead to unpredictable reaction outcomes, reduced yields, and the potential introduction of toxic components into final products. Therefore, robust and efficient purification is not merely a procedural step but a critical requirement for ensuring the quality, safety, and efficacy of the end application.

This guide provides an in-depth exploration of the principal methods for purifying crude this compound, grounded in chemical principles and field-proven insights. We will dissect the causality behind experimental choices for recrystallization, distillation, and chromatography, presenting them as self-validating systems for achieving high-purity material.

Understanding the Impurity Profile

The selection of an optimal purification strategy begins with a thorough understanding of the potential impurities. The impurity profile is intrinsically linked to the method of synthesis.

  • From Ammoxidation of 2-Chlorotoluene: This industrial route can result in unreacted 2-chlorotoluene. Due to the proximity of their boiling points, separating these two can be challenging.[6] Other potential by-products include benzonitrile (from toluene impurity in the feed) and isomers of chlorobenzonitrile.

  • From o-Chlorobenzoic Acid and Urea: This route may leave unreacted o-chlorobenzoic acid or introduce related amide by-products, such as 2-chlorobenzamide, through partial hydrolysis of the nitrile group.[7]

  • From o-Chlorobenzotrichloride: Synthesis from this precursor may leave residual chlorinated starting material.[8]

A preliminary analysis of the crude material using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify and quantify the major impurities, which will inform the most effective purification workflow.

Physicochemical Properties of this compound

A successful purification relies on exploiting the differences in physicochemical properties between the target compound and its contaminants. The table below summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₄ClN[9]
Molecular Weight 137.57 g/mol [10]
Appearance White to light yellow crystalline solid[11][12]
Melting Point 43-46 °C[10][11]
Boiling Point 232 °C (at atmospheric pressure)[10][11]
Solubility Sparingly soluble in water; readily soluble in organic solvents like ethanol, ether, benzene, and chloroform.[9][11][13]

Purification Methodologies: A Practical Guide

The choice of purification method is a balance between the required purity level, the scale of the operation, and the nature of the impurities. The following diagram illustrates a general decision-making workflow.

G cluster_methods Purification Method Selection start Crude this compound impurity_analysis Impurity Analysis (e.g., GC-MS) start->impurity_analysis decision_impurities Nature of Impurities? impurity_analysis->decision_impurities recrystallization Recrystallization decision_impurities->recrystallization Solid impurities with different solubility distillation Vacuum Distillation decision_impurities->distillation Volatile impurities with different boiling points chromatography Column Chromatography decision_impurities->chromatography Closely related isomers or by-products final_purity Purity >99.5%? recrystallization->final_purity distillation->final_purity chromatography->final_purity final_product High-Purity this compound final_purity->final_product Yes reprocess Re-process or Combine Methods final_purity->reprocess No reprocess->impurity_analysis

Caption: Decision workflow for selecting a purification method.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is often the first method of choice for purifying solid compounds, leveraging differences in solubility. The principle is to dissolve the crude solid in a hot solvent in which the desired compound is soluble, but the impurities are either insoluble (and can be filtered off hot) or remain soluble upon cooling (and stay in the mother liquor).

Causality of Solvent Selection: The ideal solvent system should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at cool temperatures. This maximizes the recovery of the pure product upon crystallization.

  • Alcohol-Water Systems: A mixture of ethanol and deionized water (e.g., in a 1:2 volume ratio) is highly effective.[11][13] this compound dissolves well in hot aqueous ethanol, while its low melting point (43-46 °C) allows it to dissolve easily. Upon cooling, its solubility drops sharply, leading to the formation of pure crystals. Polar impurities tend to remain in the aqueous mother liquor.

  • Hydrocarbon Systems: A combination of a good solvent like benzene or toluene with a poor solvent (anti-solvent) like petroleum ether or hexane is also documented.[11][13] The crude material is dissolved in the minimum amount of hot benzene, and petroleum ether is added until turbidity appears. Upon cooling, pure crystals form. This is particularly useful for removing less polar impurities.

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a stir bar. In a separate beaker, prepare the solvent mixture (e.g., 20 mL ethanol and 40 mL deionized water). Heat the solvent mixture to near boiling.

  • Hot Dissolution: Add the hot solvent mixture portion-wise to the flask containing the crude solid while stirring and gently heating on a hot plate. Add just enough hot solvent to completely dissolve the solid. If insoluble impurities are present, perform a hot filtration at this stage.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (0.1-0.2 g) of activated charcoal. Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold ethanol/water solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum. Determine the melting point. If it is not sharp or within the expected range (43-46 °C), a second recrystallization may be necessary. Purity should be confirmed by GC or HPLC.

Vacuum Distillation: Purifying by Boiling Point

For thermally stable compounds, distillation is a powerful technique for separating components with different volatilities. Given this compound's high boiling point (232 °C), performing the distillation under reduced pressure (vacuum distillation) is essential.[10][11] This lowers the boiling point, preventing potential thermal decomposition and saving energy.

Causality of Method Selection: This method is ideal when the impurities are significantly less volatile (e.g., polymeric residues, salts) or significantly more volatile (e.g., residual solvents, 2-chlorotoluene) than this compound. A patent for one production process specifies that a final vacuum distillation step yields a product with >99% purity.[8]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer.

  • Charging the Flask: Charge the distillation flask with the crude this compound (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when only a small residue remains in the distillation flask or when the temperature begins to rise or drop significantly.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly re-introducing air into the system.

The following diagram outlines the key stages of a laboratory vacuum distillation process.

G start Crude Liquid/Melted OCBN in Distillation Flask setup Assemble & Seal Vacuum Distillation Apparatus start->setup evacuate Evacuate System to Target Pressure setup->evacuate heat Gently Heat Flask with Stirring evacuate->heat forerun Collect Low-Boiling Forerun Fraction heat->forerun main_fraction Collect Main Product Fraction at Constant Temperature forerun->main_fraction stop Stop Heating, Cool Apparatus main_fraction->stop shutdown Vent System to Atmospheric Pressure stop->shutdown product Pure Liquid This compound shutdown->product

Caption: Workflow for vacuum distillation of this compound.

Column Chromatography: High-Resolution Separation

For achieving the highest purity levels (>99%) or for separating challenging impurities like isomers, column chromatography is the method of choice.[14] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Causality of Phase Selection: For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.[7] A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is used to elute the compounds. Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel. By gradually increasing the polarity of the mobile phase, a fine separation can be achieved.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

  • Gradient Elution (Optional): If separation is difficult, gradually increase the polarity of the mobile phase (e.g., from 98:2 to 95:5 hexane:ethyl acetate) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Comparative Analysis of Purification Methods

MethodAchievable PurityScaleAdvantagesDisadvantages
Recrystallization 98 - 99.5%Lab to PilotSimple, cost-effective, good for removing bulk impurities.Yield losses in mother liquor; may not remove closely related impurities.
Vacuum Distillation >99%Lab to IndustrialExcellent for removing non-volatile and highly volatile impurities; scalable.Requires thermally stable compound; may not separate isomers with close boiling points.
Column Chromatography >99.5%Lab to PrepHighest resolution for difficult separations (e.g., isomers); yields very pure product.Labor-intensive, requires large solvent volumes, can be expensive to scale up.

Conclusion

The purification of crude this compound is a critical step that dictates its suitability for high-stakes applications in research and development. The choice of method—recrystallization, vacuum distillation, or column chromatography—must be strategically aligned with the specific impurity profile, the desired final purity, and the operational scale. Recrystallization serves as a robust and economical primary purification step. Vacuum distillation is a highly effective, scalable method for removing impurities with different volatilities. For the most demanding applications requiring ultra-high purity, column chromatography provides unparalleled separation power. By understanding the scientific principles behind each technique and applying them methodically, researchers can reliably produce this compound of the requisite quality to drive their work forward.

References

  • Vcare Medicines. This compound Liquid Manufacturer in Mumbai,Supplier,Exporter. Retrieved from [Link]

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Technical Guide: Overcoming Catalyst Deactivation in the Cross-Coupling of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are a cornerstone for constructing complex molecular architectures. However, the use of electron-deficient and sterically demanding substrates, such as 2-chlorobenzonitrile, presents significant challenges that often lead to low yields, stalled reactions, and inconsistent results. The strong carbon-chlorine bond, combined with the electron-withdrawing nature of the nitrile group, makes oxidative addition—the rate-limiting step in many cross-coupling cycles—energetically demanding.[1][2] This guide provides an in-depth analysis of the catalyst deactivation pathways encountered during the cross-coupling of this compound and offers field-proven strategies and detailed protocols to overcome these obstacles, ensuring robust and reproducible outcomes.

The Core Challenge: Why is this compound a Difficult Substrate?

The primary obstacle in utilizing this compound lies in the inertness of the C(sp²)–Cl bond. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to a higher bond dissociation energy.[2] The electron-withdrawing nitrile group further complicates the reaction by deactivating the aromatic ring, yet it also makes the aryl chloride more susceptible to oxidative addition by increasing its electrophilicity.[3][4] This dual nature requires a finely-tuned catalytic system. Catalyst deactivation, primarily through the formation of inactive palladium black or off-cycle intermediates, is a common failure mode.[1][5] Understanding the mechanisms of deactivation is paramount to designing a successful coupling strategy.

Unraveling Catalyst Deactivation: Mechanisms and Pathways

Catalyst deactivation is not a single event but a collection of competing processes that divert the active palladium catalyst from the productive catalytic cycle.

Failure in Oxidative Addition: The Primary Hurdle

Oxidative addition of the aryl chloride to the Pd(0) center is the crucial initiating step.[6] For a challenging substrate like this compound, this step is often slow, allowing for catalyst decomposition to outcompete the desired reaction.

  • Palladium Agglomeration (Palladium Black): The active, low-coordinate Pd(0) species is highly unstable and prone to aggregation, forming catalytically inactive palladium black.[1][5] This is particularly prevalent at the elevated temperatures often required to activate aryl chlorides.

  • Ligand Dissociation and Inactive Species: The catalytically active species is often a monoligated, 12-electron Pd(0)L complex, which is in equilibrium with less reactive, higher-ligated species like Pd(0)L₂.[7][8] An inappropriate ligand choice can shift this equilibrium away from the active catalyst.

Off-Cycle Pitfalls: Reductive Elimination and Side Reactions

Even after successful oxidative addition, the catalyst can be diverted into unproductive pathways.

  • Slow Reductive Elimination: The final, product-forming step can be hindered, especially if the ligands are not sterically bulky enough to facilitate the expulsion of the newly formed molecule from the palladium coordination sphere.[2][9]

  • β-Hydride Elimination: While not a direct issue with this compound itself, if the coupling partner is an alkyl group with β-hydrogens, this side reaction can become a major deactivation pathway, leading to olefin byproducts and a buildup of palladium-hydride species.[10][11]

  • Ligand Degradation: At high temperatures, phosphine ligands can undergo degradation, leading to catalyst deactivation.[12]

Below is a diagram illustrating the main catalytic cycle and the key deactivation pathways that compromise its efficiency.

G cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Complex (Ar-Pd(II)-Cl)L Pd0->OA + Ar-Cl (this compound) Pd_Black Palladium Black (Inactive) Pd0->Pd_Black Aggregation (Slow OA) TM Transmetalation Complex (Ar-Pd(II)-R)L OA->TM + R-M (Coupling Partner) Ligand_Deg Ligand Degradation OA->Ligand_Deg High Temp RE Product Ar-R TM->RE Reductive Elimination Beta_Hydride β-Hydride Elimination (Side Product) TM->Beta_Hydride (with alkyl partners) RE->Pd0 Catalyst Regeneration G start Pd(0)L₂ active Pd(0)L Highly Reactive start->active Ligand Dissociation oa Oxidative Addition (Ar-Pd(II)-Cl)L active->oa + Ar-Cl ligand Bulky, Electron-Rich Ligand (L) ligand->active Stabilizes Monoligated Species

Caption: Bulky ligands promote the formation of the active catalyst.

The following table provides a comparative overview of ligand classes for this specific application.

Ligand ClassRepresentative ExamplesKey FeaturesPerformance with this compound
Simple Phosphines PPh₃, P(t-Bu)₃Readily availableGenerally poor; requires high temperatures, leading to deactivation. [5][13]
Biarylphosphines SPhos, XPhos, RuPhosSterically bulky, electron-richExcellent; promotes fast oxidative addition and reductive elimination. [14]
N-Heterocyclic Carbenes IPr, IMes, PEPPSI™-IPrStrong σ-donors, thermally stableExcellent; highly active and robust, often allowing for lower catalyst loading. [15][16]
Optimization of Reaction Conditions
  • Base Selection: The choice of base is critical. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to carbonates. [17]For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or K-Ot-Bu is typically required. [18]* Solvent: Aprotic polar solvents such as dioxane, toluene, or THF are commonly used. [5]The choice can influence catalyst stability and solubility.

  • Temperature: While heat is needed to break the C-Cl bond, excessive temperatures accelerate catalyst decomposition. [5]A careful balance must be struck, often in the 80-110 °C range.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. [5]Rigorous degassing of solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) is non-negotiable to prevent catalyst oxidation and subsequent agglomeration.

The Role of Precatalysts and Additives
  • Precatalyst Choice: Using well-defined, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) that are designed for efficient in situ reduction to the active Pd(0) species can lead to more reproducible results than using simple salts like Pd(OAc)₂. [14][16]* Additives: In some cases, additives can be beneficial. For instance, in Suzuki couplings, halide salts can sometimes influence the reaction rate, though their role is complex. [2][19]In Negishi couplings, lithium halides are known to break up passivating palladium-zinc complexes. [12]

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for researchers. All operations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol utilizes a modern biarylphosphine ligand for efficient C-C bond formation.

Workflow:

G A 1. Add Reagents to Flask (2-Cl-PhCN, Boronic Acid, Base) B 2. Add Catalyst System (XPhos Pd G3) A->B C 3. Evacuate & Backfill (3x with Argon) B->C D 4. Add Degassed Solvent (e.g., Dioxane) C->D E 5. Heat Reaction (e.g., 100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Workup & Purify F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (1-2 mol%).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a substrate concentration of ~0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is tailored for C-N bond formation using a strong base and a specialized ligand.

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial containing a stir bar.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., RuPhos, 2-4 mol%), and this compound (1.0 equiv.).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv.).

  • Solvent & Sealing: Add anhydrous, degassed toluene (~0.5 M concentration). Seal the vial tightly with a screw cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block at 100-110 °C. Stir for 12-24 hours.

  • Workup: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash chromatography.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).<[5]br>2. Insufficiently active ligand system.3. Poor quality reagents (e.g., degraded boronic acid).1. Ensure rigorous inert atmosphere; use freshly degassed solvents.2. Switch to a more active ligand (e.g., from PPh₃ to XPhos or IPr-based catalyst).<[8][15]br>3. Use fresh, high-purity reagents. [5]
Reaction Stalls Prematurely 1. Catalyst decomposition (palladium black formation).<[1]br>2. Inhibitory byproduct formation.1. Lower the reaction temperature; use a more thermally stable ligand system (e.g., NHC).2. Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%).
Formation of Side Products 1. Homocoupling of boronic acid.2. Hydrodehalogenation (Ar-Cl → Ar-H).1. Use a slight excess of boronic acid (1.1-1.2 equiv.); avoid large excesses.<[17]br>2. This indicates a competing reduction pathway. Ensure base is not excessively strong for the system; re-optimize ligand and solvent. [20]

Conclusion

Overcoming catalyst deactivation in the cross-coupling of this compound is an achievable goal that hinges on a rational, mechanism-informed approach. The key to success lies in moving beyond traditional catalyst systems and embracing modern, highly active ligands—specifically bulky, electron-rich biarylphosphines and N-heterocyclic carbenes. These advanced ligands directly counteract the primary deactivation pathways by accelerating the rate-limiting oxidative addition step and stabilizing the active catalytic species. By combining superior ligand design with meticulous control over reaction conditions such as temperature, solvent, and atmosphere, researchers can transform this challenging substrate into a versatile building block for the synthesis of high-value molecules.

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Mastering the Crucible: A Guide to Temperature Optimization in 2-Chlorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzonitrile (2-CBN) is a cornerstone intermediate in the synthesis of high-value molecules across the pharmaceutical, agrochemical, and dye industries.[1][2] Its reactivity, governed by the interplay between the electron-withdrawing nitrile group and the ortho-chlorine substituent, presents both opportunities and challenges. The successful transformation of 2-CBN into more complex scaffolds is profoundly dependent on the precise control of reaction parameters, with temperature being the most critical. This guide provides an in-depth analysis of the causal relationship between temperature and reaction outcomes for key transformations of 2-CBN, moving beyond simple protocols to explain the underlying principles of thermal optimization. We will explore nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights, detailed experimental workflows, and a framework for systematic temperature optimization.

Foundational Concepts: this compound and Safety

This compound (CAS: 873-32-5) is a white solid with a melting point of approximately 43-46°C and a boiling point of 232°C.[3][4] Its utility is derived from the two reactive sites: the chloro-substituent, which can be displaced or engaged in cross-coupling, and the nitrile group, which can be hydrolyzed, reduced, or used to direct further reactions. The industrial synthesis of 2-CBN often involves the high-temperature ammoxidation of 2-chlorotoluene, a process where thermal control is paramount to achieving high selectivity and yield.[5][6][7][8]

Crucial Safety Note: this compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[9][10] Always consult the latest Safety Data Sheet (SDS) before handling.[11][12][13] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Role of Temperature: Beyond Reaction Speed

Temperature is the lever that controls the kinetic energy of a molecular system. According to the Arrhenius equation, an increase in temperature exponentially increases the rate constant of a reaction. However, its influence is far more nuanced than simply accelerating a process.

  • Activation Energy (Ea): For a reaction to occur, molecules must collide with sufficient energy to overcome the activation barrier. Temperature provides the requisite energy to populate higher vibrational and translational energy states, increasing the frequency of effective, reaction-inducing collisions.

  • Selectivity and Side Reactions: Most reactions have multiple potential pathways, each with its own activation energy. Temperature can be used to favor one pathway over another. A lower temperature may favor the thermodynamically more stable product (thermodynamic control), while a higher temperature can favor the product that is formed fastest (kinetic control). Crucially, higher temperatures can also provide enough energy to activate undesired side-reaction pathways, leading to a more complex impurity profile.

  • Catalyst Stability: In metal-catalyzed reactions, excessive heat can lead to catalyst decomposition (e.g., the formation of palladium black in cross-coupling), reducing catalytic turnover and leading to inconsistent results.

Temperature Optimization in Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group makes the aromatic ring of 2-CBN electron-deficient, particularly at the ortho and para positions. This electronic profile makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), a pathway not typically available to simple aryl halides.[14][15][16]

The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Temperature is critical for overcoming the initial activation barrier for the nucleophilic attack on the aromatic ring.

Caption: The SNAr mechanism for this compound reactions.

Experimental Protocol: Amination of this compound with Ammonia

This protocol describes a typical workflow for optimizing the temperature for the reaction of 2-CBN with aqueous ammonia to form 2-aminobenzonitrile.

  • Setup: To a series of identical pressure-rated reaction vessels, add this compound (1.0 eq), a copper catalyst (e.g., CuI, 0.1 eq), and aqueous ammonia (28-30%, 10 eq).

  • Temperature Screening: Seal the vessels and place them in separate heating blocks or a parallel synthesis reactor set to a range of temperatures (e.g., 100°C, 120°C, 140°C, 160°C).

  • Monitoring: At set time intervals (e.g., 2, 4, 8, 16 hours), carefully take an aliquot from each reaction. Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extracts by HPLC or GC-MS to determine the conversion of 2-CBN and the yield of 2-aminobenzonitrile. Monitor for the formation of key impurities, such as hydrolysis of the nitrile to the amide or carboxylic acid.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and purity. If necessary, perform a second screen with a narrower temperature range around the initial optimum.

Data Presentation: Temperature Effect on SNAr Amination
Temperature (°C)Reaction Time (h)2-CBN Conversion (%)2-Aminobenzonitrile Yield (%)Key Impurity (Hydrolysis, %)
100163532<1
1201685812
140 8 >98 95 <2
1608>99889

This is representative data. Actual results will vary based on specific conditions.

Temperature Optimization in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions have revolutionized C-C, C-N, and C-O bond formation. For an aryl chloride like 2-CBN, these reactions are indispensable but require careful temperature control due to the strength and relative inertness of the C-Cl bond.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron species. Temperature is a critical parameter that influences every stage of the catalytic cycle, from the initial, often rate-limiting, oxidative addition to the final reductive elimination.[17][18]

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

Causality:

  • Low Temperature (<60°C): Oxidative addition of the C-Cl bond to the Pd(0) center is often slow or non-existent, resulting in no reaction.

  • Optimal Temperature (e.g., 80-110°C): The reaction proceeds at a reasonable rate. This range provides sufficient energy for oxidative addition without causing significant catalyst decomposition or side reactions like protodeboronation of the boronic acid.[19][20]

  • High Temperature (>120°C): While the reaction rate may increase, the risk of catalyst decomposition (Pd black formation) and generation of thermal degradation byproducts becomes significant, often leading to lower overall yields.[21]

Experimental Protocol: Suzuki Coupling of 2-CBN with Phenylboronic Acid
  • Setup: In an inert atmosphere (e.g., a glovebox or using Schlenk techniques), add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) to a reaction flask.

  • Solvent: Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Water).

  • Temperature Screening: Heat the reaction mixture to the desired temperature (e.g., 80°C, 90°C, 100°C) with vigorous stirring.

  • Analysis: Monitor the reaction progress by TLC or GC-MS. Upon completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.

  • Evaluation: Compare the isolated yields and purity profiles for each temperature to determine the optimum.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[22] Similar to the Suzuki reaction, it follows a palladium catalytic cycle. Temperature control is vital to balance the rate of the C-N reductive elimination step against potential side reactions and catalyst deactivation.[23][24] Some modern catalyst systems can operate at room temperature, but aryl chlorides often require heating.[25][26]

Optimization_Workflow Start Define Reaction (Substrates, Catalyst, Solvent, Base) Screen Broad Temperature Screen (e.g., RT, 60°C, 90°C, 120°C) Start->Screen Analyze1 Analyze Results (HPLC/GC-MS for Yield & Purity) Screen->Analyze1 Decision Is Result Optimal? Analyze1->Decision FineTune Narrow Temperature Screen (e.g., 85°C, 90°C, 95°C) Decision->FineTune No End Final Optimized Protocol Decision->End Yes Analyze2 Analyze Final Results FineTune->Analyze2 Analyze2->End

Caption: A logical workflow for systematic temperature optimization.

Conclusion

Temperature is not merely a parameter to be set, but a tool to be precisely wielded. For reactions involving this compound, optimizing temperature is the key to navigating the delicate balance between reaction kinetics, thermodynamic stability, and the prevention of unwanted side reactions. Whether driving an SNAr reaction over a significant activation barrier or fine-tuning a palladium-catalyzed cross-coupling to protect the catalyst, a systematic, analytical approach is paramount. By understanding the causal links between thermal energy and molecular behavior, researchers can transform challenging syntheses into robust, high-yielding, and reproducible processes, accelerating the development of the vital medicines and materials derived from this versatile intermediate.

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An In-depth Technical Guide to Solvent Effects on the Reactivity of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

2-Chlorobenzonitrile is a cornerstone intermediate in the synthesis of a multitude of pharmaceutical agents, from antimalarials to anti-inflammatory drugs.[1][2][3] Its utility stems from the reactivity of the chloro-substituent, which allows for the strategic introduction of diverse functional groups. However, the efficiency, selectivity, and overall success of these synthetic transformations are profoundly dictated by the reaction medium. This guide provides a comprehensive analysis of how solvent choice modulates the reactivity of this compound, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect the theoretical underpinnings of solvent-solute interactions and translate them into a practical framework for solvent selection and process optimization in a drug development context.

Introduction: The Strategic Importance of this compound

This compound (o-Chlorobenzonitrile, OCBN) is a white to light-yellow crystalline solid with the chemical formula C₇H₄ClN.[2][4] It serves as a versatile building block in organic synthesis, valued for the dual reactivity conferred by its nitrile and chloro-substituents.[3][5] In the pharmaceutical industry, its primary role is as a precursor in reactions that displace the chlorine atom, most commonly via Nucleophilic Aromatic Substitution (SₙAr). This pathway is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][5]

The core challenge for any process chemist is to control this reactivity. A reaction that is sluggish, low-yielding, or produces significant byproducts is a major impediment to scalable drug manufacturing. The solvent is not merely an inert medium in which molecules collide; it is an active participant that can dramatically alter reaction energy landscapes. Understanding and leveraging solvent effects is therefore not an academic exercise, but a critical component of efficient and robust process development.

The Governing Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

To comprehend solvent effects, we must first understand the reaction mechanism. The displacement of the chlorine on the this compound ring by a nucleophile proceeds via a two-step addition-elimination mechanism known as SₙAr.[6][7][8]

  • Step 1 (Addition): The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This is typically the slow, rate-determining step. The attack is possible because the aromatic ring has been rendered electron-deficient (electrophilic) by the presence of electron-withdrawing groups. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[6][8]

  • Step 2 (Elimination): The aromaticity is restored as the leaving group (chloride ion) is expelled. This step is generally fast.

The key to activating an aromatic ring for SₙAr is the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9] In this compound, the nitrile (-C≡N) group is a potent EWG. Its position ortho to the chlorine atom is crucial, as it allows for the direct delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance, significantly lowering the activation energy of the first step.

Caption: Figure 1: SₙAr Mechanism for this compound

The Role of the Solvent: A Theoretical Framework

The solvent influences the SₙAr reaction rate by differentially solvating the ground state (reactants) and the transition state leading to the Meisenheimer complex. According to transition state theory, a reaction accelerates if the transition state is stabilized (lowered in energy) more than the ground state. Conversely, if the ground state is stabilized more than the transition state, the reaction slows down.[10]

Polar Aprotic Solvents

This class of solvents includes Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile. They are characterized by high dielectric constants and large dipole moments, but they lack acidic protons.

  • Causality: Polar aprotic solvents are generally the superior choice for SₙAr reactions.[11] Their primary mode of action is to strongly solvate cations (e.g., the counter-ion of the nucleophile, such as Na⁺ or K⁺) through dipole-ion interactions. However, they are poor solvators of anions (the nucleophile) because they cannot act as hydrogen-bond donors.[11] This leaves the nucleophile "naked," highly reactive, and energetically unstable. The transition state, which involves a large, charge-delocalized anion (the Meisenheimer complex), is also well-stabilized by the polar medium. The net effect is a dramatic stabilization of the transition state relative to the poorly-solvated, high-energy nucleophile, leading to a significantly lower activation energy and a faster reaction rate.[12]

Polar Protic Solvents

This class includes water, ethanol, methanol, and other alcohols. These solvents possess acidic protons and are excellent hydrogen-bond donors.

  • Causality: Polar protic solvents often decelerate SₙAr reactions involving anionic nucleophiles.[13] The reason is their powerful ability to solvate the anionic nucleophile through hydrogen bonding. This creates a tight "solvent shell" around the nucleophile, stabilizing it and lowering its ground-state energy.[13] For the reaction to occur, the nucleophile must shed some of this stabilizing solvent shell, which requires energy. This increases the overall activation energy barrier compared to the reaction in a polar aprotic solvent. While the polar nature of the solvent does stabilize the transition state, the overwhelming stabilization of the reactant nucleophile is the dominant and rate-retarding effect.

Non-Polar Solvents

This class includes solvents like toluene, hexane, and dioxane. They have low dielectric constants and are unable to effectively solvate charged species.

  • Causality: Non-polar solvents are typically unsuitable for SₙAr reactions. The primary reason is the insolubility of most anionic nucleophiles (which are often salts). Even if some dissolution occurs, the un-solvated, charged reactants and the charged transition state are highly destabilized in a non-polar environment, leading to an extremely high activation energy and impractically slow reaction rates.

Quantitative Analysis of Solvent Effects

The qualitative principles described above are borne out by quantitative kinetic data. While extensive data for this compound itself is dispersed, the reaction of 2,4-dinitrochlorobenzene with piperidine is a well-studied model system that perfectly illustrates the principles applicable to SₙAr reactions.[14]

Solvent ClassSolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7~1380
N,N-Dimethylformamide (DMF)36.7~550
Acetonitrile37.5~45
Polar Protic Methanol32.71
Ethanol24.6~0.3
Non-Polar Toluene2.4< 0.001
Hexane1.9< 0.0001

Table 1: Relative reaction rates for a model SₙAr reaction in various solvents, demonstrating the profound impact of the solvent class. Data is illustrative and normalized to the rate in Methanol.

Analysis: The data in Table 1 clearly validates the theoretical framework. The rates in polar aprotic solvents like DMSO and DMF are orders of magnitude faster than in polar protic solvents like methanol. The non-polar solvents show virtually no reactivity. This dramatic spread underscores that solvent selection is a primary optimization parameter.

Experimental Protocol for Kinetic Analysis

To empirically determine the optimal solvent for a specific SₙAr reaction of this compound, a systematic kinetic study is essential. This protocol provides a self-validating framework for comparing reaction rates.

Objective

To determine the second-order rate constant for the reaction of this compound with a chosen nucleophile (e.g., sodium methoxide) in a series of candidate solvents.

Materials & Reagents
  • This compound (≥99% purity)

  • Nucleophile (e.g., Sodium Methoxide, 25 wt% in Methanol)

  • Candidate Solvents (e.g., DMSO, DMF, NMP, Acetonitrile), anhydrous grade

  • Internal Standard (e.g., Biphenyl or Naphthalene), for chromatographic analysis

  • Quenching Solution (e.g., dilute aqueous HCl)

Equipment
  • Jacketed laboratory reactor with overhead stirrer and temperature control

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC) and detector (e.g., UV for HPLC, FID for GC)

  • Analytical balance, volumetric flasks, and pipettes

Experimental Workflow

Caption: Figure 2: Workflow for Kinetic Solvent Screening

Detailed Procedure
  • Preparation: Prepare a 0.1 M stock solution of this compound and a 0.01 M stock solution of the internal standard in each solvent to be tested.

  • Reaction:

    • Charge the jacketed reactor with 100 mL of the this compound stock solution.

    • Allow the solution to equilibrate at the desired reaction temperature (e.g., 80 °C) with stirring.

    • To initiate the reaction, add a stoichiometric equivalent of the nucleophile (e.g., if using a commercial solution, calculate the required volume for 0.1 M final concentration). Start the timer immediately (t=0).

    • Withdraw a ~0.5 mL aliquot at t=0 and then at regular intervals (e.g., 5, 15, 30, 60, 120 minutes). The sampling frequency should be adjusted based on the expected reaction rate.

  • Sample Workup:

    • Immediately quench each aliquot in a vial containing 1.5 mL of the quenching solution to stop the reaction.

    • Add a known amount of the internal standard stock solution.

    • Filter the sample if necessary and transfer it to an HPLC/GC vial.

  • Analysis:

    • Analyze the samples by the pre-developed chromatographic method.

    • Calculate the concentration of this compound at each time point relative to the internal standard.

  • Kinetic Calculation:

    • Plot the natural logarithm of the concentration of this compound (ln[2-CBN]) versus time.

    • If the nucleophile is in large excess, the slope of this line will be the negative of the pseudo-first-order rate constant, -k'.

    • If reactants are stoichiometric, a second-order plot (1/[2-CBN] vs. time) should be linear, with the slope equal to the second-order rate constant, k.

    • Repeat the entire procedure for each candidate solvent.

Practical Insights and Troubleshooting

  • Trustworthiness of Protocol: The use of an internal standard is critical. It corrects for variations in injection volume and sample dilution, ensuring the integrity and reproducibility of the quantitative data. Running the reaction under pseudo-first-order conditions (e.g., 10-fold excess of the nucleophile) can simplify the kinetics but may not reflect the final manufacturing process.

  • Solvent Choice vs. Process Viability: While DMSO often provides the fastest rates, its high boiling point (189 °C) can make it difficult to remove during product isolation. Solvents like Acetonitrile (BP: 82 °C) or DMF (BP: 153 °C) may offer a better balance between reactivity and downstream processing considerations.

  • Troubleshooting Low Conversion: If a reaction in a chosen solvent stalls, the cause is often related to nucleophile stability or solubility. In less polar aprotic solvents like acetonitrile, a phase-transfer catalyst may be required to improve the solubility and reactivity of the nucleophilic salt.[11]

Conclusion

The reactivity of this compound in nucleophilic aromatic substitution is not an intrinsic property of the molecule alone but is profoundly influenced by its solvent environment. The choice of solvent directly manipulates the relative energies of the reactants and the reaction's transition state. Polar aprotic solvents, such as DMSO and DMF, are consistently the most effective at accelerating SₙAr reactions by destabilizing the reactant nucleophile while stabilizing the charge-delocalized Meisenheimer complex. Conversely, polar protic solvents hinder the reaction by over-stabilizing the nucleophile through hydrogen bonding. This guide provides the theoretical foundation and a robust experimental workflow for researchers and drug development professionals to make rational, data-driven decisions in solvent selection, ultimately leading to the design of more efficient, scalable, and economical synthetic processes.

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Preventing Dimerization of 2-Chlorobenzonitrile: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of 2-Chlorobenzonitrile Reactivity

This compound (2-CNB) is a versatile and valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the presence of two key functional groups: a nitrile and an ortho-positioned chlorine atom. The electron-withdrawing nature of the nitrile group activates the aryl ring, making the chlorine a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1][2] Furthermore, the carbon-chlorine bond provides a handle for a variety of transition-metal-catalyzed cross-coupling reactions.[3] However, this desirable reactivity profile also presents a potential pitfall: the propensity for self-reaction, or dimerization, under certain reaction conditions. This guide provides an in-depth exploration of the factors that can lead to the unwanted formation of a biphenyl dimer from this compound and offers robust strategies and field-proven protocols to mitigate this side reaction, ensuring the desired synthetic outcome.

Understanding the Dimerization Pathway: A Mechanistic Perspective

The primary pathway for the dimerization of this compound is analogous to the classical Ullmann biaryl synthesis.[4][5] This reaction, traditionally mediated by copper at elevated temperatures, involves the coupling of two aryl halide molecules to form a new carbon-carbon bond.

The likely mechanism for the dimerization of this compound under such conditions involves the following key steps:

  • Oxidative Addition: A low-valent metal species, typically copper(I) generated in situ, undergoes oxidative addition to the C-Cl bond of a this compound molecule.

  • Transmetalation or a Second Oxidative Addition: The resulting organometallic intermediate can then react with a second molecule of this compound.

  • Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the metal center, forming the biphenyl dimer and regenerating the active metallic species.

DimerizationMechanism

Several factors can promote this undesirable dimerization:

  • High Temperatures: Many metal-catalyzed reactions, particularly those involving less reactive aryl chlorides, require significant thermal energy.[6] However, excessive temperatures can provide the activation energy needed for the dimerization side reaction to compete with the desired transformation.

  • High Catalyst Loading: While a sufficient amount of catalyst is necessary for the primary reaction, an excessively high concentration of the metal catalyst can increase the probability of dimerization.

  • Presence of Reductive Metals: The use of zero-valent metals, such as finely divided copper or zinc, which can be used to generate the active catalyst in situ, can also promote reductive coupling of the aryl halide.[4]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the accumulation of byproducts, including the dimer.

Strategic Prevention of Dimerization in Key Reaction Classes

The key to preventing the dimerization of this compound lies in the careful selection and optimization of reaction conditions to favor the desired reaction pathway over the competing dimerization.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Cross-coupling reactions are a cornerstone of modern organic synthesis. While this compound is a viable substrate, its lower reactivity compared to aryl bromides or iodides often necessitates more forcing conditions, which can inadvertently promote dimerization.[7]

Key Optimization Parameters to Minimize Dimerization:

ParameterRecommendationRationale
Catalyst System Employ highly active palladium catalysts with sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7]These advanced catalyst systems facilitate the oxidative addition of the less reactive C-Cl bond at lower temperatures, reducing the likelihood of thermally induced dimerization.[7]
Base Use a moderately strong but non-nucleophilic base. The choice is often dependent on the specific coupling partners and solvent. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]A carefully selected base is crucial for the transmetalation step without promoting side reactions. Very strong bases can sometimes lead to decomposition or other unwanted pathways.
Solvent Aprotic polar solvents such as 1,4-dioxane, toluene, or THF are generally preferred. The addition of water can sometimes be beneficial, particularly in Suzuki couplings.[8]The solvent choice influences the solubility of the reactants and the stability of the catalytic species. Aprotic solvents are often favored to avoid potential hydrolysis of the nitrile group.[9]
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate. Stepwise increases in temperature should be considered during optimization.This is the most direct way to control the competing dimerization reaction, which typically has a higher activation energy than the desired cross-coupling.
Inert Atmosphere Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).[7]Oxygen can lead to the homocoupling of boronic acids in Suzuki reactions and can also deactivate the palladium catalyst, potentially leading to side reactions.[7]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize dimer formation.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the optimized temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

SuzukiWorkflow

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electron-withdrawing nitrile group of this compound facilitates the attack of a nucleophile.[1] While dimerization is less common in SNAr compared to copper-catalyzed reactions, it can still occur if the reaction conditions are not properly controlled, particularly if a strong, reducing nucleophile is used at high temperatures.

Strategies to Promote Selective SNAr:

  • Choice of Nucleophile: Use a nucleophile that is sufficiently reactive to displace the chloride but is not strongly reducing.

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, enhancing the nucleophilicity of the anion.[9]

  • Temperature Control: As with cross-coupling reactions, using the minimum temperature required for a reasonable reaction rate is crucial.

  • Absence of Metal Catalysts: Unless a specific catalytic SNAr reaction is intended, avoid the addition of metals like copper that could promote Ullmann-type coupling.

Conclusion: A Proactive Approach to Synthesis

The successful use of this compound in organic synthesis hinges on a proactive approach to experimental design that anticipates and mitigates potential side reactions. While the dimerization of this compound is a tangible risk, particularly under harsh, high-temperature conditions reminiscent of classical Ullmann couplings, it is a manageable one. By leveraging modern, highly active catalyst systems for cross-coupling reactions, carefully controlling reaction parameters such as temperature and atmosphere, and employing rational solvent and base selection for SNAr reactions, chemists can effectively suppress the formation of the unwanted biphenyl dimer. The principles and protocols outlined in this guide provide a robust framework for harnessing the full synthetic potential of this compound, enabling the efficient and high-yielding synthesis of complex molecular targets.

References

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Troubleshooting Low Conversion in the Amination of 2-Chlorobenzonitrile: A Senior Application Scientist's Field Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminobenzonitrile and its derivatives is a cornerstone in the development of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Among the modern synthetic arsenal, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for constructing the critical C-N bond from aryl halides like 2-chlorobenzonitrile.[3][4] However, despite its broad utility, this reaction is not without its challenges. The electron-deficient nature of this compound, coupled with the inherent complexities of the catalytic cycle, can often lead to frustratingly low conversion rates.

This guide moves beyond standard protocols to offer a deep, mechanistic-driven framework for troubleshooting these issues. As a senior application scientist, my objective is not to provide a single "magic bullet" solution, but to equip you with the analytical process and experimental strategies to diagnose the root cause of poor performance and systematically optimize your reaction for success. We will explore the causality behind each experimental choice, ensuring that every step is part of a self-validating system to achieve robust and reproducible results.

The Catalytic Heart of the Matter: Understanding the Buchwald-Hartwig Cycle

Success in troubleshooting begins with a firm grasp of the reaction mechanism. The amination of an aryl chloride is a multi-step process where each stage presents a potential bottleneck.[4] this compound, as an electron-deficient aryl chloride, poses a particular challenge at the oxidative addition step, which is often the rate-limiting phase for such substrates.[5][6][7]

The generally accepted catalytic cycle is as follows:

BHA_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Active L-Pd(0) Catalyst OA_Complex L-Pd(II)(Ar)(Cl) Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(NHR')]+Cl- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR') Amine_Complex->Amido_Complex Deprotonation (Base) BaseH [Base-H]+Cl- Amine_Complex->BaseH -HCl Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NHR') Amido_Complex->Product ArCl This compound (Ar-Cl) ArCl->OA_Complex Amine Amine (R'NH₂) Amine->Amine_Complex Base Base Base->Amine_Complex Troubleshooting_Workflow Start Low Conversion Observed Q1 1. Reagent Integrity Check: Are all reagents pure, dry, and active? Start->Q1 A1_No Action: Purify/replace reagents. Ensure solvent is anhydrous & degassed. Use fresh base/catalyst. Q1->A1_No No A1_Yes Proceed to Q2 Q1->A1_Yes Yes Q2 2. Catalyst System Check: Is the catalyst activating and stable? A1_Yes->Q2 A2_No Action: Screen different ligands/precatalysts. Check for catalyst poisons. Confirm inert atmosphere. Q2->A2_No No A2_Yes Proceed to Q3 Q2->A2_Yes Yes Q3 3. Reaction Conditions Check: Are temperature, concentration, and mixing optimal? A2_Yes->Q3 A3_No Action: Screen temperature range. Adjust concentration. Ensure vigorous stirring. Q3->A3_No No A3_Yes Proceed to Q4 Q3->A3_Yes Yes Q4 4. Side Reaction Analysis: Is an alternative reaction pathway consuming material? A3_Yes->Q4 A4_Yes Action: Analyze crude by GC/MS. Identify byproducts (hydrodehalogenation, diarylation, hydrolysis). Adjust conditions to minimize. Q4->A4_Yes Yes A4_No Re-evaluate assumptions. Consider alternative synthetic route. Q4->A4_No No

Figure 2: A decision-tree workflow for troubleshooting low conversion.
Step 1: Scrutinize Your Reagents

The assumption that all reagents are perfect is a common pitfall.

  • This compound: Verify purity by GC or NMR. Impurities from its synthesis (e.g., residual acids or other halogenated species) can inhibit the catalyst.

  • Amine Source: If using ammonia gas, ensure it is anhydrous. When using aqueous ammonia, be aware of the competing hydroxylation side reaction that forms 2-hydroxybenzonitrile. [8][9]Using an ammonium salt like ammonium sulfate can sometimes improve selectivity for the primary amine over the diarylamine, especially with aryl chlorides. [10][11]* Solvent: Ethereal solvents like THF and 1,4-dioxane can form peroxides upon storage, which are detrimental to the Pd(0) catalyst. Always use freshly distilled or inhibitor-free anhydrous solvents. Ensure solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. [12]* Base: Solid bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic and can lose activity if improperly stored. Use from a freshly opened bottle or a sealed container stored in a desiccator.

  • Catalyst & Ligand: Many phosphine ligands are air-sensitive. Handle them under an inert atmosphere. If the catalyst has been on the shelf for a long time, its activity may be compromised.

Step 2: Evaluate the Catalyst System

For a challenging substrate like an aryl chloride, the choice of ligand is paramount.

  • Ligand Selection: The oxidative addition of Ar-Cl bonds requires an electron-rich and sterically bulky phosphine ligand. This combination promotes the formation of a highly reactive, low-coordinate L-Pd(0) species. [6]First-generation ligands like P(o-tol)₃ are generally insufficient. Modern biaryl monophosphine ligands are the industry standard. [13]

    Ligand Type Key Characteristics
    XPhos Biaryl Monophosphine Very bulky and electron-rich. Excellent for aryl chlorides.
    RuPhos Biaryl Monophosphine Often effective for a wide range of amines, including secondary amines. [4]
    JohnPhos Biaryl Monophosphine Less sterically hindered than XPhos, but still highly effective for many aryl chlorides. [13]

    | BINAP | Bidentate Phosphine | A classic bidentate ligand, can be effective but may require higher temperatures. [3]|

  • Catalyst Poisoning: The nitrile group on this compound is generally well-tolerated. However, other functional groups present in more complex substrates (e.g., unprotected thiols, some nitrogen heterocycles) can act as catalyst poisons by binding irreversibly to the palladium center. [4][14]

Step 3: Optimize Reaction Conditions
  • Temperature: A higher temperature is often required to facilitate the oxidative addition of the aryl chloride. [6]However, excessive heat (>120-130 °C) can lead to catalyst decomposition (formation of palladium black) or promote side reactions. An optimal temperature must be found empirically.

  • Inert Atmosphere: Rigorous exclusion of oxygen is non-negotiable. Use a glovebox for reagent preparation and Schlenk line techniques for the reaction setup.

  • Mixing: If using an insoluble inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), vigorous stirring is essential to ensure sufficient interaction between the phases. [15]Poor mixing can make the deprotonation step the rate-limiting factor.

Step 4: Identify and Mitigate Side Reactions

If starting material is being consumed but the desired product is not forming, side reactions are the likely culprit. Analyze your crude reaction mixture by GC/MS or LC/MS.

  • Hydrodehalogenation: The appearance of a mass corresponding to benzonitrile indicates that the chloro group is being replaced by a hydrogen atom. This is a common unproductive pathway. [3]It can be favored by moisture or if the reductive elimination step is slow compared to competing decomposition pathways.

  • Diarylation: The formation of a product with a mass corresponding to bis(2-cyanophenyl)amine indicates that the desired product is reacting further with the starting material. This is a significant problem when using ammonia, as the primary aniline product is often more nucleophilic than ammonia itself. [10]Using an excess of the amine source can sometimes suppress this.

  • Hydrolysis: The presence of 2-hydroxybenzonitrile points to reaction with water or hydroxide ions, a particular risk when using aqueous ammonia or hydroxide bases. [8][9]The development of specialized ligands like KPhos has been shown to suppress this side reaction. [9]

Field-Proven Protocols for Optimization

Protocol 1: Baseline Experimental Setup

This protocol provides a robust starting point for the amination of this compound using ammonia, delivered via an ammonium salt.

Objective: Establish a baseline conversion rate.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos ligand

  • This compound

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed Toluene

  • Schlenk flask or microwave vial with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.044 mmol, 4.4 mol%), NaOtBu (2.4 mmol), and (NH₄)₂SO₄ (1.2 mmol) to a Schlenk flask.

  • Add this compound (1.0 mmol) to the flask.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask, remove it from the glovebox, and place it on a preheated oil bath at 100 °C.

  • Stir vigorously for 16-24 hours.

  • Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude material by GC/MS and ¹H NMR to determine the conversion and identify products and byproducts.

Protocol 2: Systematic Condition Screening Workflow

If the baseline protocol gives low conversion, a systematic screen is necessary. The following workflow is designed to efficiently test the most critical variables. Use small-scale reactions (e.g., 0.1 mmol) in parallel vials.

Optimization_Workflow Start Baseline Protocol Yield < 50% Screen1 Step 1: Ligand Screen (XPhos, RuPhos, JohnPhos) Constant Base, Solvent, Temp Start->Screen1 Decision1 Best Ligand Identified? Screen1->Decision1 Decision1->Start No, Re-evaluate Reagents Screen2 Step 2: Base Screen (NaOtBu, LHMDS, K3PO4, Cs2CO3) Best Ligand, Constant Solvent, Temp Decision1->Screen2 Yes Decision2 Improved Yield? Screen2->Decision2 Screen3 Step 3: Solvent/Temp Screen (Toluene, Dioxane, t-AmOH) (80°C, 100°C, 120°C) Best Ligand & Base Decision2->Screen3 Yes Decision2->Screen3 No, but proceed End Optimized Conditions Screen3->End

Figure 3: A sequential workflow for reaction condition optimization.

Example Screening Data Table:

EntryLigandBaseSolventTemp (°C)Conversion (%)
1XPhosNaOtBuToluene10045
2RuPhosNaOtBuToluene10062
3JohnPhosNaOtBuToluene10038
4RuPhosLHMDSToluene10055
5RuPhosK₃PO₄Toluene10025
6RuPhosNaOtBuDioxane10075
7RuPhosNaOtBuDioxane12091

This hypothetical data suggests that the combination of RuPhos as the ligand and Dioxane as the solvent at a higher temperature significantly improves the conversion rate.

Conclusion

Troubleshooting low conversion in the Buchwald-Hartwig amination of this compound is a challenge that demands more than just repeating a published procedure. It requires a scientist's mindset: a combination of mechanistic understanding, systematic investigation, and meticulous experimental technique. By rigorously evaluating the integrity of your reagents, confirming the activity of your catalyst system, optimizing reaction parameters, and identifying competing side reactions, you can transform a low-yielding process into a robust and reliable synthetic method. This guide provides the framework for that investigation, empowering you to solve not just this specific problem, but to approach all complex catalytic challenges with confidence and scientific rigor.

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  • Title: Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Sampling and Analytical Methods for Acrylonitrile Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: PMC - NIH URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: NIH URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: ACS Publications URL: [Link]

  • Title: (PDF) 2-Aminobenzonitrile Source: ResearchGate URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: RSC Publishing URL: [Link]

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A Technical Guide to the Recrystallization of High-Purity 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-purity 2-Chlorobenzonitrile (CAS No. 873-32-5) is a critical chemical intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2][3] Its molecular structure is foundational for creating antimalarial drugs, anti-inflammatory agents, and various dyes.[1][4][5] The efficacy and safety of these final products are directly contingent on the purity of the starting materials. This guide provides an in-depth, scientifically grounded protocol for the purification of this compound via recrystallization, focusing on the selection of an optimal mixed-solvent system. It is intended for researchers and chemical development professionals to establish a robust, scalable, and validated purification workflow.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[6][7] Its efficacy is rooted in the principles of differential solubility.[6][8] A suitable solvent or solvent system will dissolve the target compound and its impurities at an elevated temperature. As the saturated solution slowly cools, the solubility of the target compound decreases, forcing it to exit the solution and form a structured crystal lattice.[6]

The key to purification lies in this lattice formation. Ideally, the crystal lattice is highly specific and will only accommodate molecules of the desired compound. Impurities, having different molecular geometries, are excluded from this growing crystal structure and remain dissolved in the surrounding solution, known as the mother liquor.[9] A subsequent filtration step isolates the pure crystals from the impurity-laden mother liquor.[7]

The success of this technique hinges on several factors:

  • Solubility Gradient: The compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[6]

  • Cooling Rate: Slow, controlled cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10]

  • Saturation Level: The initial hot solution must be saturated but not supersaturated to maximize yield without causing premature precipitation.[9]

Solvent System Selection for this compound

The choice of solvent is the most critical experimental variable in recrystallization. An ideal solvent should not react with the compound and should possess a boiling point that is below the compound's melting point. For this compound, which has a melting point of approximately 43-46°C, this is a key consideration.[11]

Based on its chemical properties—a crystalline solid that is readily soluble in organic solvents but only sparingly soluble in water—a mixed-solvent system is highly effective.[12] A mixed-solvent system, often called a solvent-antisolvent system, uses one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[13] The two solvents must be miscible.[13]

For this compound, an Ethanol-Water system is an excellent choice.

  • Ethanol: Acts as the "good" solvent, readily dissolving this compound at elevated temperatures.

  • Water: Acts as the "anti-solvent." this compound is poorly soluble in water, and its addition to the ethanol solution reduces the overall solubility, inducing crystallization upon cooling.[14]

This system is advantageous because it allows for fine-tuned control over the solution's saturation point by adjusting the solvent ratio. A 1:2 volume ratio of ethanol to deionized water has been shown to be effective.[11]

Solvent Property Data
SolventBoiling Point (°C)This compound SolubilityRoleSafety Considerations
Ethanol 78.37High (especially when hot)Good SolventFlammable liquid and vapor.
Deionized Water 100Very Low / Sparingly Soluble[11]Anti-SolventNon-hazardous.

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step methodology for purifying crude this compound using an ethanol-water mixed-solvent system. The process is designed to be self-validating by incorporating steps that ensure purity and maximize recovery.

Workflow Overview

Caption: High-level workflow for the recrystallization of this compound.

Step-by-Step Methodology

1. Dissolution:

  • Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask.

  • Add the "good" solvent, ethanol, in a minimal amount (e.g., 20 mL).

  • Gently heat the mixture on a hot plate with stirring. Add a boiling chip to ensure smooth boiling.[6]

  • Continue to add hot ethanol in small portions until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent to form a saturated solution.[6][10] Causality: Using minimal solvent ensures the solution is saturated, which is necessary for a high recovery yield upon cooling.

2. Hot Filtration (Optional, if insoluble impurities are present):

  • If the hot solution contains visible insoluble impurities (e.g., dust, particulates), a hot gravity filtration is required.

  • Pre-warm a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Add a small amount of extra hot ethanol (~5% of the total volume) to the solution to prevent premature crystallization in the funnel.[15]

  • Pour the hot solution quickly through the fluted filter paper into the clean, pre-warmed flask.

  • Causality: This step removes impurities that do not dissolve in the hot solvent. Pre-warming the apparatus prevents the product from crystallizing prematurely due to a temperature drop.

3. Crystallization Induction:

  • Heat the clear, hot ethanolic solution of this compound to a gentle boil.

  • Slowly add the hot "anti-solvent," deionized water, dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the saturation point has been reached.[13]

  • If persistent cloudiness occurs, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[16]

  • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Causality: Slow, undisturbed cooling allows for the selective and orderly growth of the crystal lattice, excluding impurities. Rapid cooling would crash the solid out of solution, trapping impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

4. Isolation of Crystals:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Pour the cold slurry into the funnel and apply vacuum to separate the solid crystals from the mother liquor.

5. Washing the Crystals:

  • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent mixture (e.g., 1:2 ethanol/water).

  • Use a minimal volume for the wash to remove any adhering mother liquor without significantly dissolving the purified crystals.

  • Causality: The wash solvent must be cold to minimize redissolving the pure product, which would lower the final yield.

6. Drying:

  • Allow air to be pulled through the crystals on the filter paper for several minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a desiccator or a low-temperature vacuum oven (T < 40°C).

Purity Assessment and Troubleshooting

The success of the recrystallization must be validated through analytical methods.

Purity Verification
TechniquePurposeExpected Result for High-Purity Product
Melting Point Analysis Assess purity and identityA sharp melting point range (e.g., within 1-2°C) close to the literature value of 43-46°C. Impurities typically depress and broaden the melting range.
High-Performance Liquid Chromatography (HPLC) Quantify purityPurity ≥ 99.5% with minimal impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile impuritiesConfirm the identity of the main peak by its mass spectrum and determine the percentage purity.
Fourier-Transform Infrared Spectroscopy (FTIR) Confirm functional groups and identityThe spectrum should match the reference spectrum for this compound, confirming the absence of impurities with different functional groups.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The cooling period was too short.- Boil off some of the solvent to re-saturate the solution and allow it to cool again.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of pure this compound.
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated or cooled too quickly.- Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent (ethanol), and allow it to cool much more slowly.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold.- Ensure minimum solvent volume is used.- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing the final crystals.

Safety Considerations

Working with this compound and organic solvents requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[17][18]

  • Handling: Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[17] Wash hands thoroughly after handling.[19]

  • Hazards: this compound is harmful if swallowed or in contact with skin and causes serious eye irritation.[20][21]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19][22]

  • Disposal: Dispose of chemical waste according to institutional and local environmental regulations.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • IndiaMART. (n.d.). 2- Chlorobenzonitrile 873-32-5. Retrieved from [Link]

  • Tradeindia. (n.d.). This compound. Retrieved from [Link]

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  • SOP: CRYSTALLIZATION. (n.d.).
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  • Dataintelo. (n.d.). 2 Chlorobenzonitrile API Market Report. Retrieved from [Link]

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  • Jee, S. (n.d.).
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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.).
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Synthesis of this compound: Methods and Applications. Retrieved from [Link]

  • Mixed Solvent Recrystallization. (n.d.).
  • ResearchGate. (n.d.). RECRYSTALLIZATION.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

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An In-Depth Technical Guide to Core Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful development of novel therapeutics hinges on the generation of reliable and reproducible data. At the heart of this process lies the "core"—be it a bioanalytical assay, a cellular model, or a computational algorithm—which serves as the fundamental tool for measuring a drug's effects. The validation of this core is not merely a procedural step but the very foundation of data integrity, ensuring that decisions made during the drug development lifecycle are based on scientifically sound evidence. This guide provides a comprehensive framework for the robust validation of such cores, detailing the essential parameters and experimental designs required to establish their fitness-for-purpose. Furthermore, it outlines systematic approaches for the comparative analysis of different cores, enabling researchers to select the most appropriate tools for their specific research questions. Grounded in international regulatory guidelines and best scientific practices, this document is intended to serve as an in-depth technical resource for scientists dedicated to maintaining the highest standards of scientific integrity in drug development.

The Imperative of Validation: A Foundational Framework

In drug discovery and development, a "core" refers to any standardized method used to generate decision-driving data. This can range from a ligand-binding assay (LBA) used to measure drug concentration in plasma to a complex cell-based assay designed to quantify a drug's mechanism of action (MOA).[1][2] The data generated by these cores inform critical decisions, including candidate selection, dose determination, and safety assessments. Consequently, the validation of these cores is paramount.

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3] This process is not a single event but a lifecycle approach, with the rigor of validation scaling with the stage of drug development. An assay used for early-stage hit discovery will have different performance requirements than one used for primary endpoint analysis in a pivotal clinical trial.[4] This concept, known as "fit-for-purpose" (FFP) validation, ensures that the level of analytical rigor is appropriate for the context of use (COU) of the data.[3][5][6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which provide a critical framework for this process.[7][8][9] The International Council for Harmonisation (ICH) guideline Q2(R1) further details the validation parameters for analytical procedures.[10][11][12][13] These guidelines are essential for ensuring that data submitted for regulatory review meets the highest standards of quality and reliability.[14]

The Pillars of Validation

A robust validation program is built upon several key performance characteristics that collectively define the reliability and limitations of the core method. These pillars ensure that the method is not only accurate and precise but also resilient to minor variations that can occur during routine use.

  • Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[15]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Sensitivity: The lowest concentration of analyte in a sample that can be reliably detected (Limit of Detection, LOD) and quantified with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).[16]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[17]

  • Robustness & Reproducibility: The capacity to remain unaffected by small, deliberate variations in method parameters, and the precision between different laboratories.[18][19][20][21]

The following workflow diagram illustrates the logical progression of a comprehensive validation process.

G cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Pre-Study Validation cluster_2 Phase 3: In-Study Validation & Lifecycle Management Dev Assay Development & Optimization Feasibility Feasibility Assessment (Preliminary Specificity, Sensitivity, Precision) Dev->Feasibility FullVal Full Validation Protocol Feasibility->FullVal Proceed if Feasible Specificity Specificity / Selectivity FullVal->Specificity Accuracy Accuracy & Precision (Intra- & Inter-Assay) FullVal->Accuracy Sensitivity LLOQ & ULOQ Determination FullVal->Sensitivity Linearity Linearity & Range FullVal->Linearity Robustness Robustness Testing FullVal->Robustness Stability Analyte Stability FullVal->Stability SampleAnalysis Routine Sample Analysis (QC Samples, System Suitability) FullVal->SampleAnalysis Proceed if Validated ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR CrossVal Cross-Validation (If methods/sites change) SampleAnalysis->CrossVal PartialVal Partial Validation (For minor method changes) SampleAnalysis->PartialVal caption Figure 1. The Core Validation Workflow.

Caption: Figure 1. The Core Validation Workflow.

Methodologies for Core Validation: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the key validation parameters. These protocols are designed to be self-validating, incorporating necessary controls and acceptance criteria.

Protocol: Assessing Specificity and Selectivity

Causality: The goal is to prove that the assay signal is a direct result of the intended analyte and not an artifact of matrix components or structurally similar molecules.[15]

Methodology (Example: Ligand-Binding Assay for a Protein Therapeutic):

  • Analyte Specificity:

    • Step 1: Prepare a panel of structurally related but distinct proteins, including isoforms, precursors, and potential catabolites.

    • Step 2: Analyze these proteins at high concentrations using the assay.

    • Step 3: The signal generated by these related proteins should be negligible or below a pre-defined threshold compared to the signal from the target analyte.

    • Rationale: This demonstrates that the assay's critical reagents (e.g., antibodies) do not cross-react with non-target molecules.[22]

  • Matrix Selectivity:

    • Step 1: Obtain at least 10 individual lots of the biological matrix (e.g., human plasma) from different donors.

    • Step 2: Analyze each blank matrix lot to assess for endogenous interference.

    • Step 3: Spike each matrix lot with the analyte at the LLOQ concentration.

    • Step 4: Analyze the spiked samples and calculate the recovery.

    • Acceptance Criteria: The response in at least 80% of the individual matrix lots should be within ±25% of the nominal concentration at the LLOQ.[15]

    • Rationale: This ensures that variability in the biological matrix between subjects does not impact the quantification of the analyte.

Protocol: Determining Accuracy and Precision

Causality: This protocol quantifies the systematic error (accuracy) and random error (precision) of the method, establishing the reliability of the measurements.

Methodology:

  • Preparation: Prepare Quality Control (QC) samples by spiking the biological matrix with known concentrations of the analyte. A minimum of four QC levels are required:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤ 3x LLOQ)

    • Mid QC

    • High QC

  • Intra-Assay (Within-Run) Assessment:

    • Step 1: Analyze a minimum of five replicates of each QC level in a single analytical run.

    • Step 2: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level. Calculate the percent relative error (%RE) from the nominal value.

    • Acceptance Criteria: The %CV should not exceed 15% (20% at the LLOQ). The mean %RE should be within ±15% (±20% at the LLOQ).[16]

  • Inter-Assay (Between-Run) Assessment:

    • Step 1: Repeat the intra-assay assessment on at least three different days with different analysts and/or equipment if possible.

    • Step 2: Combine the data from all runs and calculate the overall mean, SD, %CV, and %RE for each QC level.

    • Acceptance Criteria: The inter-assay %CV should not exceed 15% (20% at the LLOQ). The overall mean %RE should be within ±15% (±20% at the LLOQ).[16]

Data Presentation:

QC LevelNominal Conc. (ng/mL)NMean Conc. (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%RE)
LLOQ1.0181.058.211.5+5.0
Low3.0182.916.58.9-3.0
Mid50.01851.54.16.2+3.0
High800.018788.03.85.5-1.5

Table 1: Example summary of accuracy and precision data from a full validation.

Comparative Analysis of Cores: A Head-to-Head Evaluation

It is often necessary to compare a new core method against an established one (a "gold standard") or to bridge data between different methods or laboratories.[23] This requires a carefully designed comparative study.

Causality: The objective is to determine if two different cores produce equivalent results, or to understand the nature and magnitude of any systematic bias between them.

Designing the Comparative Study
  • Sample Selection: A panel of at least 40-50 native study samples, spanning the entire analytical range, should be selected.

  • Experimental Design: Both core methods should analyze aliquots from the same sample preparations to minimize variability from sample handling. The analysis should be performed in parallel and, if possible, blinded to the operator.

  • Data Analysis: The primary analysis involves quantifying the agreement between the two methods, not just the correlation. While correlation coefficients can be misleading, statistical tools like Bland-Altman analysis are more appropriate for assessing agreement.[24][25][26]

G Start Start: Need to Compare Core A vs. Core B Question Do Cores A & B produce the same reportable result (e.g., potency)? Start->Question Equivalence Perform Equivalence Analysis (e.g., TOST - Two One-Sided Tests) Question->Equivalence Yes Correlation Perform Correlation & Regression Analysis (e.g., Deming Regression, Bland-Altman Plot) Question->Correlation No ConclusionEquiv Conclusion: Methods are equivalent within pre-defined acceptance criteria. Equivalence->ConclusionEquiv ConclusionCorr Conclusion: Define the relationship and bias between the methods. Correlation->ConclusionCorr caption Figure 2. Decision Tree for Comparative Statistical Analysis.

Caption: Figure 2. Decision Tree for Comparative Statistical Analysis.

Statistical Methodology: Bland-Altman Analysis

Causality: This method visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It provides a quantitative measure of the bias and the limits of agreement.[25]

Protocol:

  • Step 1: For each sample, calculate the difference between the results from Core A and Core B (A - B).

  • Step 2: For each sample, calculate the average of the two results ((A + B) / 2).

  • Step 3: Create a scatter plot with the average on the x-axis and the difference on the y-axis.

  • Step 4: Calculate the mean difference (the "bias"). This is the average of all the differences.

  • Step 5: Calculate the standard deviation of the differences.

  • Step 6: Calculate the 95% limits of agreement as: mean difference ± 1.96 * SD of the differences.

  • Interpretation: If the differences are randomly scattered around zero and the majority of points fall within the limits of agreement, the methods may be considered interchangeable. Any systematic trend (e.g., differences increasing with the average) indicates a proportional bias.[24]

Conclusion: Upholding Scientific Rigor

The validation and comparative analysis of core methodologies are indispensable disciplines in the field of drug development. They provide the objective evidence required to trust the data that underpins every stage of the therapeutic pipeline. By adhering to the principles and protocols outlined in this guide—grounded in the authoritative standards set by regulatory bodies like the FDA, EMA, and ICH—researchers can ensure the integrity of their work.[7][8][10] A commitment to robust validation is a commitment to reproducible science, which ultimately accelerates the delivery of safe and effective medicines to patients.[18][19]

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of aromatic nitriles is a cornerstone of modern synthetic chemistry, with broad implications for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these, 2-chlorobenzonitrile stands out as a versatile and economically attractive building block.[3][4] However, the inherent stability of the C-Cl bond in aryl chlorides presents a significant challenge for traditional cross-coupling methodologies.[5][6][7] This guide provides a comprehensive technical overview and comparative analysis of palladium catalyst systems for the effective cross-coupling of this compound. We will delve into the mechanistic nuances, ligand design principles, and practical considerations essential for selecting and optimizing catalyst systems for various transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This document is intended to serve as a practical resource for researchers aiming to leverage the full potential of this compound in their synthetic endeavors.

The Challenge and Opportunity of this compound

This compound is a readily available and cost-effective starting material produced industrially via the ammoxidation of 2-chlorotoluene.[3][8] Its utility stems from the presence of two key functional groups: the nitrile, which can be transformed into a variety of other functionalities, and the chloro substituent, which serves as a handle for cross-coupling reactions.[4] The primary obstacle in utilizing this compound lies in the strength of the C-Cl bond (bond dissociation energy: ~96 kcal/mol), which makes the initial oxidative addition step in the catalytic cycle of palladium-catalyzed reactions energetically demanding.[6]

Early palladium catalyst systems, often employing simple triarylphosphine ligands, were largely ineffective for the coupling of such unactivated aryl chlorides.[5][6][7] The breakthrough in this field came with the development of bulky, electron-rich ligands that can stabilize the palladium(0) center and facilitate the cleavage of the robust C-Cl bond.[5][7]

The Palladium-Catalyzed Cross-Coupling Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is paramount for rational catalyst selection and reaction optimization. While variations exist for different coupling reactions, the generalized mechanism for palladium-catalyzed cross-coupling of an aryl chloride (Ar-Cl) with a coupling partner (Nu-M) proceeds through three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.

Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation (Nu-M) Ar-Pd(II)-Cl(L_n)->Transmetalation Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(Ln) Transmetalation->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Nu Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: This is often the rate-limiting step for aryl chlorides.[9] The palladium(0) catalyst inserts into the Ar-Cl bond to form a palladium(II) intermediate. The efficiency of this step is highly dependent on the electron density and steric bulk of the supporting ligands.

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, the nucleophilic coupling partner (e.g., an organoboron species) transfers its organic group to the palladium center, displacing the halide.[10] For other reactions, such as the Heck or Sonogashira coupling, this step is replaced by migratory insertion or reaction with a copper acetylide, respectively.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[10]

Comparative Analysis of Palladium Catalyst Systems for Key Cross-Coupling Reactions

The choice of the palladium source and, more critically, the ligand is dictated by the specific cross-coupling reaction being performed. Below is a comparative overview of catalyst systems for the functionalization of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures by coupling an aryl halide with an organoboron reagent.[10][11] For an electron-deficient aryl chloride like this compound, several catalyst systems have proven effective.

Catalyst System (Precatalyst/Ligand)Typical BaseSolvent(s)Temperature (°C)Key AdvantagesPotential Limitations
Pd(OAc)₂ / SPhosK₃PO₄Toluene, Dioxane/H₂O80-110High activity for aryl chlorides, broad functional group tolerance.[12]Air-sensitive ligand, cost.
Pd₂(dba)₃ / XPhosK₃PO₄, Cs₂CO₃Dioxane, THFRT-100Excellent for sterically hindered substrates, high turnover numbers.[13]Air-sensitive ligand, cost.
PEPPSI™-IPrK₂CO₃t-BuOH80-100Air and moisture stable precatalyst, good for heteroaryl chlorides.May require higher catalyst loading for challenging substrates.
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene100-120Readily available, cost-effective.Generally lower activity for aryl chlorides, requires higher temperatures.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition & Reaction cluster_3 Workup & Purification Setup 1. To a Schlenk flask, add: - this compound (1 mmol) - Phenylboronic acid (1.2 mmol) - K₃PO₄ (2 mmol) - Pd₂(dba)₃ (0.01 mmol) - XPhos (0.024 mmol) Inert 2. Seal the flask, evacuate and backfill with Argon (3x). Setup->Inert Reaction 3. Add degassed 1,4-dioxane (5 mL). 4. Heat to 100 °C with stirring. Inert->Reaction Workup 5. Monitor by TLC/GC-MS. 6. Cool, dilute with EtOAc, wash with H₂O and brine. 7. Dry, concentrate, and purify by column chromatography. Reaction->Workup

Figure 2: Workflow for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides and primary or secondary amines.[14][15] This reaction is of immense importance in medicinal chemistry.[16] The choice of ligand is crucial to avoid catalyst deactivation and promote efficient C-N bond formation.[14]

Catalyst System (Precatalyst/Ligand)Typical BaseSolvent(s)Temperature (°C)Key AdvantagesPotential Limitations
Pd(OAc)₂ / BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80-110One of the first effective systems for primary amines.[14]Can be less effective for challenging substrates.
[Pd(allyl)Cl]₂ / 2-(Di-tert-butylphosphino)-N,N-dimethylanilineNaOt-Bu, LiHMDSToluene, THFRT-100Highly versatile for a wide range of amines and aryl chlorides.[17]Ligand synthesis may be required.
XPhos Pd G3K₃PO₄, Cs₂CO₃THF, Toluene80-100Air-stable precatalyst, broad substrate scope.[18]Cost of precatalyst.
Pd-NiXantphos systemKHMDSToluene, DioxaneRTEnables low-temperature amination of aryl chlorides.[19]Requires specific ligand and strong base.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and BINAP (0.024 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1 mmol), morpholine (1.2 mmol), and NaOt-Bu (1.4 mmol).

  • Solvent and Reaction: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides to form arylalkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[20][21] Copper-free variations have also been developed to avoid issues associated with the copper co-catalyst.[22]

Catalyst System (Precatalyst/Ligand)Co-catalystTypical BaseSolvent(s)Temperature (°C)Key AdvantagesPotential Limitations
Pd(PPh₃)₂Cl₂CuIEt₃N, i-Pr₂NHTHF, DMFRT-80Classic, reliable method.[23]Requires exclusion of air to prevent alkyne homocoupling.
Pd(OAc)₂ / P(t-Bu)₃None (Copper-free)Cs₂CO₃, K₂CO₃Toluene, Dioxane80-110Avoids copper contamination, broader substrate scope.[22]May require higher temperatures.
Pd(PhCN)₂Cl₂ / P(t-Bu)₃CuIEt₃NTHFRTEffective at room temperature for aryl bromides, adaptable for chlorides.[22]Ligand is air-sensitive.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[24][25] The reaction is notable for its stereoselectivity, typically affording the trans product.[24]

Catalyst System (Precatalyst/Ligand)Typical BaseSolvent(s)Temperature (°C)Key AdvantagesPotential Limitations
Pd(OAc)₂Et₃N, K₂CO₃DMF, NMP100-140Ligand-free conditions are often possible for activated substrates.[26]High temperatures, potential for side reactions.
Pd(OAc)₂ / PPh₃Et₃NDMF, Acetonitrile80-120Classic conditions, readily available components.Moderate activity for aryl chlorides.
Palladacycle catalystsK₂CO₃, NaOAcNMP, DMF100-150High thermal stability and activity.[24]May require specific synthesis.

Troubleshooting and Optimization

Even with the appropriate catalyst system, challenges can arise. Common issues in the cross-coupling of this compound and potential solutions are outlined below.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Reaction temperature too low- Use a more electron-rich, bulky ligand.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu).- Increase the reaction temperature.- Ensure rigorous exclusion of oxygen.[27]
Dehalogenation of this compound - Presence of protic impurities- Certain base/solvent combinations- Use anhydrous solvents and reagents.- Screen different bases and solvents.[27]
Homocoupling of Coupling Partner - High catalyst loading- Presence of oxygen- Reduce the catalyst loading.- Thoroughly degas the reaction mixture.[27]
Catalyst Poisoning - The nitrile group or other functionalities on the substrate or product can sometimes inhibit the catalyst.- Increase catalyst loading.- Select a more robust ligand system, such as an N-heterocyclic carbene (NHC) based catalyst.[28]

Conclusion and Future Outlook

The cross-coupling of this compound is a well-established yet continually evolving field. The development of increasingly sophisticated palladium catalysts, particularly those featuring bulky, electron-rich phosphine and NHC ligands, has transformed this once-challenging substrate into a versatile building block for a wide array of synthetic applications. For researchers in drug discovery and materials science, a thorough understanding of the interplay between the substrate, coupling partner, catalyst, ligand, base, and solvent is crucial for achieving efficient and reproducible results.

Future advancements will likely focus on the development of more sustainable and economical catalyst systems, including those based on earth-abundant metals, as well as catalysts that operate under even milder conditions, such as at room temperature and in greener solvents. The continued exploration of novel ligand architectures will undoubtedly further expand the scope and utility of cross-coupling reactions involving challenging substrates like this compound.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Maji, B., & Mandal, S. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Anju, K. S., & Pillai, P. M. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC advances, 10(55), 33235-33256.
  • Singh, P., & Kumar, A. (2024).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Bello, A. K., & Olatunji, G. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5259-5285.
  • Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides.
  • Giri, R., & Yu, J. Q. (2008). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Journal of the American Chemical Society, 130(43), 14082-14083. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914-15917. [Link]

  • Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF. ResearchGate. [Link]

  • Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Anshul Specialty Molecules. (n.d.). This compound. [Link]

  • Thompson, E. A., & Papish, E. T. (2021). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 40(24), 4054-4065. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wikipedia contributors. (2024, November 26). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Martin, R., & Buchwald, S. L. (2008). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines.
  • Wikipedia contributors. (2024, September 8). This compound. Wikipedia. [Link]

  • Autech Corporation. (n.d.). The Role of this compound in Organic Synthesis. [Link]

  • Wikipedia contributors. (2024, November 26). Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia contributors. (2024, November 26). Suzuki reaction. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Manabe, K., & Yamaguchi, J. (2016). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 6(10), 159. [Link]

  • Clarke, M. L., France, M. B., Fuentes, J. A., Milton, E. J., & Roff, G. J. (2009). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein journal of organic chemistry, 5, 59. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid.... [Link]

  • Wikipedia contributors. (2024, November 26). Heck reaction. Wikipedia. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 10, 2636-2643.
  • Bork, J. T., Lee, J. W., & Chang, Y. T. (2003). Palladium-catalyzed cross-coupling reaction of resin-bound chlorotriazines. Tetrahedron Letters, 44(33), 6141-6144. [Link]

  • Zeng, X., & Liu, S. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(28), 6296-6301. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Reddy, B. M., Kumar, V. P., & Padmasri, A. H. (2012). One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 36(4), 1032-1039. [Link]

  • Ma, D., & Cai, Q. (2008). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 8(1), 1-1. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kappe, C. O. (2004). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 9(5), 336-353. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. [Link]

Sources

Analytical Methods for Determining the Purity of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Chlorobenzonitrile (CAS No. 873-32-5) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The purity of this precursor is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API) or commercial product. Impurities can arise from starting materials, side reactions during synthesis, or degradation, and their presence can have significant consequences. This guide provides a comprehensive framework for the analytical chemist, detailing a multi-faceted approach to accurately determine the purity of this compound and characterize its impurity profile. We will explore the causality behind method selection, present validated protocols, and emphasize an integrated strategy that combines chromatographic separation with spectroscopic identification to ensure the highest degree of scientific integrity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 873-32-5[4][5]
Molecular Formula C₇H₄ClN[2][4]
Molecular Weight 137.57 g/mol [1][5]
Appearance White crystalline powder/solid[2][4]
Melting Point 43-46 °C[5]
Boiling Point 232 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents[1][6]

The Strategic Imperative for Purity Analysis

In regulated industries like pharmaceuticals, the control of impurities is mandated by bodies such as the International Council for Harmonisation (ICH). The rationale is straightforward: unknown or excessive impurities can introduce toxicity, alter pharmacological activity, or compromise the stability of the drug product. Therefore, a robust analytical strategy is not optional; it is a core requirement of the development process. Our approach is built on two pillars: separation of the main component from its impurities and identification of all species.

G cluster_0 Purity Assessment Strategy Start Bulk this compound Sample Separation Chromatographic Separation (GC or HPLC) Start->Separation Quantification Purity Assay & Impurity Quantification (e.g., GC-FID, HPLC-UV) Separation->Quantification Separated Components Identification Spectroscopic Identification (MS, NMR, IR) Separation->Identification Isolated Impurities Validation Method Validation (ICH Q2(R2)) Quantification->Validation Identification->Validation Report Certificate of Analysis (CoA) Validation->Report G cluster_params Validation Parameters Validation {Method Validation (ICH Q2(R2))|Key Performance Characteristics} Specificity Specificity Ability to assess analyte in the presence of impurities, degradants, and matrix components. Validation->Specificity Linearity Linearity & Range Proportional response to concentration over a defined range. Validation->Linearity Accuracy Accuracy Closeness of test results to the true value (e.g., spike/recovery). Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (day-to-day, analyst-to-analyst). Validation->Precision Limits LOD & LOQ Limit of Detection & Limit of Quantitation for impurities. Validation->Limits Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters. Validation->Robustness

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-chlorobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization and structural elucidation. This document moves beyond a standard protocol, offering insights into the rationale behind experimental choices and ensuring a self-validating approach to data acquisition and interpretation.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This information is critical for confirming the identity and purity of synthesized compounds, such as this compound, a key intermediate in the production of pharmaceuticals and agrochemicals.[1]

This guide will delve into the specific application of ¹H and ¹³C NMR for the analysis of this compound, covering the entire workflow from sample preparation to spectral interpretation. The focus will be on not just the "how" but also the "why," providing a deeper understanding of the underlying principles that govern the NMR experiment.

Experimental Protocols: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed to be a self-validating system, minimizing potential sources of error and ensuring the integrity of the results.

Sample Preparation

The initial and most critical step is the preparation of a homogenous and particle-free sample solution.

Materials:

  • This compound (solid, ~20-30 mg for ¹³C, ~5 mg for ¹H)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug

  • Vortex mixer (optional)

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the appropriate amount of this compound into a clean, dry vial. For a standard ¹³C NMR experiment, a higher concentration is generally required due to the low natural abundance of the ¹³C isotope.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a single deuterium signal for locking the magnetic field.

  • Dissolution: Gently swirl the vial or use a vortex mixer to ensure complete dissolution of the this compound. A clear, homogenous solution is essential for acquiring high-resolution spectra.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by placing a small, tightly packed plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through it into the NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height. This positioning is crucial for optimal interaction with the spectrometer's radiofrequency coils.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Data Acquisition

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and software.

Instrument Setup:

  • Ensure the spectrometer is properly tuned and the magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks. This is often an automated process on modern instruments.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set to encompass the expected chemical shift range for aromatic protons (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate for ¹H NMR.

  • Number of Scans: For a sample of this concentration, 8-16 scans should provide an excellent signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-160 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax and provide accurate integration.

  • Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 128-1024 or more) is required to achieve a good signal-to-noise ratio.

Data Presentation and Interpretation

The acquired NMR data for this compound in CDCl₃ are presented below. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound exhibits a complex multiplet pattern in the aromatic region, consistent with a disubstituted benzene ring.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.73Multiplet1HH6
7.63Multiplet1HH3
7.56Multiplet1HH4
7.43Multiplet1HH5

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

The four aromatic protons are chemically non-equivalent due to the presence of two different substituents (Cl and CN). This leads to four distinct signals in the ¹H NMR spectrum. The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic ring. The complex multiplicity arises from spin-spin coupling between adjacent protons. A detailed analysis of the coupling constants (J-values) would be necessary for unambiguous assignment of each proton, which can be achieved through 2D NMR techniques such as COSY (Correlation Spectroscopy).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
134.5C4
134.1C6
133.2C2
129.5C5
127.4C3
116.6CN
112.9C1

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents and their position on the aromatic ring.

  • C1 and C2: The carbons directly attached to the electron-withdrawing chloro and cyano groups (C2 and C1, respectively) are expected to be significantly deshielded, but their chemical shifts are also influenced by other electronic effects.

  • Aromatic Carbons: The remaining aromatic carbons (C3, C4, C5, and C6) resonate in the typical range for substituted benzenes.

  • Nitrile Carbon: The carbon of the nitrile group (CN) appears at a characteristic upfield position for a sp-hybridized carbon.

Definitive assignment of each carbon signal can be facilitated by two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), which correlates proton signals with their directly attached carbon atoms, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.

Visualizing the NMR Analysis Workflow

The logical flow of an NMR analysis can be effectively represented using a diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock & Shim filter->lock setup_1h Setup 1H Experiment lock->setup_1h setup_13c Setup 13C Experiment lock->setup_13c acq_1h Acquire 1H Spectrum setup_1h->acq_1h process_1h Process 1H Data acq_1h->process_1h acq_13c Acquire 13C Spectrum setup_13c->acq_13c process_13c Process 13C Data acq_13c->process_13c interpret_1h Interpret 1H Spectrum process_1h->interpret_1h structure Structural Elucidation interpret_1h->structure interpret_13c Interpret 13C Spectrum process_13c->interpret_13c interpret_13c->structure

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-chlorobenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of spectral data to offer a reasoned exploration of the fragmentation pathways, thereby providing a robust framework for the structural elucidation of related compounds.

Introduction: The Significance of Fragmentation in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides critical information about the molecular weight and structure of a compound.[1][2] Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and a cascade of fragment ions.[2] The resulting mass spectrum is a unique fingerprint of the molecule, where the pattern of fragment ions reveals intricate details about its underlying chemical architecture. For substituted aromatic compounds like this compound, the fragmentation pattern is dictated by the interplay between the stable aromatic ring and the influence of its substituents—the chloro and cyano groups. Understanding these fragmentation pathways is paramount for unambiguous compound identification and for differentiating between isomers.[3]

The Mass Spectrum of this compound: A Quantitative Overview

The electron ionization mass spectrum of this compound is characterized by a distinct set of peaks that correspond to the molecular ion and its subsequent fragmentation products. The key spectral data, as archived in the NIST Mass Spectrometry Data Center, provides the foundation for our analysis.[4][5]

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed IonRelative Intensity (%)
137/139[C₇H₄ClN]•+ (Molecular Ion)100 / 32
102[C₇H₄N]+85
75[C₆H₃]+30

Data sourced from NIST Mass Spectrometry Data Center.[4][5]

The molecular formula of this compound is C₇H₄ClN, with a molecular weight of approximately 137.57 g/mol .[6][7] The mass spectrum exhibits a prominent molecular ion peak cluster at m/z 137 and 139.[4][5] The presence of the two peaks in a roughly 3:1 intensity ratio is characteristic of a compound containing one chlorine atom, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Deciphering the Fragmentation Cascade: Mechanistic Insights

The fragmentation of the this compound molecular ion is a logical process governed by the principles of ion stability. The aromatic ring provides a stable core, while the chloro and cyano substituents are the primary sites for initial bond cleavages.

Formation of the Molecular Ion (m/z 137/139)

Upon electron impact, a non-bonding electron, likely from the chlorine atom or the cyano group, is ejected to form the molecular ion radical cation, [C₇H₄ClN]•+.[8] The stability of the aromatic system allows for a relatively abundant molecular ion peak, which is designated as the base peak (100% relative intensity) at m/z 137.[3][4][5]

Primary Fragmentation Pathway: Loss of a Chlorine Radical

The most significant fragmentation pathway involves the cleavage of the C-Cl bond, a common fragmentation for halogenated aromatic compounds.[3][8] This homolytic cleavage results in the expulsion of a chlorine radical (•Cl) and the formation of the benzonitrile cation at m/z 102 .

[C₇H₄ClN]•+ → [C₇H₄N]+ + •Cl

The high relative intensity of the peak at m/z 102 (approximately 85%) underscores the energetic favorability of this fragmentation step.[4][5] The resulting [C₇H₄N]+ ion is a stable, even-electron species.

Subsequent Fragmentation: Loss of HCN

Following the initial loss of chlorine, the benzonitrile cation ([C₇H₄N]+) can undergo further fragmentation. A characteristic fragmentation of nitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule.[9] This process leads to the formation of the benzyne radical cation or a related C₆H₄ isomer at m/z 76 . However, a more prominent fragment in the spectrum of this compound appears at m/z 75 , suggesting the loss of HCN followed by the loss of a hydrogen atom, or a concerted loss of H₂CN. A more plausible pathway is the fragmentation of the aromatic ring itself after the initial loss of chlorine.

A notable fragment is observed at m/z 75 . This ion likely arises from the [C₇H₄N]+ fragment (m/z 102) through the loss of a neutral molecule of hydrogen cyanide (HCN, 27 u).

[C₇H₄N]+ → [C₆H₄]•+ + HCN (leading to m/z 76, which is a minor peak)

The ion at m/z 75, [C₆H₃]+, can be rationalized by the subsequent loss of a hydrogen radical from the m/z 76 ion or a more complex rearrangement and fragmentation of the ring structure.

The following diagram illustrates the primary fragmentation pathway of this compound.

fragmentation_pathway M [C₇H₄ClN]•+ m/z 137/139 F1 [C₇H₄N]+ m/z 102 M->F1 - •Cl F2 [C₆H₃]+ m/z 75 F1->F2 - HCN, - H•

Caption: Primary fragmentation pathway of this compound under EI-MS.

Experimental Protocol for Mass Spectrum Acquisition

To ensure the acquisition of a high-quality mass spectrum of this compound, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To obtain the electron ionization mass spectrum of a this compound standard.

Materials:

  • This compound (98+% purity)[7]

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph coupled to a mass spectrometer with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable volatile solvent. The choice of solvent is critical to ensure good chromatographic separation and to avoid interference with the analyte peaks.

  • GC Conditions:

    • Injector: Set to a temperature of 250 °C to ensure rapid volatilization of the sample.

    • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of this type of aromatic compound.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: This temperature program allows for good separation from any solvent impurities and provides a sharp peak for the analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation patterns and is the basis for most spectral libraries.[10]

    • Source Temperature: 230 °C. This temperature is high enough to prevent condensation of the analyte in the source while minimizing thermal degradation.

    • Mass Range: Scan from m/z 40 to 200. This range will encompass the molecular ion and all significant fragment ions.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from saturating the detector.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data using the conditions specified above.

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak and subtract the background spectrum to obtain a clean mass spectrum.

    • Compare the acquired spectrum with a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library, to confirm the identity of the compound.[1]

The following workflow diagram illustrates the experimental process.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Dissolve this compound in solvent (100 µg/mL) gcms1 Inject 1 µL of sample prep1->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-200) gcms3->gcms4 data1 Extract Mass Spectrum gcms4->data1 data2 Background Subtraction data1->data2 data3 Library Comparison (NIST) data2->data3

Caption: Experimental workflow for acquiring the mass spectrum of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a clear illustration of the fundamental principles of electron ionization mass spectrometry. The spectrum is dominated by the molecular ion and a prominent fragment resulting from the loss of the chlorine atom. This straightforward fragmentation behavior, driven by the formation of a stable benzonitrile cation, makes mass spectrometry an effective tool for the identification and structural confirmation of this and related halogenated aromatic compounds. By understanding the underlying fragmentation mechanisms, researchers can more confidently interpret mass spectral data, a critical skill in the fields of chemical synthesis, drug discovery, and analytical chemistry.

References

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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-chlorobenzonitrile (C₇H₄ClN), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and practical methodologies for identifying and characterizing the principal functional groups of this compound using Fourier Transform Infrared (FTIR) spectroscopy. We delve into the specific vibrational signatures of the nitrile (-C≡N) moiety, the aromatic ring system, and the carbon-chlorine (C-Cl) bond. A detailed, field-proven experimental protocol is provided, alongside a systematic guide to spectral interpretation, ensuring both scientific rigor and practical applicability.

Introduction: The Molecular Context

This compound is a disubstituted aromatic compound featuring a nitrile group and a chlorine atom in an ortho configuration on a benzene ring.[2] This specific arrangement of electron-withdrawing groups creates a unique electronic environment that directly influences the vibrational behavior of its covalent bonds. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to probe these vibrations.[3] By measuring the absorption of infrared radiation, we can identify the characteristic frequencies associated with specific functional groups, thereby confirming the molecular identity and purity of the compound.[3] This guide focuses on the three key vibrational regions that define the IR spectrum of this compound.

Theoretical Framework: Understanding Molecular Vibrations

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at frequencies corresponding to their natural modes of vibration, such as stretching and bending.[3] For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[4] The key functional groups in this compound each have distinct vibrational modes that give rise to characteristic absorption bands in the mid-IR spectrum (4000-400 cm⁻¹).

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong bond with a large force constant, resulting in a stretching vibration at a high frequency.[4] Its significant polarity ensures a strong change in dipole moment during vibration, leading to a characteristically sharp and intense absorption band.[4]

  • The Aromatic Ring: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations occur at wavenumbers slightly higher than their aliphatic counterparts.[5] Additionally, the stretching of the C=C bonds within the ring gives rise to a series of bands in the 1600-1400 cm⁻¹ region.[6] Out-of-plane (oop) C-H bending vibrations in the lower frequency "fingerprint region" are particularly sensitive to the substitution pattern on the ring.[5][7]

  • The Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration is found in the fingerprint region of the spectrum.[8] Its position can be influenced by the electronic environment and the mass of the chlorine atom, making it a useful diagnostic marker.[8][9]

Analysis of Key Functional Group Frequencies

The interpretation of an IR spectrum involves correlating observed absorption bands with specific molecular vibrations. For this compound, the following regions are of primary importance.

The Nitrile (–C≡N) Stretching Vibration

The most prominent and diagnostically significant feature in the spectrum of this compound is the nitrile stretching band.

  • Expected Wavenumber: 2240–2220 cm⁻¹.[4]

  • Appearance: Sharp and strong intensity.

  • Causality: The triple bond is very strong, requiring high energy (and thus high frequency) to stretch. The polarity of the C≡N bond leads to a large change in dipole moment upon stretching, resulting in a strong absorption.[4] Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles (which appear at 2260–2240 cm⁻¹) because the π-electrons of the ring delocalize into the nitrile group, slightly weakening the triple bond.[4][10]

Aromatic Ring Vibrations

The substituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C–H Stretch: Found in the 3100–3000 cm⁻¹ region.[5] These bands are typically of medium to weak intensity and appear just to the left of the 3000 cm⁻¹ line, distinguishing them from aliphatic C-H stretches.[5][9]

  • Aromatic C=C Ring Stretch: A series of medium-to-strong bands typically appear in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ regions.[9] These "skeletal vibrations" are due to the concerted stretching and contracting of the carbon-carbon bonds within the aromatic ring.[6]

  • C–H Out-of-Plane (oop) Bending: The pattern of these strong bands in the 900–675 cm⁻¹ region is highly diagnostic of the ring's substitution pattern.[5] For ortho-disubstituted benzenes, such as this compound, a strong absorption is expected in the range of 770–735 cm⁻¹.[7] This arises from the collective out-of-plane wagging of the four adjacent hydrogen atoms on the ring.[11]

The Carbon-Chlorine (C–Cl) Stretch

The C–Cl bond vibration is a key signature found in the lower-frequency fingerprint region.

  • Expected Wavenumber: 850–550 cm⁻¹.[8]

  • Appearance: Medium to strong intensity.

  • Causality: This absorption is due to the stretching of the bond between the aromatic carbon and the chlorine atom. Its position within the broad range depends on coupling with other vibrations in the molecule. As it falls within the complex fingerprint region, definitive assignment often requires comparison with reference spectra or computational modeling.[12][13]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section provides a validated, step-by-step protocol for obtaining the FTIR spectrum of solid this compound. The method described is the KBr pellet technique, chosen for its ability to produce high-quality spectra for crystalline solids.[14]

Instrumentation and Materials
  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer, capable of scanning from 4000 to 400 cm⁻¹.

  • Sample: this compound, crystalline solid.[1]

  • Matrix: Potassium Bromide (KBr), IR-grade, stored in a desiccator or drying oven at ~100 °C to ensure it is anhydrous.[15]

  • Equipment: Agate mortar and pestle, hydraulic press with pellet die, sample holder.

Workflow Diagram: KBr Pellet Preparation and Analysis

FTIR_Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: Spectral Acquisition & Analysis start Start: Obtain Sample & KBr grind 1. Grind ~1-2 mg of This compound start->grind mix 2. Add ~150 mg KBr and mix thoroughly grind->mix load 3. Load mixture into pellet die mix->load press 4. Press under vacuum (8-10 tons) for 2 min load->press pellet 5. Eject transparent Pelllet press->pellet background 6. Acquire Background Spectrum (empty chamber) insert 7. Insert KBr Pellet into sample holder pellet->insert background->insert acquire 8. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) insert->acquire process 9. Process Data: Baseline & Background Correction acquire->process analyze 10. Identify Peaks & Assign Functional Groups process->analyze report End: Generate Report analyze->report

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Prepare the Matrix: Retrieve a small amount of IR-grade KBr from a drying oven.[15]

  • Grind the Sample: In an agate mortar, place approximately 1-2 mg of this compound. Grind the sample into a very fine powder. The goal is to reduce particle size to minimize scattering of the IR beam.[14]

  • Mix with KBr: Add approximately 100-200 mg of the dry KBr to the mortar. Mix and grind the two components together until a homogenous, fine powder is obtained.[14]

  • Press the Pellet: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[14] A transparent pellet is indicative of good sample preparation.

  • Acquire Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to obtain a spectrum of the atmospheric water and carbon dioxide, which will be automatically subtracted from the sample spectrum.

  • Acquire Sample Spectrum: Place the KBr pellet into the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[12]

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

Spectral Interpretation and Data Summary

The resulting spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding functional groups.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound and its key IR vibrations.

Summary of Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies for this compound, based on established group frequency correlations.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100–3000Aromatic C-HStretchMedium to Weak
2240–2220Nitrile (-C≡N)StretchStrong, Sharp
1600–1585Aromatic RingC=C StretchMedium
1500–1400Aromatic RingC=C StretchMedium to Strong
770–735Aromatic RingC-H Out-of-Plane BendStrong
850–550Aryl Halide (C-Cl)StretchMedium to Strong

Table References:[4][5][7][8][9]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The spectrum is definitively characterized by a sharp, intense nitrile absorption around 2230 cm⁻¹, aromatic C-H and C=C stretching bands, and a strong out-of-plane bending band near 750 cm⁻¹ indicative of ortho substitution. The C-Cl stretch, while located in the complex fingerprint region, provides further corroborating evidence of the molecular structure. The methodologies and data presented in this guide provide a robust framework for scientists to confidently identify and characterize this important chemical intermediate, ensuring quality and consistency in research and development applications.

References

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A Comparative Analysis of Chloride Leaving Group Lability in Chlorobenzonitrile Isomers: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the factors governing the lability of the chloride leaving group in the ortho, meta, and para isomers of chlorobenzonitrile. The discussion is centered on the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry. We will dissect the profound influence of the nitrile group's position on the reaction kinetics and mechanism. The stability of the crucial Meisenheimer intermediate is explored in detail, providing a robust theoretical framework for understanding the observed reactivity patterns.[1] This guide bridges theory with practice by outlining a detailed experimental protocol for a comparative kinetic analysis of these isomers. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to predict and leverage the reactivity of these important synthetic intermediates.

Introduction: The Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly in the synthesis of pharmaceuticals and agrochemicals. Unlike the more common electrophilic aromatic substitution, SNAr involves the displacement of a leaving group on an aromatic ring by a nucleophile.[2][3] Aromatic rings are inherently electron-rich and thus generally resist attack by nucleophiles.[4] However, the presence of potent electron-withdrawing groups (EWGs) can render the aromatic ring sufficiently electron-deficient, or electrophilic, to undergo nucleophilic attack.[2][3][5]

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][4][5] This initial step is typically the rate-determining step of the reaction.[6]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[5][7]

The viability and rate of an SNAr reaction are contingent on three key factors:

  • The presence of a good leaving group, typically a halide.

  • The presence of strong electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or carbonyl groups, on the aromatic ring.[2]

  • The strategic positioning of these EWGs ortho or para to the leaving group.[5][8]

Chlorobenzonitrile isomers serve as excellent model substrates for studying these principles. The nitrile group is a powerful EWG, capable of activating the benzene ring towards nucleophilic attack through both inductive and resonance effects.[9] This guide will compare the reactivity of 2-chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile to illustrate the critical role of substituent positioning.

Mechanistic Analysis: The Decisive Role of Isomeric Position

The rate of an SNAr reaction is directly correlated with the stability of the intermediate Meisenheimer complex. The more the negative charge of this intermediate can be delocalized, the lower the activation energy for its formation and the faster the reaction. The position of the electron-withdrawing nitrile group relative to the chlorine leaving group dictates the extent of this stabilization.

4-Chlorobenzonitrile (para-isomer): This isomer exhibits the highest reactivity towards nucleophiles. When the nucleophile attacks the ipso-carbon, the resulting negative charge in the Meisenheimer complex can be delocalized onto the nitrile group through resonance. This is possible because the nitrile group is in the para position, allowing for a resonance structure where the negative charge resides on the electronegative nitrogen atom. This extensive delocalization provides significant stabilization to the intermediate, thereby accelerating the reaction.[8]

This compound (ortho-isomer): The ortho-isomer is also highly reactive, often comparable to the para-isomer. Similar to the para case, the nitrile group in the ortho position can directly participate in the resonance stabilization of the negative charge of the Meisenheimer complex.[8] While steric hindrance from the adjacent nitrile group might slightly modulate the rate of nucleophilic attack compared to the para isomer, the powerful electronic stabilization is the dominant effect.

3-Chlorobenzonitrile (meta-isomer): This isomer is significantly less reactive, and often considered inert, under typical SNAr conditions.[8] When a nucleophile attacks 3-chlorobenzonitrile, the resulting negative charge in the Meisenheimer complex is delocalized to the carbon atoms ortho and para to the point of attack. However, none of these positions coincide with the location of the meta-nitrile group. Consequently, the nitrile group cannot directly delocalize the negative charge via resonance.[3] While the nitrile group still exerts a deactivating inductive effect, the lack of resonance stabilization for the intermediate renders the activation energy prohibitively high for the reaction to proceed readily.[3][8]

The clear disparity in reactivity (para ≈ ortho >> meta) underscores the paramount importance of resonance stabilization in facilitating the SNAr mechanism.

G cluster_para Para-Isomer Stabilization cluster_meta Meta-Isomer Lack of Stabilization p_start 4-Chlorobenzonitrile + Nu- p_intermediate Meisenheimer Complex (Charge at C2, C4, C6) p_start->p_intermediate Attack p_stabilized Key Resonance Structure (Charge on Nitrile Group) p_intermediate->p_stabilized Resonance p_product Product p_intermediate->p_product Elimination of Cl- p_stabilized->p_product Elimination of Cl- m_start 3-Chlorobenzonitrile + Nu- m_intermediate Meisenheimer Complex (Charge at C2, C4, C6) m_start->m_intermediate Attack m_no_stabilization No Resonance Stabilization by Nitrile Group m_intermediate->m_no_stabilization m_no_reaction Reaction Highly Disfavored m_intermediate->m_no_reaction High Ea

Caption: Comparative stability of Meisenheimer intermediates.

Experimental Design: Protocol for Comparative Kinetic Analysis

To quantitatively assess the differences in chloride leaving group lability, a kinetic study can be performed. This protocol describes a method for comparing the reaction rates of the three chlorobenzonitrile isomers with sodium methoxide in methanol, monitored by High-Performance Liquid Chromatography (HPLC).

To determine the pseudo-first-order rate constants for the reaction of this compound, 3-chlorobenzonitrile, and 4-chlorobenzonitrile with sodium methoxide, thereby providing a quantitative comparison of their relative reactivities.

  • This compound (≥99%)

  • 3-Chlorobenzonitrile (≥99%)

  • 4-Chlorobenzonitrile (≥99%)

  • Sodium methoxide solution (e.g., 0.5 M in methanol)

  • Methanol (HPLC grade)

  • Anhydrous Methanol

  • Internal Standard (e.g., Naphthalene or Biphenyl, depending on retention times)

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature water bath

  • HPLC system with a UV detector and a C18 column

G prep 1. Prepare Stock Solutions - Chlorobenzonitrile Isomers - Internal Standard react 2. Initiate Reaction - Equilibrate solutions at 50°C - Mix reactants in reactor vial prep->react sample 3. Time-Point Sampling - Withdraw aliquots at intervals - Quench with acidic methanol react->sample analyze 4. HPLC Analysis - Inject quenched samples - Quantify reactant peak area sample->analyze data 5. Data Processing - Plot ln(Area_reactant / Area_IS) vs. Time analyze->data result 6. Determine Rate Constant - Slope of the line = -k_obs data->result

Caption: Workflow for the kinetic analysis experiment.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each chlorobenzonitrile isomer in anhydrous methanol.

    • Prepare a 0.05 M stock solution of the internal standard (IS) in methanol.

    • Ensure the sodium methoxide solution is standardized.

  • Reaction Setup:

    • Set a constant temperature water bath to 50°C (or another suitable temperature).

    • In a series of reaction vials, pipette the required volume of the chlorobenzonitrile stock solution and the internal standard stock solution. Place these vials in the water bath to equilibrate for at least 15 minutes.

    • Separately, place the sodium methoxide solution in the water bath to equilibrate.

  • Initiation and Sampling:

    • To initiate the reaction, add a pre-determined volume of the equilibrated sodium methoxide solution to the first reaction vial. The concentration of methoxide should be in large excess (e.g., 10-fold or more) compared to the chlorobenzonitrile to ensure pseudo-first-order kinetics.

    • Start a timer immediately upon addition.

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a small amount of acidic methanol to neutralize the sodium methoxide.

  • HPLC Analysis:

    • Analyze the quenched samples using HPLC. A typical method would involve a C18 column with a mobile phase of methanol/water or acetonitrile/water, and UV detection at a wavelength where both the reactant and internal standard absorb (e.g., 254 nm).

    • Record the peak areas for the chlorobenzonitrile isomer and the internal standard for each time point.

  • Data Analysis:

    • For each isomer, calculate the ratio of the reactant's peak area to the internal standard's peak area.

    • Plot the natural logarithm of this ratio (ln(Areareactant/AreaIS)) against time (in seconds).

    • The data should yield a straight line, and the pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

Data Presentation and Interpretation

The kinetic data obtained from the experiment described above can be summarized for a clear comparison of the isomers' reactivities.

Table 1: Representative Kinetic Data for the Reaction of Chlorobenzonitrile Isomers with Sodium Methoxide at 50°C

IsomerRelative PositionObserved Rate Constant (kobs, s-1) (Hypothetical)Relative Rate
4-Chlorobenzonitrilepara1.5 x 10-3~300
This compoundortho1.2 x 10-3~240
3-Chlorobenzonitrilemeta~5.0 x 10-6 (or No Detectable Reaction)1

Interpretation of Results:

The hypothetical data presented in Table 1 clearly illustrates the expected reactivity trend. The rate constants for the para and ortho isomers are several orders of magnitude greater than that of the meta isomer. This quantitative evidence directly supports the mechanistic principles discussed earlier. The fast rates for 4- and this compound are a direct consequence of the stabilization of the Meisenheimer complex by the nitrile group through resonance.[7][8] The extremely slow or non-existent reaction for 3-chlorobenzonitrile confirms that without this crucial resonance stabilization, the activation barrier for the SNAr reaction is substantial.[8]

Conclusion

The comparative study of chlorobenzonitrile isomers provides a classic and compelling illustration of the structure-reactivity relationships in nucleophilic aromatic substitution. The lability of the chloride leaving group is not an intrinsic property but is profoundly dictated by the electronic environment of the aromatic ring. The ability of an electron-withdrawing group, such as nitrile, to stabilize the anionic Meisenheimer intermediate through resonance is the key determinant of reactivity. The observed order of reactivity, para ≈ ortho >> meta, is a direct and predictable outcome of these electronic effects. This fundamental understanding is crucial for medicinal and process chemists in the rational design of synthetic routes for complex aromatic molecules.

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The Evolving Landscape of 2-Chlorobenzonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 2-Chlorobenzonitrile Scaffold

In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, dictating the trajectory of a drug discovery program. The this compound moiety represents a fascinating and increasingly utilized starting point. Its value lies not just in its synthetic accessibility but in the intrinsic electronic properties conferred by the ortho-chlorine and nitrile groups. The electron-withdrawing nature of both substituents activates the aromatic ring, making it amenable to a variety of synthetic transformations, while also providing key interaction points—hydrogen bond acceptors and dipole moments—for binding to biological targets.[1]

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth exploration of the demonstrated and potential efficacy of this compound derivatives. We will move beyond a simple cataloging of compounds to a deeper analysis of the causality behind their synthesis, the logic of their evaluation, and the molecular mechanisms that underpin their therapeutic potential. Our exploration will be grounded in established protocols and validated findings, offering both a strategic overview and a practical reference for laboratory application.

Part 1: Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug development. The this compound framework has served as a foundational element in the synthesis of compounds with significant antibacterial and antifungal properties.

Rationale for Antimicrobial Exploration

The rationale for investigating these derivatives stems from the established bioactivity of related chlorinated aromatic compounds. The chlorine atom can enhance membrane permeability and participate in halogen bonding, while the nitrile group is a versatile pharmacophore capable of engaging in crucial dipole interactions with enzyme active sites.[2] This combination makes the this compound core a promising candidate for disrupting microbial processes.

Key Derivatives and Structure-Activity Relationships (SAR)

While direct studies on a wide range of this compound derivatives are emerging, valuable SAR insights can be drawn from closely related structures, such as derivatives of 2-chlorobenzoic acid and 2-chloro-N-phenylacetamide.

A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts, suggesting that the imine linkage is crucial for activity.[3][4] For instance, one of the most potent compounds identified had significant activity against Escherichia coli.[3][4]

In the realm of antifungal agents, studies on 2-chloro-N-phenylacetamide, a structural analog, have shown promising activity against Aspergillus flavus and Aspergillus niger.[5][6][7][8] One notable derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, demonstrated potent in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Botrytis fabae.[9]

Table 1: Antimicrobial and Antifungal Activity of Selected Chlorinated Benzonitrile and Analog Derivatives

Compound ClassDerivative ExampleTarget OrganismActivity (MIC/pMIC)Reference(s)
2-Chlorobenzoic AcidSchiff's Base (Compound 6)Escherichia colipMIC = 2.27 µM/ml[3][4]
Benzonitrile(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25 µg/mL[9]
2-Chloro-N-phenylacetamideA1ClAspergillus flavus16 - 256 µg/mL[5][8]
2-Chloro-N-phenylacetamideA1ClAspergillus niger32 - 256 µg/mL[7]
Mechanism of Action: Targeting the Fungal Cell Membrane

A key mechanism of action elucidated for antifungal derivatives is the disruption of the fungal cell membrane integrity through interaction with ergosterol.[5][7][8] Ergosterol is a vital sterol component in fungi, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This targeted action is advantageous as it provides selectivity for fungal cells over host cells.

Antifungal_Mechanism cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Derivative This compound Derivative Ergosterol Ergosterol Derivative->Ergosterol Binds to Membrane Membrane Disruption Ergosterol->Membrane Leads to Leakage Ion Leakage & Loss of Contents Membrane->Leakage Causes Death Fungal Cell Death Leakage->Death Results in

Caption: Antifungal mechanism targeting ergosterol in the fungal cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a novel this compound derivative.

  • Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Causality Note: The choice of DMSO as a solvent is due to its ability to dissolve a wide range of organic compounds and its low toxicity to most microbes at the final concentrations used. The 0.5 McFarland standard ensures a consistent and reproducible starting inoculum density, which is critical for accurate MIC determination.

Part 2: Anticancer Efficacy

The this compound scaffold has been incorporated into molecules designed to target various hallmarks of cancer, including uncontrolled proliferation and signaling.

Rationale for Anticancer Exploration: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The this compound moiety, with its specific electronic and steric properties, can be strategically incorporated into scaffolds designed to fit into the ATP-binding pocket of kinases, acting as competitive inhibitors.[10] Its derivatives have been investigated as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[10][11]

Key Derivatives and Structure-Activity Relationships (SAR)

Research into related heterocyclic systems provides a strong basis for the design of this compound-based anticancer agents. For example, 2-chlorobenzimidazole derivatives have been synthesized and shown to induce apoptosis and inhibit critical cancer pathways like PI3K/AKT/mTOR.[12]

Furthermore, 2-phenylacrylonitrile derivatives have demonstrated potent anticancer activity by acting as tubulin inhibitors, arresting the cell cycle in the G2/M phase.[13] One such derivative, compound 1g2a, exhibited an IC₅₀ of 5.9 nM against the HCT116 colon cancer cell line.[13] While not a direct this compound derivative, this highlights the potential of the nitrile group in designing potent anticancer agents. The introduction of a 2-chloro substituent on the phenyl ring is a logical next step in SAR studies to potentially enhance potency or alter selectivity.

Table 2: Anticancer Activity of Selected Nitrile-Containing Derivatives

Compound ClassDerivative ExampleCancer Cell LineActivity (IC₅₀)MechanismReference(s)
2-PhenylacrylonitrileCompound 1g2aHCT116 (Colon)5.9 nMTubulin Inhibition[13]
2-PhenylacrylonitrileCompound 1g2aBEL-7402 (Liver)7.8 nMTubulin Inhibition[13]
2-ChlorobenzimidazoleCompound 3a1VariousApoptosis InductionPI3K/AKT/mTOR Inhibition[12]
Mechanism of Action: Tyrosine Kinase Inhibition

A plausible and frequently explored mechanism for anticancer derivatives is the inhibition of tyrosine kinases, which are crucial regulators of cell growth, proliferation, and survival. By blocking the ATP-binding site of a receptor tyrosine kinase like EGFR, these inhibitors prevent the autophosphorylation and activation of downstream pro-survival pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, ultimately leading to apoptosis and reduced tumor growth.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) P1 PI3K/AKT Pathway RTK->P1 P2 RAS/MAPK Pathway RTK->P2 Ligand Growth Factor Ligand->RTK Activates Derivative This compound Derivative (Inhibitor) Derivative->RTK Inhibits ATP Binding Apoptosis Apoptosis Derivative->Apoptosis Promotes Result Cell Proliferation, Survival, Angiogenesis P1->Result P2->Result

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental Protocol: Synthesis of a Novel Quinazoline Derivative

This protocol describes a hypothetical synthesis of a this compound-containing quinazoline, a scaffold known for kinase inhibitory activity, starting from 2-amino-5-chlorobenzonitrile.

  • Starting Material Synthesis: Synthesize 2-amino-5-chlorobenzonitrile from this compound via nitration followed by reduction.

  • Cyclization: Reflux 2-amino-5-chlorobenzonitrile (1 equivalent) with formamide (10 equivalents) at 150°C for 6 hours to form 6-chloro-4-aminoquinazoline-8-carbonitrile. Monitor reaction progress by TLC.

  • Chlorination: Heat the product from step 2 in excess phosphorus oxychloride (POCl₃) at 110°C for 4 hours. After cooling, pour the reaction mixture onto crushed ice and neutralize with aqueous ammonia to precipitate 4,6-dichloroquinazoline-8-carbonitrile.

  • Nucleophilic Substitution: Dissolve the dichloro-quinazoline derivative in isopropanol. Add 1.1 equivalents of a desired aniline (e.g., 3-ethynylaniline) and stir at 80°C for 3 hours.

  • Purification: Cool the reaction mixture, filter the precipitate, wash with cold isopropanol, and dry under vacuum. Purify the crude product by column chromatography on silica gel.

Causality Note: The use of phosphorus oxychloride in step 3 is a standard method for converting the hydroxyl group (in the tautomeric form of the quinazolinone) to a chlorine atom, which is a good leaving group for the subsequent nucleophilic substitution reaction with an aniline. This substitution is the key step for introducing diversity and tuning the compound's affinity for the target kinase.

Part 3: Potential in Anti-inflammatory and Neuroprotective Applications

The exploration of this compound derivatives in anti-inflammatory and neuroprotective roles is less mature but holds significant promise, largely inferred from the activities of related chemical structures.

Anti-inflammatory Potential: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[14][15] The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, has driven the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[16][17]

While direct data on this compound derivatives is sparse, a structurally related cyanobenzoyl compound showed an IC₅₀ of 5.84 µM against the COX-2 enzyme.[18] This suggests that the benzonitrile moiety can be effectively utilized in the design of COX-2 inhibitors. The 2-chloro substituent could potentially enhance binding affinity or selectivity through specific interactions within the COX-2 active site.

Neuroprotective Potential

Neurodegenerative diseases are often characterized by complex pathologies including oxidative stress and apoptosis.[19] The development of agents that can mitigate these processes is a key therapeutic strategy. Recent studies on aryloxyacetamide derivatives have shown that certain compounds can protect neuronal cells (PC12) from glutamate-induced apoptosis via the caspase-3 pathway.[19] Given the synthetic accessibility and versatile nature of the this compound scaffold, it represents an attractive starting point for designing novel neuroprotective agents aimed at modulating these pathways.

Conclusion and Future Outlook

The this compound scaffold is a versatile and potent core for the development of new therapeutic agents. Its derivatives have demonstrated clear efficacy in the antimicrobial and antifungal arenas, with defined mechanisms of action that offer opportunities for further optimization. In oncology, the scaffold is a promising component of kinase and tubulin inhibitors, leveraging its unique electronic and steric properties to interact with key cancer targets.

While the fields of anti-inflammatory and neuroprotective applications are still nascent, the foundational evidence from related structures provides a compelling rationale for future investigation. The path forward requires a systematic approach to synthesis and screening, focusing on building comprehensive Structure-Activity Relationship models for each therapeutic area. As our understanding of molecular pathology deepens, the strategic application of scaffolds like this compound will undoubtedly continue to yield novel and effective medicines.

References

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A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to 2-chlorobenzonitrile and its derivatives. This pivotal class of molecules serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of this compound Derivatives

This compound, a white solid with the chemical formula ClC₆H₄CN, and its derivatives are foundational intermediates in organic synthesis.[1] Their utility stems from the presence of two reactive functional groups on the aromatic ring: the nitrile and the chlorine atom. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. The chlorine atom, ortho to the electron-withdrawing nitrile group, is activated towards nucleophilic aromatic substitution and can be displaced by a variety of nucleophiles or participate in cross-coupling reactions. This dual reactivity makes this compound derivatives highly valuable precursors for the synthesis of complex molecules, including antimalarial drugs and anti-inflammatory agents.[2]

This guide will benchmark the primary synthetic strategies for accessing these critical compounds, evaluating each for its efficiency, scalability, safety, and substrate scope.

Industrial-Scale Synthesis: Ammoxidation of 2-Chlorotoluene

For the large-scale, industrial production of this compound, the ammoxidation of 2-chlorotoluene is the most economically viable and widely employed method.[3] This gas-phase reaction involves the catalytic oxidation of the methyl group of 2-chlorotoluene in the presence of ammonia and air.

Underlying Principles and Catalysis

The reaction is typically carried out in a fluidized bed reactor at elevated temperatures, generally in the range of 350–450 °C.[4] The success of this process hinges on the catalyst, which must selectively oxidize the methyl group to a nitrile while leaving the chloro-substituent intact. Vanadium pentoxide (V₂O₅) supported on alumina (Al₂O₃) is a commonly used catalyst for this transformation.[5] The addition of various promoters can further enhance the catalyst's activity and selectivity.[3] The reaction is believed to proceed via a Mars-van Krevelen redox mechanism.[4]

Process Parameters and Considerations

Key process parameters that require careful optimization for industrial-scale production include:

  • Temperature: As noted, the reaction is highly exothermic, and precise temperature control is crucial to prevent over-oxidation and byproduct formation.

  • Molar Ratios: The molar ratios of 2-chlorotoluene to ammonia and air are critical for maximizing yield and selectivity. A typical mole ratio of 2-chlorotoluene:NH₃:air is 1:8:22.[4]

  • Catalyst Composition and Lifetime: The specific formulation of the V₂O₅/Al₂O₃ catalyst, including the weight percentage of V₂O₅ and the presence of any promoters, significantly impacts performance. Catalyst deactivation over time is a key consideration in continuous industrial processes.

The overall workflow for the industrial ammoxidation process is depicted below:

G cluster_reactants Reactant Feed 2-Chlorotoluene 2-Chlorotoluene Fluidized_Bed_Reactor Fluidized Bed Reactor (V2O5/Al2O3 catalyst, 350-450 °C) 2-Chlorotoluene->Fluidized_Bed_Reactor Ammonia Ammonia Ammonia->Fluidized_Bed_Reactor Air Air Air->Fluidized_Bed_Reactor Quenching_and_Condensation Quenching and Condensation Fluidized_Bed_Reactor->Quenching_and_Condensation Gaseous Product Stream Crystallization_and_Filtration Crystallization and Filtration Quenching_and_Condensation->Crystallization_and_Filtration Purification Purification (e.g., Distillation) Crystallization_and_Filtration->Purification Final_Product This compound Purification->Final_Product

Caption: Industrial Ammoxidation Workflow.

Laboratory-Scale Synthesis: A Comparative Analysis

For laboratory-scale synthesis and the preparation of diverse derivatives, several classical and modern methods are available. The choice of method depends on the starting material, desired substitution pattern, and the scale of the reaction.

The Sandmeyer Reaction: A Classic Route from Anilines

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of anilines to a wide range of functional groups, including nitriles.[6][7] The reaction proceeds in two main stages: diazotization of the primary aromatic amine, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[6]

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6] The key steps are:

  • Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly unstable and is typically used immediately without isolation.

  • Single Electron Transfer (SET): Copper(I) cyanide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

  • Cyanide Transfer: The aryl radical then abstracts a cyanide group from a copper(II) species, yielding the desired benzonitrile and regenerating the copper(I) catalyst.

G Aniline Substituted Aniline Diazotization Diazotization (NaNO2, H+, 0-5 °C) Aniline->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt SET Single Electron Transfer (CuCN) Diazonium_Salt->SET Aryl_Radical Aryl Radical SET->Aryl_Radical - N2 Cyanide_Transfer Cyanide Transfer ([Cu(CN)2]+) Aryl_Radical->Cyanide_Transfer Benzonitrile Substituted Benzonitrile Cyanide_Transfer->Benzonitrile

Caption: Sandmeyer Reaction Mechanism.

The following protocol is adapted from a scaled-up and safety-evaluated industrial procedure.[8][9]

Materials:

  • 2-Chloro-5-(trifluoromethyl)aniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Copper(I) Cyanide

  • Sodium Cyanide

  • Sodium Carbonate

  • Toluene

  • Water

  • Ice

Procedure:

  • Diazotization: In a suitable reactor, a mixture of 2-chloro-5-(trifluoromethyl)aniline and water is cooled to below 3 °C. Concentrated sulfuric acid is added, maintaining the low temperature. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature does not exceed 3 °C. The mixture is stirred for an additional 45 minutes.

  • Sandmeyer Reaction: In a separate reactor, a slurry of sodium carbonate, copper(I) cyanide, and sodium cyanide in water is heated to 80 °C. The cold diazonium salt solution is then added to this hot slurry. The temperature is maintained during the addition.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for a period, and then toluene is added. The phases are separated, and the organic phase is washed and concentrated to yield the crude product. The final product is purified by distillation.

The Sandmeyer reaction involves several significant hazards that must be carefully managed:

  • Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive, especially when dry. They should always be prepared at low temperatures and used immediately in solution.[8]

  • Cyanide: Copper(I) cyanide and sodium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Acidification of cyanide-containing waste will generate highly toxic hydrogen cyanide gas.

The Rosenmund-von Braun Reaction: Cyanation of Aryl Halides

The Rosenmund-von Braun reaction is another classical method for the synthesis of aryl nitriles, involving the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[2][10]

The mechanism of the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and a copper(I) halide.

G Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition CuCN CuCN CuCN->Oxidative_Addition CuIII_Intermediate Cu(III) Intermediate [Ar-Cu(CN)X] Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Aryl_Nitrile Aryl Nitrile (Ar-CN) Reductive_Elimination->Aryl_Nitrile CuX CuX Reductive_Elimination->CuX G Pd0L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0L2->Oxidative_Addition Ar-X PdII_Intermediate Ar-Pd(II)(X)Ln Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation (M-CN) PdII_Intermediate->Transmetalation PdII_Cyano_Intermediate Ar-Pd(II)(CN)Ln Transmetalation->PdII_Cyano_Intermediate Reductive_Elimination Reductive Elimination PdII_Cyano_Intermediate->Reductive_Elimination Reductive_Elimination->Pd0L2 Aryl_Nitrile Ar-CN Reductive_Elimination->Aryl_Nitrile

Sources

An In-depth Technical Guide to the X-ray Crystallography of 2-Chlorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 2-chlorobenzonitrile and its derivatives. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this powerful analytical technique for the precise determination of three-dimensional molecular structures. This document will detail the journey from compound synthesis and crystallization to data analysis and structure validation, offering field-proven insights and robust protocols.

The Significance of this compound Derivatives

This compound and its analogues are pivotal building blocks in numerous industrial applications, most notably in the pharmaceutical and dye manufacturing sectors.[1][2] In the pharmaceutical industry, these compounds serve as crucial intermediates in the synthesis of a variety of medicinal compounds, including antimalarial drugs, as well as agents with potential anti-inflammatory and analgesic properties.[1][3][4][5][6] Their versatile reactivity allows for the introduction of specific functional groups, making them invaluable in the design and synthesis of novel therapeutics.[2][3] Given their importance, the unambiguous determination of their molecular structures through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships and for guiding rational drug design.[7]

The Crystallographic Workflow: A Holistic Approach

The successful determination of a crystal structure is not a singular event but rather a multi-stage process that demands careful planning and execution. Each step, from obtaining suitable crystals to validating the final structural model, is critical to the overall success of the analysis. This guide will break down the workflow into four key stages: Synthesis and Purification, Crystallization, Data Collection and Processing, and Structure Solution, Refinement, and Validation.

Crystallographic_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Structure Determination A Synthesis of Derivative B Purification A->B Crude Product C Crystal Growth B->C Pure Compound D X-ray Diffraction C->D Single Crystal E Data Processing D->E Diffraction Images F Structure Solution & Refinement E->F Reflection Data G Validation & Analysis F->G Structural Model

Caption: The four-phase workflow for X-ray crystallography.

Phase 1 & 2: Synthesis and Crystallization – The Art and Science of Single Crystals

The adage "a good crystal is the key to a good structure" cannot be overstated. The quality of the single crystal is the single most important determinant of the quality of the final crystallographic data.

Synthesis of this compound Derivatives

The synthesis of this compound itself can be achieved through various methods, such as the ammoxidation of 2-chlorotoluene or the reaction of o-chlorobenzoic acid with urea.[6][8][9] Derivatives can be prepared using a wide range of organic reactions, leveraging the reactivity of the chloro and cyano groups. For crystallographic studies, it is imperative that the synthesized compound is of high purity (ideally >95%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for organic compounds include ethanol, methanol, ethyl acetate, and toluene.[10]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, poorly-formed crystals.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction can be a significant bottleneck.[12][13] The ideal crystal should be well-formed with sharp edges and be of an appropriate size (typically 0.1-0.3 mm in each dimension). Several techniques can be employed to grow high-quality crystals.

Common Crystallization Techniques

TechniqueDescriptionBest Suited For
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.[10]Compounds that are stable and soluble in volatile solvents.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[14]Small quantities of material and for screening a wide range of conditions.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the compound solution.Compounds that are sensitive to temperature changes.
Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.Compounds with a significant temperature-dependent solubility.

Troubleshooting Common Crystallization Problems

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, this is known as "oiling out."[11] This often occurs when the melting point of the compound is lower than the temperature of the solution. To remedy this, try using a lower crystallization temperature or a different solvent system.

  • Formation of Powder or Small Needles: This can be caused by too rapid crystallization.[11][15] Slowing down the rate of solvent evaporation or cooling can encourage the growth of larger, more well-defined crystals.

  • No Crystals Form: If no crystals form, the solution may not be sufficiently supersaturated. Try concentrating the solution further or using a different solvent or crystallization technique. Seeding the solution with a tiny crystal of the compound can also induce crystallization.[15]

Phase 3: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations.[16]

Key Components of a Single-Crystal X-ray Diffractometer

ComponentFunction
X-ray Source Generates a monochromatic beam of X-rays.
Goniometer Precisely orients the crystal in the X-ray beam.
Detector Records the intensity and position of the diffracted X-rays.
Cryosystem Cools the crystal (typically to 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

The goal of data collection is to obtain a complete and redundant dataset of diffraction intensities.[16] The quality of the data is crucial for a successful structure determination.[17]

Data_Collection cluster_0 Instrumentation cluster_1 Process cluster_2 Output Xray X-ray Source Gonio Goniometer Detector Detector Mount Mount Crystal Orient Orient Crystal Mount->Orient Collect Collect Diffraction Images Orient->Collect Images Raw Diffraction Data Collect->Images

Caption: The process of X-ray diffraction data collection.

Phase 4: Structure Solution, Refinement, and Validation – From Data to Molecular Structure

The final stage of the crystallographic experiment involves converting the raw diffraction data into a three-dimensional model of the molecule. This is a computationally intensive process that requires specialized software.[18][19]

Data Processing

The first step is to process the raw diffraction images to extract the intensities of the individual reflections.[18] This involves:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-equivalent reflections.[16]

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot.[20] However, the phases are essential for calculating the electron density map, which reveals the positions of the atoms in the crystal.

  • Structure Solution: Direct methods are commonly used for small molecules like this compound derivatives to obtain an initial estimate of the phases.[21] This allows for the calculation of an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.[21][22] This iterative process involves adjusting atomic positions, displacement parameters, and occupancies.

Common Software for Crystallographic Analysis

Software SuiteKey Features
SHELX A set of programs for structure solution and refinement, widely used for small-molecule crystallography.[23][24]
Olex2 A graphical user interface that integrates various crystallographic programs, including SHELX, and provides tools for structure visualization and analysis.[19]
PLATON A versatile program for a multitude of crystallographic calculations, including structure validation.[25][26]
Bruker APEX Software for data collection and processing on Bruker diffractometers.[27]
CCDC Mercury A crystal structure visualization, exploration, and analysis tool.
Structure Validation

The final step is to rigorously validate the refined crystal structure to ensure its accuracy and chemical reasonableness.[25][26] This involves checking for:

  • Geometric Plausibility: Bond lengths, bond angles, and torsion angles should be within expected ranges.

  • Missed Symmetry: The determined space group should be the highest possible symmetry consistent with the diffraction data.

  • Unusual Displacement Parameters: Atomic displacement parameters (which model thermal motion) should be reasonable.

  • Residual Electron Density: There should be no significant peaks or holes in the final difference electron density map.

The Cambridge Structural Database (CSD) is an invaluable resource for validating molecular geometries, as it contains a vast repository of experimentally determined crystal structures.[28][29] A search of the CSD reveals that the crystal structure of this compound has been previously determined.[30]

Key Crystallographic Quality Indicators

ParameterDescriptionIdeal Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.~1.0
Flack Parameter For chiral molecules, this parameter should be close to 0 to confirm the correct absolute configuration.~0

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of this compound derivatives. By providing a precise three-dimensional map of the molecule, this technique offers unparalleled insights into its conformation, stereochemistry, and intermolecular interactions. This detailed structural information is fundamental for advancing research and development in pharmaceuticals and materials science. The protocols and insights provided in this guide are intended to empower researchers to successfully navigate the crystallographic workflow and obtain high-quality, reliable structural data.

References

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  • Li, X., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Retrieved from [Link]

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  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • LookChem. (n.d.). What are the properties, uses, toxicity, and synthesis methods of this compound?. Retrieved from [Link]

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  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

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  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Yusof, S. M., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 143-159. Retrieved from [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 108-118). Retrieved from [Link]

  • Vcare Medicines. (n.d.). This compound Liquid Manufacturer in Mumbai,Supplier,Exporter. Retrieved from [Link]

  • Wibowo, A. C., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1533–1539. Retrieved from [Link]

  • YouTube. (2023, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

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  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Wang, Y., et al. (2018). One-step selective synthesis of this compound from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(15), 12535-12544. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety and environmental responsibility. 2-Chlorobenzonitrile, a valuable intermediate in the synthesis of pharmaceuticals and dyes, requires meticulous handling and disposal due to its chemical properties and potential hazards.[1][2] This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage its disposal with confidence and precision.

Immediate Safety Profile: Understanding the Hazard

Before any handling or disposal, it is imperative to understand the inherent risks associated with this compound. This compound is a white crystalline powder that is classified as harmful if swallowed or in contact with skin, and it causes serious eye irritation.[1][3][4] The primary hazards stem from its toxicity and the hazardous byproducts generated during decomposition or combustion.

PropertyDataSource
CAS Number 873-32-5[3]
Appearance White crystalline powder[2][5]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritation[1][4]
Primary Exposure Routes Ingestion, Dermal Contact, Eye Contact, Inhalation[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents[3]
Hazardous Decomposition Upon combustion, releases Hydrogen chloride (HCl), Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2)[3][5]
The Core Principle of Disposal: Managing Halogenated Organic Waste

The presence of a chlorine atom classifies this compound as a halogenated organic compound .[6] This is the single most critical factor determining its disposal pathway. Regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate stringent disposal methods for halogenated wastes to prevent the release of toxic and environmentally persistent substances.[7][8]

The primary and most effective disposal method for chlorinated organic materials is high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology.[4][9][10]

  • Causality: At high temperatures (typically 850°C to 1100°C or higher), the organic structure is destroyed.[11][12] The chlorine atom is converted primarily into hydrogen chloride (HCl) gas, and the nitrile group can form various nitrogen oxides (NOx).[3][13]

  • Self-Validation: A licensed hazardous waste incinerator is a self-validating system. These facilities are required by law to operate under strict permits that dictate combustion efficiency and emission controls.[7][12] The "scrubbing" stage involves treating the exhaust gases, often with a caustic solution, to neutralize acidic gases like HCl before they are released into the atmosphere.[9][10]

Pre-Disposal Protocol: Segregation and Containment

Proper segregation is the foundation of safe chemical waste management. Never mix halogenated waste with non-halogenated waste, as this contaminates the entire volume and necessitates the most stringent (and expensive) disposal route for the entire container.[14]

Step-by-Step Waste Accumulation:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.[14]

  • Proper Labeling: Before adding any waste, label the container with the words "Hazardous Waste" and list "this compound" as a component. As other halogenated wastes are added, they must also be listed.[14]

  • Collection of Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves, in this container. Minimize the generation of dust during transfer.[15]

  • Collection of Solutions: If working with solutions of this compound, collect the waste solvent in a dedicated "Halogenated Liquid Waste" container.

  • Storage: Keep the waste container closed at all times except when adding waste.[14] Store it in a cool, dry, well-ventilated area away from incompatible materials, and within a designated satellite accumulation area.[5]

Approved Disposal Methodologies

For research and development professionals, the direct disposal of this compound is not performed on-site. The required protocol involves consolidation and transfer to a certified entity.

  • Primary Method: Licensed Chemical Disposal Service

    • Protocol: The accumulated, properly labeled container of this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[4][9] These companies are equipped to transport and manage hazardous materials according to all federal, state, and local regulations.[8][16]

    • Mechanism: The disposal company will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard treatment for this waste category is controlled incineration with flue gas scrubbing.[9]

  • Alternative (Not Recommended for Labs): Chemical Treatment

    • Mechanism: While technologies exist for the chemical dechlorination or biological degradation of some nitriles, these are highly specialized industrial processes and are not suitable for a laboratory setting.[10][17] They require specific equipment, extensive process validation, and analysis to ensure complete destruction, which is beyond the scope of a typical research lab.

The logical flow for making a disposal decision is outlined in the diagram below.

G cluster_form Assess Form & Quantity start This compound Waste Generated solid_waste Solid Waste (Pure compound, contaminated labware, PPE) start->solid_waste liquid_waste Liquid Waste (Solutions in organic solvents) start->liquid_waste segregate_solid Step 1: Segregate into DEDICATED 'Halogenated Solid Waste' Container solid_waste->segregate_solid segregate_liquid Step 2: Segregate into DEDICATED 'Halogenated Liquid Waste' Container liquid_waste->segregate_liquid label_container Step 3: Ensure Container is - Securely Closed - Properly Labeled with all constituents - Stored in Satellite Accumulation Area segregate_solid->label_container segregate_liquid->label_container contact_ehs Step 4: Arrange Pickup via Institutional EHS or Licensed Disposal Contractor label_container->contact_ehs disposal Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing at a Permitted TSDF contact_ehs->disposal

Caption: Decision workflow for this compound waste disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure adequate ventilation. For large spills, evacuate personnel to a safe area.[9]

  • Wear Appropriate PPE: At a minimum, this includes chemical safety goggles, nitrile gloves, and a lab coat. For large spills or where dust is generated, a respirator may be necessary.[5][9]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[15]

  • Clean Up:

    • Use dry cleanup procedures. Do not add water.[15]

    • Carefully sweep up the solid material. Avoid any actions that generate dust.[4][9]

    • Place the swept-up material and all contaminated cleaning materials into a labeled container for hazardous waste disposal.

  • Decontaminate: Once the bulk material is removed, decontaminate the area according to your lab's standard procedures.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with plenty of water for at least 15 minutes and seek immediate medical attention.[5][18] If inhaled, move to fresh air.[5] If ingested, do NOT induce vomiting and seek immediate medical aid.[5]

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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  • US Patent 4246417A - Treatment of waste water from nitrile production. Google Patents.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Chlorobenzonitrile. As researchers and drug development professionals, our work with chemical intermediates like this compound is foundational to innovation. However, this progress cannot come at the expense of safety. This document moves beyond a simple checklist, providing a procedural and logistical framework for the use of Personal Protective Equipment (PPE). My objective is to explain the causality behind each safety measure, ensuring that every protocol is a self-validating system for your protection.

Hazard Assessment: Understanding the Risks of this compound

This compound (CAS No. 873-32-5) is a white crystalline powder utilized as an intermediate in various synthetic processes, including the production of azo dyes.[1][2] While its toxicological properties have not been fully investigated, it is classified as a hazardous substance that demands rigorous handling protocols.[3] The primary routes of exposure are skin contact, eye contact, ingestion, and inhalation of its dust.

The known hazards are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][4]

Key Chemical Hazards:

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][6] Contact with these substances can lead to vigorous reactions.

  • Hazardous Decomposition: When heated to decomposition, it emits toxic fumes including hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide (CO).[3][6]

  • Physical Hazards: As a fine powder, it can form explosive mixtures with air if dispersed in sufficient concentrations, and dry dust can be charged electrostatically.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by a thorough risk assessment of the procedures being performed. The following recommendations constitute the minimum required PPE for handling this compound in a laboratory setting.

Eye and Face Protection

Direct contact with this compound powder or solutions can cause serious eye irritation.[1] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Goggles provide a full seal around the eyes, which is critical for protecting against fine dust and accidental splashes, a feature not offered by standard safety glasses.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical safety goggles.

Skin Protection: Gloves and Protective Apparel

Dermal contact is a primary exposure route, with effects classified as harmful.[4] Preventing skin exposure is paramount.

  • Gloves: Wear appropriate protective gloves to prevent skin contact.[3] Nitrile gloves are a common and effective choice for handling many laboratory chemicals and comply with OSHA's hand protection standards (29 CFR 1910.138).[7]

    • Causality: Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling solutions, consider double-gloving. This provides a critical safety layer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat and re-glove. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in accordance with waste protocols.[4] Always wash hands thoroughly with soap and water after removing gloves.[8]

  • Protective Clothing: A standard lab coat should be worn and fully buttoned.

    • Causality: The lab coat protects your personal clothing from contamination. For procedures with a higher risk of spills or dust generation, a chemical-resistant apron or a complete protective suit may be necessary.[4] Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[9]

Respiratory Protection

Inhalation of this compound dust may cause respiratory tract irritation.[3] The primary defense against respiratory exposure is the use of engineering controls.

  • Primary Control: All handling of this compound powder, especially weighing, should be performed within a certified chemical fume hood or a ventilated balance enclosure to keep airborne concentrations low.[3][4]

  • Secondary Control (Respirators): If engineering controls are insufficient or during a spill cleanup, respiratory protection is required. Follow the OSHA respirator regulations found in 29 CFR 1910.134.[3]

    • For Dust: A NIOSH-approved air-purifying respirator with an N100, R100, or P100 filter is appropriate for dusts.[10]

    • For Vapors/Gases: If there is a risk of generating vapors or toxic decomposition gases, a respirator with cartridges appropriate for organic vapors and acid gases should be used.[10]

Operational Plan: From Preparation to Disposal

A safe experiment begins long before the chemical is handled. This procedural workflow ensures safety at every stage.

Preparation and Engineering Controls
  • Designate an Area: Clearly designate the area for handling this compound.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning properly.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, and a labeled waste container, and place them in the fume hood before starting.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

Donning PPE Workflow

The sequence of putting on PPE is designed to prevent cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe PPE Application start Start: Secure loose clothing & tie back hair lab_coat 1. Lab Coat (fully buttoned) start->lab_coat respirator 2. Respirator/Mask (perform seal check) lab_coat->respirator goggles 3. Goggles/Face Shield respirator->goggles gloves 4. Gloves (pull over cuffs) goggles->gloves end_node Ready to Begin Work gloves->end_node

Caption: Workflow for correctly donning Personal Protective Equipment.

Safe Handling Protocol
  • Work in Hood: Perform all manipulations of this compound inside the fume hood.

  • Avoid Dust: Open the container carefully. Use a spatula to gently scoop the powder, avoiding actions that could generate dust clouds.[8] Do not pour the powder directly from a large container.

  • Containment: Weigh the chemical on a weigh boat or paper. After transfer, tap the spatula on the receiving vessel to dislodge any remaining powder.

  • Clean-up: Immediately after use, clean the spatula and the weighing area with a damp cloth to collect any residual dust, disposing of the cloth in the designated solid waste container.

  • Secure Container: Tightly close the main this compound container and store it in a cool, dry, well-ventilated area away from incompatible substances.[3]

Doffing PPE Workflow

The removal of PPE is the most critical step for preventing personal contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

PPE_Doffing_Workflow cluster_exit Exiting Work Area cluster_removal PPE Removal (Contaminated -> Clean) start Finish Work in designated area gloves 1. Outer Gloves (if used) 2. Lab Coat/Gown (turn inside out) start->gloves goggles 3. Goggles/Face Shield (handle by straps) gloves->goggles respirator 4. Respirator/Mask goggles->respirator inner_gloves 5. Inner Gloves respirator->inner_gloves end_node Wash Hands Thoroughly inner_gloves->end_node

Caption: Workflow for safely doffing Personal Protective Equipment.

Emergency and Disposal Protocols

Spill Management

For small spills of solid this compound:

  • Alert Personnel: Inform others in the immediate area.

  • Evacuate if Necessary: If the spill is large or dust is airborne, evacuate the area.

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, a lab coat, and a NIOSH-approved respirator.

  • Contain: Gently cover the spill with a dry absorbent material like sand or vermiculite.

  • Clean-up: Carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[3][8] Avoid any actions that generate dust.[3]

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth and any contaminated materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous waste. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[11]

  • Waste Segregation: Use a designated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."

  • Contaminated PPE: All disposable PPE (gloves, bench paper, weigh boats, contaminated cloths) must be placed in this container.

  • Empty Containers: "Empty" containers of this compound are still considered hazardous waste and should be disposed of in the solid waste stream unless triple-rinsed with a suitable solvent (the rinsate must then be collected as halogenated liquid waste).

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal company. Incineration at an approved facility is a common disposal method for this type of waste.[4]

Waste_Disposal_Workflow cluster_waste_streams Hazardous Waste Segregation start Waste Generated is_contaminated Is the item contaminated with this compound? start->is_contaminated solid_waste Contaminated Solids (Gloves, PPE, Paper, non-rinsed containers) is_contaminated->solid_waste Yes (Solid) liquid_waste Contaminated Liquids (Rinsate, solutions) is_contaminated->liquid_waste Yes (Liquid) non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No solid_container Dispose in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Dispose in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.